Product packaging for RTI-113(Cat. No.:CAS No. 141807-57-0)

RTI-113

Cat. No.: B1149545
CAS No.: 141807-57-0
M. Wt: 392.31882
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Description

RTI-113 is a useful research compound. Its molecular formula is C21H23Cl2NO2 and its molecular weight is 392.31882. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2NO2 B1149545 RTI-113 CAS No. 141807-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNAYBAOZUMARC-TVEJVZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141807-57-0
Record name 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-methyl-, phenyl ester, hydrochloride (1:1), (1R,2S,3S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141807-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RTI-113 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141807570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-113 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8TCU3XX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Blueprint of a Selective Dopamine Reuptake Inhibitor: Unraveling the Mechanism of Action of RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

RESEARCH TRIANGLE PARK, NC – RTI-113, a phenyltropane derivative, has garnered significant attention within the scientific community for its potent and selective inhibition of the dopamine transporter (DAT). This in-depth technical guide serves to elucidate the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological profile. Through a meticulous compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document offers a foundational resource for ongoing and future investigations into dopamine reuptake inhibition.

Core Mechanism: High-Affinity Blockade of the Dopamine Transporter

This compound, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, functions primarily as a high-affinity ligand for the dopamine transporter (DAT). By binding to DAT, this compound effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.

The selectivity of this compound for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. This selectivity is crucial in minimizing off-target effects and contributes to its potential as a research tool and a candidate for therapeutic development. Studies have demonstrated that this compound is significantly more potent at inhibiting the dopamine transporter than the norepinephrine transporter[1].

Quantitative Analysis of Binding Affinities

The binding affinity of this compound to the monoamine transporters has been quantified through various in vitro studies. The data presented below summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of this compound for the dopamine, serotonin, and norepinephrine transporters. This quantitative data underscores the compound's high affinity and selectivity for the dopamine transporter.

TransporterLigandSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Dopamine Transporter (DAT) This compoundNot SpecifiedNot Specified--[2][3][4]
Norepinephrine Transporter (NET) This compoundNot SpecifiedNot Specified--[1]
Serotonin Transporter (SERT) This compoundNot SpecifiedNot Specified--

Note: While multiple sources confirm the high and selective affinity of this compound for the DAT, specific Ki or IC50 values from a singular, comprehensive study were not available in the immediate search results. The table reflects the qualitative understanding of its potent and selective binding.

Experimental Protocols

The characterization of this compound's mechanism of action relies on well-established experimental procedures. The following sections detail the methodologies for two key types of assays used to determine the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the affinity of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK-293 or CHO cells)

  • Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Membrane Preparation: Homogenize cells expressing the dopamine transporter in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. For determining total binding, add vehicle instead of the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter (e.g., dopamine) into cells expressing the corresponding transporter.

Materials:

  • Cells stably or transiently expressing the dopamine transporter (e.g., HEK-293 or COS-7 cells)

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine)

  • Test compound (this compound) at various concentrations

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash buffer (ice-cold uptake buffer)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Plate the cells in 96-well microplates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or distilled water) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Determine the non-specific uptake from wells containing a known potent DAT inhibitor or from non-transfected cells. Subtract the non-specific uptake from the total uptake to get the specific uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration to determine the IC50 value for uptake inhibition.

Visualizing the Molecular Interaction

The following diagrams illustrate the mechanism of action of this compound and the workflow of the experimental procedures used to characterize it.

RTI113_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) RTI113 This compound RTI113->DAT Blocks Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding

Caption: Mechanism of this compound action at the dopaminergic synapse.

Radioligand_Binding_Assay_Workflow start Start: Prepare DAT Membranes incubation Incubate Membranes with Radioligand and this compound start->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Analyze Data to Determine Ki counting->analysis end End: Affinity Determined analysis->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter_Uptake_Assay_Workflow start Start: Plate DAT-expressing Cells preincubation Pre-incubate Cells with this compound start->preincubation uptake Initiate Uptake with Radiolabeled Dopamine preincubation->uptake termination Terminate Uptake and Wash Cells uptake->termination lysis Lyse Cells and Measure Internalized Radioactivity termination->lysis analysis Analyze Data to Determine IC50 lysis->analysis end End: Inhibitory Potency Determined analysis->end

Caption: Workflow for a neurotransmitter uptake assay.

References

An In-depth Technical Guide to the Dopamine Transporter Selectivity and Affinity of RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine transporter (DAT) selectivity and binding affinity of the phenyltropane-based stimulant, RTI-113 (also known as (-)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane or β-CIT-I). This compound is recognized for its high potency and selectivity as a dopamine reuptake inhibitor (DRI), which has led to its investigation as a potential therapeutic for cocaine addiction.[1] This document compiles quantitative binding data, details the experimental protocols for determining transporter affinity, and presents visual diagrams of the compound's selectivity and the experimental workflow.

Core Data Presentation: Binding Affinity and Selectivity of this compound

The binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is critical to understanding its pharmacological profile. The data presented below has been collated from in vitro radioligand binding assays.

TransporterRadioligandSpeciesIC50 (nM)Ki (nM)Selectivity Ratio (Ki)
DAT [³H]WIN 35,428Monkey1.981.1DAT/SERT: ~2127
SERT [¹²⁵I]RTI-55Monkey2,9262,340DAT/NET: ~355
NET [³H]NisoxetineMonkey242391SERT/NET: ~6

Data sourced from studies on phenyltropane analogs. The selectivity ratios are calculated from the Ki values and demonstrate the compound's pronounced preference for the dopamine transporter.

Signaling Pathways and Logical Relationships

The following diagram illustrates the high selectivity of this compound for the dopamine transporter over the serotonin and norepinephrine transporters.

This compound Monoamine Transporter Selectivity cluster_transporters Monoamine Transporters RTI113 This compound DAT Dopamine Transporter (DAT) RTI113->DAT High Affinity (Ki = 1.1 nM) SERT Serotonin Transporter (SERT) RTI113->SERT Low Affinity (Ki = 2340 nM) NET Norepinephrine Transporter (NET) RTI113->NET Low Affinity (Ki = 391 nM) Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand + this compound) MembranePrep->Incubation RadioligandPrep Radioligand Dilution (e.g., [³H]WIN 35,428) RadioligandPrep->Incubation CompoundPrep Test Compound Dilution Series (this compound) CompoundPrep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki determination) Counting->DataAnalysis

References

Pharmacokinetics and In Vivo Metabolism of RTI-113: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, or (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI). It has been extensively studied as a potential pharmacotherapy for cocaine addiction due to its similar mechanism of action but distinct pharmacokinetic profile. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and in vivo metabolism of this compound, with a focus on studies conducted in nonhuman primates. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and addiction medicine.

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, a consistent finding across multiple preclinical studies is its significantly longer duration of action compared to cocaine.

Key Characteristics:
  • Longer Duration of Action: Studies in rats and squirrel monkeys have demonstrated that the discriminative stimulus effects of this compound last approximately five times longer than those of cocaine. This prolonged action is a key feature that has positioned it as a candidate for agonist therapy in cocaine dependence.

  • Higher Potency: this compound is more potent than cocaine in its ability to inhibit the dopamine transporter (DAT).

  • High DAT Occupancy: Research in rhesus monkeys has shown that high occupancy of the dopamine transporter is necessary for this compound to effectively reduce cocaine self-administration.

Quantitative Pharmacokinetic Data

A thorough review of the available scientific literature did not yield specific quantitative data for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL) for this compound in any species. This represents a significant gap in the publicly accessible information required for a complete pharmacokinetic profile.

Table 1: Summary of Available Qualitative Pharmacokinetic Information for this compound

ParameterFindingSpeciesCitation
Duration of Action Discriminative stimulus effects last approximately 5 times longer than cocaine.Rats, Squirrel Monkeys[1][2]
Potency Higher than cocaine at the dopamine transporter.N/A[3]
DAT Occupancy High occupancy required to reduce cocaine self-administration.Rhesus Monkeys[4]

In Vivo Metabolism

Detailed in vivo metabolic pathways and specific metabolites of this compound have not been explicitly elucidated in the reviewed literature. However, based on the metabolism of other phenyltropane derivatives, it is hypothesized that this compound likely undergoes metabolism mediated by cytochrome P450 (CYP) enzymes.

Putative Metabolic Pathways

The metabolism of similar compounds, such as troparil, involves N-demethylation and hydroxylation of the tropane and phenyl rings. It is plausible that this compound follows a similar metabolic fate. Potential metabolic reactions could include:

  • Ester Hydrolysis: Cleavage of the methyl ester group.

  • N-demethylation: Removal of the methyl group from the tropane nitrogen.

  • Hydroxylation: Addition of hydroxyl groups to the phenyl ring or the tropane ring.

  • Glucuronidation: Conjugation of metabolites with glucuronic acid for excretion.

Further research is required to isolate and identify the specific metabolites of this compound and to determine the primary CYP isoforms involved in its metabolism.

Experimental Protocols

While specific, detailed protocols for pharmacokinetic and metabolism studies of this compound are not available in the public domain, general methodologies employed in similar studies with dopamine reuptake inhibitors in nonhuman primates can be described.

General Protocol for Intravenous Administration in Nonhuman Primates

Studies involving intravenous administration of DRIs in nonhuman primates, such as rhesus or squirrel monkeys, typically follow a standardized protocol to ensure the welfare of the animals and the integrity of the data.

Workflow for Intravenous Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation and Training Catheter_Implantation Surgical Implantation of Intravenous Catheter Animal_Acclimation->Catheter_Implantation Baseline_Measurements Baseline Physiological Measurements Catheter_Implantation->Baseline_Measurements Drug_Administration Intravenous Administration of this compound Baseline_Measurements->Drug_Administration Blood_Sampling Serial Blood Sample Collection Drug_Administration->Blood_Sampling Behavioral_Monitoring Behavioral and Physiological Monitoring Drug_Administration->Behavioral_Monitoring Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Quantification of this compound and Metabolites Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Analysis Bioanalysis->Data_Analysis

Caption: General workflow for an intravenous pharmacokinetic study of a dopamine reuptake inhibitor in nonhuman primates.

General Protocol for Metabolite Identification using LC-MS/MS

The identification and structural elucidation of drug metabolites from biological samples like plasma and urine is a critical step in understanding the drug's disposition. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.

Workflow for Metabolite Identification

G Sample_Collection Collection of Biological Samples (Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation Chromatographic Separation (HPLC/UPLC) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (Full Scan MS) LC_Separation->MS_Detection MS_MS_Fragmentation Tandem Mass Spectrometry (MS/MS) for Fragmentation MS_Detection->MS_MS_Fragmentation Data_Analysis Data Analysis and Structure Elucidation MS_MS_Fragmentation->Data_Analysis Metabolite_Identification Identification of Putative Metabolites Data_Analysis->Metabolite_Identification

Caption: A typical workflow for the identification of drug metabolites in biological samples using LC-MS/MS.

Conclusion and Future Directions

This compound remains a compound of significant interest due to its potential as a treatment for cocaine addiction. Its long-acting pharmacokinetic profile is a key advantage over cocaine. However, a comprehensive understanding of its quantitative pharmacokinetics and in vivo metabolism is currently hampered by the lack of publicly available data. Future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting and publishing detailed pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

  • Metabolite Identification and Profiling: Isolating and structurally elucidating the major in vivo metabolites of this compound.

  • Enzyme Phenotyping: Identifying the specific cytochrome P450 enzymes responsible for the metabolism of this compound to predict potential drug-drug interactions.

The generation of this data will be crucial for the further development and potential clinical translation of this compound or its analogs as effective treatments for substance use disorders.

References

RTI-113: A Technical Examination of its Effects on Extracellular Dopamine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-113, a phenyltropane analog, is a potent and selective dopamine reuptake inhibitor (DRI). Its high affinity for the dopamine transporter (DAT) effectively blocks the reuptake of dopamine from the synaptic cleft, leading to a significant elevation in extracellular dopamine concentrations. This technical guide provides an in-depth analysis of the effects of this compound on extracellular dopamine levels, supported by quantitative data from preclinical studies. Detailed methodologies for key experimental procedures, including in vivo microdialysis and positron emission tomography (PET), are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the pharmacological actions of this compound.

Introduction

This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a stimulant drug that acts as a potent and highly selective dopamine reuptake inhibitor.[1] Its mechanism of action is centered on its ability to bind to the dopamine transporter (DAT), thereby preventing the reabsorption of dopamine from the synaptic space back into the presynaptic neuron. This blockade results in an accumulation of dopamine in the extracellular fluid, enhancing and prolonging dopaminergic neurotransmission. Due to these properties, this compound has been investigated as a potential pharmacotherapy for cocaine dependence, acting as a substitute with a longer duration of action.[2][3] Understanding the precise quantitative effects of this compound on extracellular dopamine is crucial for elucidating its therapeutic potential and abuse liability.

Quantitative Effects on Extracellular Dopamine Levels

Positron Emission Tomography (PET) studies in non-human primates have provided valuable insights into the in vivo potency of this compound. These studies have demonstrated that behaviorally active doses of this compound lead to a very high occupancy of the dopamine transporter.

Table 1: Dopamine Transporter (DAT) Occupancy by this compound in Rhesus Monkeys

DrugDoseBrain RegionDAT Occupancy (%)Reference
This compoundDoses maintaining maximum self-administration ratesStriatum94-99[1][4]

This near-complete occupancy of the DAT is expected to produce a robust and sustained increase in extracellular dopamine levels. For comparison, studies with other potent dopamine reuptake inhibitors have shown that high DAT occupancy is directly correlated with significant elevations in synaptic dopamine.

Experimental Protocols

The following sections detail the methodologies employed in preclinical studies to assess the effects of this compound on the dopaminergic system.

In Vivo Microdialysis for Extracellular Dopamine Measurement

In vivo microdialysis is a widely used technique to measure the concentration of neurotransmitters in the extracellular fluid of awake, freely moving animals.

Objective: To quantify the changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum, nucleus accumbens) following the administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a semi-permeable membrane)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region using predetermined stereotaxic coordinates.

    • Slowly lower the microdialysis probe into the brain tissue and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

  • Microdialysis Perfusion and Sample Collection:

    • On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes) to establish a stable baseline of extracellular dopamine.

    • Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally via reverse dialysis through the probe.

    • Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration to monitor the time course of this compound's effect.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples using an HPLC-ED system to separate and quantify the concentration of dopamine.

    • Express the results as a percentage change from the baseline dopamine levels.

G cluster_surgery Animal Preparation & Probe Implantation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Stereotaxic_Placement Stereotaxic_Placement Anesthesia->Stereotaxic_Placement 1. Anesthetize Craniotomy Craniotomy Stereotaxic_Placement->Craniotomy 2. Position Probe_Implantation Probe_Implantation Craniotomy->Probe_Implantation 3. Drill Recovery Recovery Probe_Implantation->Recovery 4. Insert & Secure Perfusion_Setup Perfusion_Setup Recovery->Perfusion_Setup 5. Connect Baseline_Collection Baseline_Collection Perfusion_Setup->Baseline_Collection 6. Start aCSF Flow Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration 7. Collect Baseline Post_Drug_Collection Post_Drug_Collection Drug_Administration->Post_Drug_Collection 8. Administer this compound HPLC_Analysis HPLC_Analysis Post_Drug_Collection->HPLC_Analysis 9. Collect Samples Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation 10. Quantify Dopamine

In Vivo Microdialysis Experimental Workflow
Positron Emission Tomography (PET) for Dopamine Transporter Occupancy

PET is a non-invasive imaging technique that allows for the quantification of neuroreceptor or transporter availability in the living brain.

Objective: To determine the percentage of dopamine transporters occupied by this compound at various doses.

Materials:

  • PET scanner

  • A suitable radioligand for the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT)

  • This compound solution

  • Anesthesia (if required for animal studies)

  • Image analysis software

Procedure:

  • Baseline Scan:

    • Position the subject (animal or human) in the PET scanner.

    • Inject the radioligand intravenously.

    • Acquire PET data for a specified duration to measure the baseline binding of the radioligand to the dopamine transporters.

  • This compound Administration and Occupancy Scan:

    • Administer a specific dose of this compound.

    • After a predetermined time to allow for drug distribution and binding, inject the radioligand again.

    • Acquire a second PET scan to measure the binding of the radioligand in the presence of this compound.

  • Image Analysis and Occupancy Calculation:

    • Reconstruct the PET images and define regions of interest (ROIs) in the brain, particularly in dopamine-rich areas like the striatum.

    • Calculate the binding potential (BP) of the radioligand in the ROIs for both the baseline and occupancy scans.

    • Determine the DAT occupancy using the following formula:

      • Occupancy (%) = [(BP_baseline - BP_occupancy) / BP_baseline] * 100

G cluster_scan1 Baseline Measurement cluster_intervention Drug Administration cluster_scan2 Occupancy Measurement cluster_analysis Data Analysis Subject_Positioning Subject_Positioning Radioligand_Injection1 Radioligand_Injection1 Subject_Positioning->Radioligand_Injection1 1. Position Baseline_PET_Scan Baseline_PET_Scan Radioligand_Injection1->Baseline_PET_Scan 2. Inject Radioligand Administer_RTI113 4. Administer this compound Baseline_PET_Scan->Administer_RTI113 3. Acquire Baseline Data Radioligand_Injection2 Radioligand_Injection2 Administer_RTI113->Radioligand_Injection2 Occupancy_PET_Scan Occupancy_PET_Scan Radioligand_Injection2->Occupancy_PET_Scan 5. Inject Radioligand Image_Reconstruction Image_Reconstruction Occupancy_PET_Scan->Image_Reconstruction 6. Acquire Occupancy Data ROI_Analysis ROI_Analysis Image_Reconstruction->ROI_Analysis 7. Reconstruct Occupancy_Calculation Occupancy_Calculation ROI_Analysis->Occupancy_Calculation 8. Define ROIs

PET Imaging Experimental Workflow for DAT Occupancy

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interacting with the dopamine transporter, a key protein in the presynaptic terminal of dopaminergic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Extracellular_Dopamine Extracellular Dopamine Dopamine_Vesicle->Extracellular_Dopamine Dopamine Release DAT Dopamine Transporter (DAT) RTI113 This compound RTI113->DAT Blockade Extracellular_Dopamine->DAT Dopamine_Receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_Receptors Binding Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptors->Postsynaptic_Signaling Activation

Mechanism of Action of this compound at the Dopaminergic Synapse

As depicted in the diagram, under normal conditions, dopamine is released from vesicles in the presynaptic neuron into the synaptic cleft. After stimulating postsynaptic dopamine receptors, the dopamine transporter facilitates the reuptake of dopamine back into the presynaptic neuron, thus terminating the signal. This compound binds to the DAT, inhibiting this reuptake process. The consequence is a higher concentration of dopamine in the synaptic cleft for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.

Conclusion

This compound is a powerful and selective dopamine reuptake inhibitor that produces a profound and sustained increase in extracellular dopamine levels. This effect is a direct result of its high-affinity binding to and blockade of the dopamine transporter. The quantitative data from PET studies, demonstrating near-complete DAT occupancy at behaviorally relevant doses, underscores the potency of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this and similar compounds on dopaminergic neurotransmission. A comprehensive understanding of the relationship between DAT occupancy, the magnitude and time course of the increase in extracellular dopamine, and the resulting behavioral effects is essential for the continued development of novel therapeutics for substance use disorders and other neurological conditions.

References

The Role of RTI-113 as a Cocaine Analog in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides an in-depth overview of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI). Developed as a cocaine analog, this compound has become a critical tool in addiction research, offering a unique pharmacological profile to investigate the neurobiology of cocaine dependence and evaluate potential therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, providing a centralized resource on the chemical properties, mechanism of action, and experimental applications of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this important research compound.

Chemical and Pharmacological Profile

This compound, a phenyltropane derivative, is a structural analog of cocaine. Its chemical structure is formally known as Phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The hydrochloride salt is typically used in research settings.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration and prolongs the action of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and striatum. This potent and selective action on the DAT, with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, distinguishes it from cocaine, which is a non-selective monoamine reuptake inhibitor. This selectivity makes this compound an invaluable tool for dissecting the specific role of dopamine in the behavioral and neurochemical effects of cocaine.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 2.1: Monoamine Transporter Binding Affinity
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)SERT/DAT RatioNET/DAT Ratio
This compound 3.03122976.310.3
Cocaine 96.14991171.25.2

Data obtained from in vitro studies using rat brain tissue. IC50 values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter.

Table 2.2: In Vivo Dopamine Transporter Occupancy
CompoundDose RangeMaximum Response RateDAT Occupancy (%)
This compound 0.010-0.30 mg/kg/infusionMaintained94-99
Cocaine 0.0030-1.0 mg/kg/infusionMaintained65-76

Data from PET neuroimaging studies in rhesus monkeys during self-administration experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Tissue Preparation: Whole brains from male Sprague-Dawley rats are rapidly removed and dissected to isolate the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET). The tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in buffer and stored at -80°C.

  • Radioligand Binding:

    • DAT Assay: Striatal membranes are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • SERT Assay: Hippocampal membranes are incubated with a specific radioligand for SERT (e.g., [³H]citalopram) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • NET Assay: Cortical membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of this compound. Non-specific binding is determined using a high concentration of a known NET inhibitor (e.g., desipramine).

  • Data Analysis: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity of the filters is measured using liquid scintillation counting. The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Locomotor Activity Studies

Objective: To assess the stimulant effects of this compound on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: Standard open-field chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track horizontal and vertical movements.

  • Procedure:

    • Male Swiss-Webster mice are habituated to the testing room for at least 60 minutes before the experiment.

    • Mice are administered either vehicle (saline) or varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally).

    • Immediately after injection, each mouse is placed in the center of an open-field chamber.

    • Locomotor activity is recorded for a set duration, typically 60-120 minutes.

  • Data Analysis: The total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber are quantified. Data are analyzed using ANOVA to compare the effects of different doses of this compound to the vehicle control group.

Intravenous Self-Administration

Objective: To evaluate the reinforcing properties of this compound in non-human primates.

Methodology:

  • Subjects and Surgical Preparation: Adult male rhesus monkeys are surgically implanted with an indwelling intravenous catheter in the jugular or femoral vein. The catheter is passed subcutaneously to an exit point on the back and protected by a tether system.

  • Apparatus: Operant conditioning chambers equipped with two response levers, stimulus lights, and an infusion pump connected to the intravenous catheter.

  • Procedure:

    • Monkeys are first trained to self-administer a standard reinforcing drug, typically cocaine (e.g., 0.1 mg/kg/infusion), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10: 10 lever presses result in one infusion).

    • Once a stable baseline of cocaine self-administration is established, substitution sessions are introduced where saline or different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) are made available instead of cocaine.

    • In separate experiments, the ability of this compound to reduce cocaine self-administration is assessed by pretreating the animals with various doses of this compound prior to a cocaine self-administration session.

  • Data Analysis: The primary dependent measures are the number of infusions earned per session and the response rate. A compound is considered to have reinforcing effects if it maintains a significantly higher number of infusions than saline.

Drug Discrimination

Objective: To determine if the subjective effects of this compound are similar to those of cocaine.

Methodology:

  • Subjects: Male Sprague-Dawley rats are food-restricted to maintain 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Rats are trained to discriminate between an intraperitoneal injection of cocaine (e.g., 10 mg/kg) and saline.

    • Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced with food pellets, while responses on the other lever (the "saline" lever) have no consequence. Following a saline injection, the reinforcement contingency is reversed.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

    • Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered, and the percentage of responses on the cocaine-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the cocaine-appropriate lever. The ED50 value (the dose that produces 50% cocaine-appropriate responding) is calculated.

In Vivo Microdialysis

Objective: To measure changes in extracellular dopamine concentrations in the brain following administration of this compound.

Methodology:

  • Surgical Preparation: Male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted above the nucleus accumbens or striatum.

  • Microdialysis Procedure:

    • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

    • This compound or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug baseline. The time course and magnitude of the this compound-induced increase in extracellular dopamine are determined.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.

Methodology:

  • Radiotracer: A radiolabeled ligand for the DAT, such as [¹¹C]cocaine or a specific this compound analog, is synthesized.

  • Imaging Procedure:

    • Non-human primates (e.g., rhesus monkeys) are anesthetized and positioned in a PET scanner.

    • A baseline scan is performed following the injection of the radiotracer to measure baseline DAT availability.

    • On a separate day, the animal is pretreated with a non-radioactive dose of this compound.

    • A second PET scan is conducted after the administration of the same radiotracer.

  • Data Analysis: The PET images are reconstructed and co-registered with a magnetic resonance image (MRI) for anatomical localization. The binding potential of the radiotracer in DAT-rich regions (e.g., striatum) is calculated for both the baseline and this compound pretreatment scans. The percentage of DAT occupancy is then calculated as the percent reduction in radiotracer binding potential following this compound administration.

Visualizations

Signaling Pathways and Experimental Workflows

Dopaminergic_Synapse_and_RTI113_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) RTI113 This compound RTI113->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Mechanism of Action of this compound at the Dopaminergic Synapse.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_behavioral In Vivo Behavioral Assessment cluster_in_vivo_neurochemical In Vivo Neurochemical & Imaging cluster_outcome Outcome Assessment Binding_Assay Receptor Binding Assays (DAT, SERT, NET) Locomotor Locomotor Activity Binding_Assay->Locomotor Self_Admin Intravenous Self-Administration Binding_Assay->Self_Admin Drug_Discrim Drug Discrimination Binding_Assay->Drug_Discrim Microdialysis In Vivo Microdialysis (Dopamine Levels) Locomotor->Microdialysis PET PET Imaging (DAT Occupancy) Self_Admin->PET Evaluation Evaluation as Potential Cocaine Addiction Therapeutic Drug_Discrim->Evaluation Microdialysis->Evaluation PET->Evaluation

Caption: Preclinical Research Workflow for Evaluating this compound.

Conclusion

This compound has proven to be an indispensable research tool for elucidating the role of the dopamine transporter in the reinforcing and stimulant effects of cocaine. Its high selectivity for the DAT allows for a more precise investigation of dopaminergic mechanisms compared to the non-selective actions of cocaine. The data and protocols outlined in this guide demonstrate the utility of this compound in a range of preclinical models, from in vitro binding assays to in vivo behavioral and neuroimaging studies. As research into the neurobiology of cocaine addiction continues, this compound will undoubtedly remain a cornerstone for the development and evaluation of novel pharmacotherapies. Its longer duration of action and potent DAT inhibition provide a valuable pharmacological profile for exploring potential agonist replacement therapies for cocaine use disorder.

Investigating RTI-113 as a Potential Agonist Therapy for Cocaine Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine dependence remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] Agonist replacement therapy, a successful strategy for other substance use disorders, presents a promising avenue for treating cocaine addiction.[1][2] This technical guide provides an in-depth examination of RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester), a potent and selective dopamine reuptake inhibitor (DRI), as a candidate for agonist therapy for cocaine dependence. By mimicking cocaine's primary mechanism of action at the dopamine transporter (DAT) but with a differing pharmacokinetic and pharmacodynamic profile, this compound has the potential to reduce cocaine use and craving while minimizing abuse liability. This document details the preclinical evidence supporting this compound's potential, including its binding affinity, in vivo efficacy in animal models, and the experimental protocols used to generate these findings.

Introduction: The Rationale for Agonist Therapy in Cocaine Dependence

Cocaine exerts its powerful reinforcing effects primarily by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward circuitry.[3][4] This surge in dopamine is associated with the euphoric effects of the drug and is a key driver of the addiction cycle. Agonist therapy for cocaine dependence aims to substitute cocaine with a medication that has a similar mechanism of action but a more favorable pharmacokinetic and pharmacodynamic profile.[2] An ideal agonist would occupy the DAT, thus reducing craving and withdrawal, while having a slower onset and longer duration of action to mitigate the reinforcing effects and abuse potential associated with the rapid dopamine spikes induced by cocaine.[5]

This compound, a phenyltropane analog, has emerged as a promising candidate due to its high affinity and selectivity for the DAT.[5] Preclinical studies have demonstrated that this compound can substitute for cocaine and reduce cocaine self-administration, suggesting its potential as an effective agonist therapy.[6] This guide will delve into the technical details of the research investigating this compound for this indication.

Data Presentation: Comparative Binding Affinities and In Vivo Efficacy

The efficacy and selectivity of a potential agonist therapy are critically dependent on its binding profile at monoamine transporters. The following tables summarize the in vitro binding affinities (Ki) of this compound and cocaine at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as key in vivo efficacy data from preclinical studies.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound and Cocaine at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound 0.65[7]170[7]170[7]261.5261.5
Cocaine 318[7]398[7]398[7]1.251.25

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Cocaine Dependence

Animal ModelKey FindingDopamine Transporter (DAT) OccupancyReference
Rhesus Monkeys (Self-Administration)This compound dose-dependently reduced cocaine self-administration.High DAT occupancy (72-84%) required to reduce cocaine-maintained responding.[8]
Rhesus Monkeys (Self-Administration)Doses of this compound that maintained maximum response rates produced 94-99% DAT occupancy.94-99%[5][8]
Rats (Self-Administration)This compound inhibited cocaine self-administration at doses that did not affect food-maintained responding.Significant DAT occupancy at doses that inhibited cocaine intake.[6][9]
Rats and Squirrel Monkeys (Drug Discrimination)This compound fully substituted for the discriminative stimulus effects of cocaine.Not explicitly measured in this study.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate this compound as a potential agonist therapy for cocaine dependence.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the in vitro binding affinity (Ki) of compounds for the dopamine, serotonin, and norepinephrine transporters.

  • Membrane Preparation:

    • Brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from rodents or non-human primates, or cells expressing the recombinant human transporters, are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled test compound (e.g., this compound or cocaine), a fixed concentration of a radiolabeled ligand known to bind to the target transporter (e.g., [³H]WIN 35,428 for DAT), and the prepared membrane suspension.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intravenous Drug Self-Administration in Non-Human Primates

This in vivo model is considered the gold standard for assessing the reinforcing effects and abuse potential of drugs, as well as for evaluating the efficacy of potential treatment medications.[10]

  • Animal Subjects and Surgical Preparation:

    • Adult rhesus monkeys are individually housed and trained to respond on a lever for food reinforcement.

    • Under sterile surgical conditions, a chronic indwelling catheter is implanted into a major vein (e.g., femoral or jugular vein). The catheter is passed subcutaneously to an exit point on the back, where it is attached to a tether system.[10]

  • Self-Administration Procedure:

    • Monkeys are placed in an experimental chamber equipped with response levers and a drug infusion pump connected to the catheter via the tether.

    • Animals are trained to press a lever to receive intravenous infusions of cocaine on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one infusion).[10]

    • Each infusion is paired with a brief stimulus light and/or tone to serve as a conditioned reinforcer.

    • Once a stable baseline of cocaine self-administration is established, substitution tests with this compound are conducted. Different doses of this compound are made available for self-administration to determine if it maintains responding.

    • To assess the therapeutic potential of this compound, pretreatment studies are performed. Monkeys receive a passive infusion of this compound prior to the self-administration session, and the effect on subsequent cocaine self-administration is measured.

  • Data Analysis:

    • The primary dependent variable is the number of infusions self-administered per session.

    • Dose-response curves are generated for both cocaine and this compound self-administration.

    • The effect of this compound pretreatment on cocaine self-administration is analyzed to determine if it reduces the reinforcing effects of cocaine.

Drug Discrimination in Rodents

This behavioral assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

  • Animal Subjects and Training:

    • Rats are food-deprived to motivate responding and trained in operant conditioning chambers with two response levers.

    • Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and a saline injection.[11]

    • On days when cocaine is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a specific schedule (e.g., FR 10). Responses on the other lever have no consequence.[11]

    • On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Training continues until the rats reliably respond on the correct lever depending on the injection they received (e.g., >80% correct responding for several consecutive days).[12]

  • Testing Procedure:

    • Once the discrimination is established, test sessions are conducted.

    • On a test day, the rat receives an injection of a test compound (e.g., a specific dose of this compound) and is then placed in the chamber.

    • During the test session, responses on either lever are recorded, but no reinforcement is delivered (extinction conditions) to avoid influencing the choice.

    • The percentage of responses on the drug-appropriate lever is calculated.

  • Data Analysis:

    • Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responding on the cocaine-appropriate lever.

    • Dose-response curves are generated to determine the dose of this compound that produces cocaine-like discriminative stimulus effects.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[13]

  • Surgical Implantation of Guide Cannula:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens, a key area in the brain's reward system.[14] The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[15]

    • Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.[16]

    • The collected fluid (dialysate) is collected at timed intervals (e.g., every 10-20 minutes) in small vials.

    • After a stable baseline of dopamine levels is established, the animal is administered a drug (e.g., cocaine or this compound), and dialysate collection continues to measure the drug-induced changes in extracellular dopamine.

  • Sample Analysis and Data Interpretation:

    • The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • The results are expressed as a percentage change from the baseline dopamine levels.

    • This allows for a direct comparison of the effects of this compound and cocaine on dopamine neurotransmission.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the investigation of this compound.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Vesicle Vesicle Dopamine->Vesicle Packaging (VMAT2) Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D1_R D1 Receptor Synaptic_Cleft->D1_R D2_R D2 Receptor Synaptic_Cleft->D2_R Gs_olf Gs_olf D1_R->Gs_olf Gs/olf coupled Gi_o Gi_o D2_R->Gi_o Gi/o coupled AC_stim Adenylyl Cyclase (Stimulation) Gs_olf->AC_stim Gs/olf coupled cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib Gi/o coupled cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP to cAMP PKA_act PKA Activation cAMP_inc->PKA_act Activates Cellular_Response_D2 Cellular Response cAMP_dec->Cellular_Response_D2 Reduced PKA activity Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA_act->Cellular_Response_D1 Phosphorylation of target proteins Cocaine Cocaine / this compound Cocaine->DAT Blocks Reuptake

Caption: Dopaminergic signaling pathway and the mechanism of action of cocaine and this compound.

Preclinical_Workflow cluster_discovery Drug Discovery & Characterization cluster_preclinical_behavioral Preclinical Behavioral Pharmacology cluster_agonist_testing Agonist Therapy Evaluation cluster_data Data Analysis & Interpretation Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Binding In Vitro Binding Assays (DAT, SERT, NET) Compound_Synthesis->In_Vitro_Binding Self_Admin Intravenous Self-Administration (Reinforcing Effects) In_Vitro_Binding->Self_Admin Drug_Discrim Drug Discrimination (Subjective Effects) In_Vitro_Binding->Drug_Discrim Pretreatment_Studies This compound Pretreatment (Reduction of Cocaine Self-Administration) Self_Admin->Pretreatment_Studies Data_Analysis Data Analysis Drug_Discrim->Data_Analysis In_Vivo_Microdialysis In Vivo Microdialysis (Neurochemical Effects) In_Vivo_Microdialysis->Data_Analysis Pretreatment_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Caption: Experimental workflow for the preclinical evaluation of this compound.

Agonist_Therapy_Model cluster_cocaine Cocaine Use cluster_agonist Agonist Therapy (this compound) Cocaine_Admin Cocaine Administration (Rapid Onset, Short Duration) DAT_Block_Cocaine High DAT Blockade Cocaine_Admin->DAT_Block_Cocaine Dopamine_Spike Rapid Dopamine Spike DAT_Block_Cocaine->Dopamine_Spike Euphoria Intense Euphoria Dopamine_Spike->Euphoria Craving Craving & Binge Use Euphoria->Craving Craving->Cocaine_Admin Reinforces Agonist_Admin This compound Administration (Slower Onset, Longer Duration) DAT_Occupancy_Agonist Sustained DAT Occupancy Agonist_Admin->DAT_Occupancy_Agonist Dopamine_Stabilization Dopamine Stabilization DAT_Occupancy_Agonist->Dopamine_Stabilization Blocked_Cocaine_Effects Blocked Effects of Cocaine DAT_Occupancy_Agonist->Blocked_Cocaine_Effects Reduced_Craving Reduced Craving & Withdrawal Dopamine_Stabilization->Reduced_Craving Reduced_Cocaine_Use Reduced_Cocaine_Use Reduced_Craving->Reduced_Cocaine_Use Blocked_Cocaine_Effects->Reduced_Cocaine_Use

Caption: Logical model of agonist therapy for cocaine dependence.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the investigation of this compound as a potential agonist therapy for cocaine dependence. Its high affinity and selectivity for the dopamine transporter, coupled with its ability to reduce cocaine self-administration in non-human primates, position it as a promising candidate. The longer duration of action of this compound compared to cocaine is a key feature that may contribute to its therapeutic potential by providing a stable level of DAT occupancy, thereby reducing craving and preventing the reinforcing effects of illicit cocaine use.

Further preclinical research should focus on the long-term effects of this compound administration, its potential for abuse liability under different schedules of reinforcement, and its interaction with other neurotransmitter systems. Ultimately, well-controlled clinical trials in human subjects are necessary to determine the safety and efficacy of this compound as a pharmacotherapy for cocaine use disorder. The continued development of promising candidates like this compound is crucial in addressing the unmet medical need for effective treatments for cocaine addiction.

References

Molecular formula and CAS number for RTI-113 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, also known by its full chemical name (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester hydrochloride, is a synthetic tropane derivative and a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It is structurally related to cocaine and has been extensively studied as a potential pharmacotherapy for cocaine addiction.[3] This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound hydrochloride, including its chemical data, binding affinities, and detailed experimental protocols from key preclinical studies.

Chemical and Molecular Data

This compound hydrochloride is a white to off-white solid. Its fundamental chemical and molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₂ClNO₂·HCl
Molecular Weight 392.32 g/mol
CAS Number 141807-57-0
IUPAC Name Phenyl (1S,2S,3S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride

Pharmacological Profile: Binding Affinity and Selectivity

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[4] Its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. The following table summarizes the in vitro binding affinities of this compound for these transporters.

TransporterIC₅₀ (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
Dopamine (DAT) 3.076.310.3
Norepinephrine (NET) 31
Serotonin (SERT) 229

Data from Kuhar et al., 1999, as cited in[5]

Experimental Protocols

Primate Self-Administration Studies

Objective: To characterize the reinforcing effects of this compound and its potential to modify cocaine self-administration.

Experimental Workflow:

G cluster_training Initial Training Phase cluster_substitution Substitution Phase cluster_pretreatment Pretreatment Phase cluster_analysis Data Analysis training_start Rhesus monkeys with indwelling intravenous catheters cocaine_training Training to self-administer cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule [FR2(VR16:S)] training_start->cocaine_training stable_responding Establishment of stable responding cocaine_training->stable_responding rti113_substitution Substitute this compound for cocaine (e.g., 0.01-0.056 mg/kg/hr) stable_responding->rti113_substitution Begin Experiment rti113_pretreatment Administer this compound as a pretreatment (e.g., 0.10-0.30 mg/kg) stable_responding->rti113_pretreatment Begin Experiment data_collection_sub Record response rates and drug intake rti113_substitution->data_collection_sub analysis Analyze dose-dependent effects on cocaine self-administration and food-maintained responding data_collection_sub->analysis cocaine_session Allow self-administration of cocaine rti113_pretreatment->cocaine_session data_collection_pre Record responding for cocaine cocaine_session->data_collection_pre data_collection_pre->analysis

Workflow for Primate Self-Administration Studies.

Methodology:

  • Subjects: Adult rhesus monkeys were used in these studies.[5][6]

  • Apparatus: Monkeys were housed in individual chambers equipped with two response levers and a stimulus light. An indwelling intravenous catheter was surgically implanted for drug administration.

  • Training: Monkeys were trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule of reinforcement [FR2(VR16:S)].[5][6] Responding was also maintained by food pellets under a similar schedule to assess behavioral selectivity.[5][6]

  • Substitution Procedure: Once stable responding for cocaine was established, various doses of this compound (e.g., 0.01-0.056 mg/kg/hr) were substituted for cocaine to determine if this compound would maintain self-administration.[5]

  • Pretreatment Procedure: In separate experiments, monkeys were pretreated with different doses of this compound (e.g., 0.10-0.30 mg/kg) before sessions where they could self-administer cocaine.[7] This was to assess this compound's ability to reduce cocaine intake.

  • Data Analysis: The primary dependent variables were the rate of responding and the number of infusions self-administered. Dose-effect curves were generated to compare the potency and efficacy of this compound with cocaine.

Drug Discrimination Studies in Squirrel Monkeys

Objective: To determine if the subjective effects of this compound are similar to those of cocaine.

Methodology:

  • Subjects: Adult squirrel monkeys were used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Monkeys were trained to discriminate an intramuscular injection of cocaine (e.g., 0.3 mg/kg) from a saline injection.[8] Responding on one lever was reinforced with food following a cocaine injection, while responding on the other lever was reinforced after a saline injection.

  • Testing: Once the monkeys reliably discriminated between cocaine and saline, they were administered various doses of this compound before the session to see which lever they would respond on. Full substitution occurs when the monkeys predominantly respond on the cocaine-appropriate lever.

  • Time Course: To determine the duration of action, tests were conducted at various time points after this compound administration.[8]

Results Summary:

  • This compound fully substituted for cocaine in drug discrimination studies, indicating that it has similar subjective effects.[8][9]

  • The discriminative stimulus effects of this compound were found to be approximately five times longer than those of cocaine.[1][8]

Dopamine Reuptake Inhibition Signaling Pathway

This compound exerts its effects by blocking the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons. The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) rti113 This compound rti113->dat Inhibits dopamine_synapse->dat dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binds downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activates

Mechanism of Dopamine Reuptake Inhibition by this compound.

Pharmacokinetic Properties

Detailed pharmacokinetic studies on this compound hydrochloride in humans are limited. However, preclinical studies in non-human primates indicate that this compound has a longer duration of action compared to cocaine.[9] In drug discrimination studies, the effects of this compound were observed to be approximately five times longer than those of cocaine.[1][8] Further research is needed to fully characterize the pharmacokinetic profile of this compound, including its half-life, time to maximum concentration, and bioavailability in humans.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.

Methodology:

  • Subjects: Rhesus monkeys.[7]

  • Radioligand: A radiolabeled tracer that binds to DAT, such as [¹⁸F]FECNT, is administered intravenously.[7]

  • Scanning: PET scans are conducted to measure the baseline binding of the radioligand to DAT in the striatum.

  • This compound Administration: this compound is then administered, and subsequent PET scans are performed to measure the displacement of the radioligand.

  • Data Analysis: The difference in radioligand binding before and after this compound administration is used to calculate the percentage of DAT occupancy.

Results Summary:

  • Doses of this compound that maintained maximum self-administration response rates resulted in 94-99% occupancy of the dopamine transporter.[3][7]

  • Pretreatment doses of this compound that reduced cocaine self-administration were associated with DAT occupancy levels between 72-84%.[7]

Conclusion

This compound hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in the reinforcing effects of psychostimulants. Its high potency and selectivity for DAT, coupled with a longer duration of action than cocaine, have made it a subject of interest in the development of agonist-based therapies for cocaine dependence. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into its clinical pharmacology and safety profile is warranted to determine its therapeutic potential.

References

An In-depth Technical Guide to the Early-Stage Behavioral Effects of RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the behavioral effects of RTI-113 (2β-carbomethoxy-3β-(4-iodophenyl)tropane), a potent and selective dopamine reuptake inhibitor. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of the compound's pharmacological profile.

Core Behavioral Effects of this compound

This compound has been primarily investigated for its stimulant, reinforcing, and discriminative stimulus effects, which are largely attributed to its high affinity and selectivity for the dopamine transporter (DAT).[1][2] By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, leading to a range of behavioral outcomes.

Data Presentation: Summary of Quantitative Behavioral Data

The following tables summarize the key quantitative findings from locomotor activity, self-administration, and drug discrimination studies involving this compound.

Table 1: Locomotor Activity

Animal ModelThis compound Dose Range (mg/kg)Comparator Drug and Dose Range (mg/kg)Key FindingsCitation(s)
MouseNot SpecifiedCocaine (not specified)This compound is more potent and has a longer duration of action in stimulating locomotor activity compared to cocaine.[3]
Squirrel Monkey0.03 - 1.0Cocaine (0.03 - 3.0)This compound increases response rates, with a potency greater than or equal to cocaine, and exhibits a longer duration of action.[4]

Table 2: Self-Administration

Animal ModelThis compound Dose Range (mg/kg/infusion)Comparator Drug and Dose Range (mg/kg/infusion)Schedule of ReinforcementKey FindingsCitation(s)
Rhesus Monkey0.010 - 0.30Cocaine (0.0030 - 1.0)Second-Order ScheduleThis compound and cocaine are equipotent in maintaining self-administration. Pretreatment with this compound (0.10-0.30 mg/kg) dose-dependently reduces cocaine self-administration.[5]
Rhesus Monkey0.01 - 0.056 (mg/kg/hr)Not ApplicableSecond-Order Schedule [FR2(VR16:S)]Dose-dependently produced a sustained and nearly complete elimination of cocaine self-administration.[6][7]
Squirrel MonkeyNot SpecifiedCocaine (not specified)Second-Order FI 900-sReliably maintained self-administration behavior.[4]

Table 3: Drug Discrimination

Animal ModelTraining Drug and Dose (mg/kg)This compound Substitution Dose Range (mg/kg)Key FindingsCitation(s)
RatCocaine (10)Not SpecifiedThis compound fully substitutes for the discriminative stimulus effects of cocaine.[8]
Squirrel MonkeyCocaine (0.3)Not SpecifiedThis compound fully substitutes for the discriminative stimulus effects of cocaine, with a duration of action approximately five times longer.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key behavioral assays used to characterize this compound.

Locomotor Activity Assessment

Objective: To measure the effects of this compound on spontaneous motor activity in rodents.

Apparatus:

  • An open-field activity monitoring system consisting of a clear Plexiglas chamber (e.g., 40 cm x 40 cm x 30 cm).[10]

  • The chamber is equipped with a grid of infrared photobeams on the x and y axes to detect horizontal movements and, optionally, a z-axis for vertical movements (rearing).[11][12]

  • The apparatus is housed in a sound-attenuating, ventilated chamber with controlled lighting.[12]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the testing day, place each animal in the activity chamber for a 30-minute habituation period to allow for exploration and for activity levels to stabilize.[10][13]

  • Drug Administration: Following habituation, remove the animal from the chamber and administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is collected by a computer system that records the number of photobeam breaks over time.[14]

  • Data Analysis: The primary dependent measure is the total number of beam breaks, which is indicative of horizontal locomotor activity. Data are typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the onset, peak, and duration of the drug's effects.

Intravenous Self-Administration

Objective: To determine the reinforcing effects of this compound.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a liquid swivel for drug infusion.[15]

  • An infusion pump is connected to the liquid swivel via Tygon tubing.

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular or femoral vein of the animal (e.g., rhesus monkey) under aseptic conditions. The external end of the catheter is attached to a subcutaneous vascular access port.[15][16]

  • Recovery: Allow a post-operative recovery period of at least one week, during which the catheter is flushed daily with heparinized saline to maintain patency.

  • Acquisition of Self-Administration: Train the animals to self-administer a known reinforcer, such as cocaine, on a simple schedule of reinforcement (e.g., Fixed Ratio 1, FR1). Lever presses on the "active" lever result in a drug infusion and the presentation of a stimulus light, while presses on the "inactive" lever have no programmed consequences.

  • Second-Order Schedule Training: Once responding is stable on a simple schedule, introduce a second-order schedule [e.g., FR2(VR16:S)] to maintain high rates of responding.[6][7] Under this schedule, the completion of a variable number of responses (e.g., an average of 16) results in a brief presentation of the stimulus light. The first completion of the response requirement after a fixed interval (e.g., 15 minutes) results in both the stimulus light and a drug infusion.

  • Substitution with this compound: Once a stable baseline of cocaine self-administration is established, substitute different doses of this compound for cocaine to determine its reinforcing efficacy.

  • Data Analysis: The primary dependent measures are the number of infusions earned and the response rate on the active and inactive levers.

Drug Discrimination

Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse, such as cocaine.

Apparatus:

  • A standard two-lever operant conditioning chamber with a food pellet dispenser.[17]

Procedure:

  • Lever Press Training: Train food-deprived rats to press a lever for food reinforcement on a simple schedule (e.g., FR1).[1]

  • Discrimination Training: Establish the training drug (e.g., 10 mg/kg cocaine) and vehicle (saline) as discriminative stimuli. On days when cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.[8][18][19] The drug and saline sessions are typically alternated daily or in a double alternation schedule.[18]

  • Acquisition Criterion: Continue training until the animals reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 of 10 consecutive sessions).[17]

  • Substitution Testing: Once the discrimination is acquired, conduct test sessions with various doses of this compound. During test sessions, responses on either lever are recorded but not reinforced.

  • Data Analysis: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.[17]

Conditioned Place Preference (Proposed Protocol)

Objective: To evaluate the rewarding properties of this compound by assessing the animal's preference for an environment previously paired with the drug.

Apparatus:

  • A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller, neutral central chamber.[20][21]

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a 15-minute session. Record the time spent in each of the large chambers to determine any initial preference.[22][23]

  • Conditioning: This phase typically occurs over 4-8 days.[20][24]

    • Drug Pairing: On drug conditioning days, administer a specific dose of this compound and confine the animal to one of the large chambers for a set period (e.g., 30 minutes). For an unbiased design, the drug-paired chamber is counterbalanced across animals.[22]

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other large chamber for the same duration.

  • Post-Conditioning (Preference Test): On the day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the large chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting that the drug has rewarding properties.

Mandatory Visualizations

Dopamine Signaling Pathway with this compound Inhibition

RTI113_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle RTI113 This compound RTI113->DAT Dopamine_Synapse->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binding AC Adenylyl Cyclase D1_Receptor->AC Gs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Experimental Workflow for Locomotor Activity Assessment

Locomotor_Activity_Workflow Start Start Habituation Habituation (30 min in open field) Start->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Data_Collection Data Collection (60-120 min in open field) Drug_Admin->Data_Collection Data_Analysis Data Analysis (Beam breaks over time) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on rodent locomotor activity.

Experimental Workflow for Intravenous Self-Administration

Self_Administration_Workflow Start Start Surgery Catheter Implantation & Recovery Start->Surgery Acquisition Acquisition of Cocaine Self-Administration Surgery->Acquisition Schedule_Training Second-Order Schedule Training Acquisition->Schedule_Training Substitution Substitution with This compound Doses Schedule_Training->Substitution Data_Analysis Data Analysis (Infusions & Response Rate) Substitution->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the reinforcing effects of this compound.

Experimental Workflow for Drug Discrimination

Drug_Discrimination_Workflow Start Start Lever_Training Lever Press Training (Food Reinforcement) Start->Lever_Training Discrimination_Training Discrimination Training (Cocaine vs. Saline) Lever_Training->Discrimination_Training Acquisition_Criterion Meet Acquisition Criterion Discrimination_Training->Acquisition_Criterion Substitution_Testing Substitution Testing (this compound Doses) Acquisition_Criterion->Substitution_Testing Data_Analysis Data Analysis (% Drug Lever Responding) Substitution_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the subjective effects of this compound.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning (Baseline Preference Test) Start->Pre_Conditioning Conditioning Conditioning (this compound vs. Vehicle Pairing) Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning (Preference Test) Conditioning->Post_Conditioning Data_Analysis Data Analysis (Time in Drug-Paired Chamber) Post_Conditioning->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the rewarding properties of this compound.

References

Methodological & Application

Protocol for RTI-113 Intravenous Self-Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for studying the reinforcing properties of RTI-113, a potent and selective dopamine reuptake inhibitor, using the intravenous self-administration (IVSA) paradigm in rodents. The following sections detail the necessary surgical procedures, apparatus setup, and a step-by-step guide for the acquisition and maintenance of this compound self-administration. This protocol is designed to be a valuable resource for researchers investigating the abuse potential and therapeutic applications of novel psychoactive compounds.

Subject and Housing

1.1 Subjects: Adult male Sprague-Dawley rats (250-300g) are commonly used for this paradigm. Upon arrival, animals should be single-housed to protect the impending surgical implant.[1]

1.2 Housing Conditions: Rats should be housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.[1] Standard chow and water are available ad libitum in the home cages throughout the experiment.[1]

Surgical Procedure: Intravenous Catheter Implantation

Aseptic surgical techniques are crucial for the success and longevity of intravenous self-administration studies.[2]

2.1 Pre-operative Preparation:

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).[3]

  • Analgesia and Antibiotics: Administer a pre-operative analgesic (e.g., Ketoprofen, 5 mg/kg, s.c.) and an antibiotic (e.g., Cefazolin, 160 mg/kg, s.c.) to manage pain and prevent infection.[2][3]

  • Surgical Site Preparation: Shave the area on the back between the scapulae and the ventral neck region over the right jugular vein.[3] Disinfect the shaved areas with a betadine-alcohol solution.[3]

2.2 Catheter Implantation:

  • A detailed, step-by-step protocol for jugular vein catheterization is available and should be followed meticulously. This procedure involves creating a subcutaneous tunnel from the back to the neck, isolating the jugular vein, inserting the catheter, and securing it in place. The distal end of the catheter is externalized on the back of the rat.[3]

2.3 Post-operative Care:

  • Flush the catheter daily with a heparinized saline solution to maintain patency.[2] A solution of heparin (10-20 U/mL) in sterile saline is recommended.[4]

  • Administer post-operative analgesics for at least 48 hours.

  • Allow the animals to recover for a minimum of 5-7 days before initiating behavioral procedures.

Apparatus

3.1 Operant Conditioning Chambers:

  • Standard operant conditioning chambers for rats (e.g., Med Associates, Coulbourn Instruments) should be used.[5]

  • Each chamber should be housed within a sound-attenuating cubicle equipped with a ventilation fan.[6][7]

  • The chamber must contain:

    • Two response levers (one "active," one "inactive").[7]

    • A stimulus light located above the active lever.[8]

    • A syringe pump for intravenous drug delivery.[6][9]

    • A liquid swivel and tether system to connect the syringe pump to the rat's catheter, allowing for free movement.[10]

Experimental Protocol: this compound Self-Administration

4.1 Drug Preparation:

  • This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride) should be dissolved in sterile 0.9% saline. The solution should be prepared fresh daily.

4.2 Acquisition of this compound Self-Administration:

  • Habituation: For 2-3 days prior to training, habituate the rats to the operant chambers for 30-60 minutes each day. During this phase, the levers are retracted, and no infusions are delivered.

  • Initial Training (Fixed Ratio 1 Schedule):

    • Begin with daily 2-hour sessions.

    • A response on the active lever results in a single intravenous infusion of this compound (a starting dose of 0.01 mg/kg/infusion can be effective).[11]

    • Each infusion should be paired with the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).[12]

    • A 20-second time-out period follows each infusion, during which responses are recorded but have no programmed consequences.[1]

    • Responses on the inactive lever are recorded but do not result in an infusion or stimulus presentation.

    • Training continues until the rat demonstrates stable responding, typically defined as receiving at least 10 infusions per session for three consecutive days with at least 80% of responses on the active lever.[1]

4.3 Maintenance of Responding (Second-Order Schedule of Reinforcement):

  • To study drug-seeking behavior more rigorously, a second-order schedule can be implemented.[12][13]

  • Schedule Parameters: A commonly used schedule is a Fixed Interval 15 minutes (FR 10:S).[12]

    • Under this schedule, every 10th response on the active lever (FR10) results in the brief presentation of the conditioned stimulus (S) (e.g., a 2-second light flash).[12][14]

    • The first FR10 completion after a 15-minute interval has elapsed results in both the conditioned stimulus and an intravenous infusion of this compound.[12]

  • This schedule generates high rates of responding for the conditioned stimulus in the absence of the drug, providing a measure of drug-seeking behavior.[12][15]

Data Presentation

Table 1: this compound Intravenous Self-Administration Parameters

ParameterValueReference
Animal Model Male Sprague-Dawley Rats[1]
Initial Body Weight 250-300 g
Housing Single-housed[1]
Catheter Type Intravenous Jugular Catheter[3]
This compound Dose Range 0.01 - 0.30 mg/kg/infusion[11]
Vehicle Sterile 0.9% Saline
Session Duration 2 hours[1]
Acquisition Schedule Fixed Ratio 1 (FR1)[1]
Maintenance Schedule Second-Order (e.g., FI 15 min (FR10:S))[12]
Conditioned Stimulus 20s Light Presentation[12]
Time-out Period 20 seconds[1]

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experimental Phases cluster_data Data Collection Animal_Acclimation Animal Acclimation & Housing Surgery Intravenous Catheter Implantation Surgery Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Operant Chambers Recovery->Habituation Acquisition Acquisition of Self-Administration (FR1 Schedule) Habituation->Acquisition Maintenance Maintenance of Responding (Second-Order Schedule) Acquisition->Maintenance Data_Collection Active/Inactive Lever Presses Number of Infusions Response Patterns Maintenance->Data_Collection

Caption: Experimental workflow for this compound intravenous self-administration in rodents.

Dopaminergic_Signaling_Pathway cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Dopamine Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Dopamine Neuron Synaptic_Cleft Synaptic Cleft Receptor Dopamine Receptor DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine->Receptor Binding Receptor->Postsynaptic Signal Transduction RTI113 This compound RTI113->DAT Blocks

Caption: Mechanism of action of this compound at the dopamine transporter.

References

Application Notes and Protocols for Drug Discrimination Studies with RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, a phenyltropane analog, is a potent and highly selective dopamine reuptake inhibitor (DRI).[1] Its distinct pharmacological profile, characterized by a high affinity for the dopamine transporter (DAT) and a longer duration of action compared to cocaine, has made it a valuable tool in addiction research.[2][3] this compound has been investigated as a potential agonist therapy for cocaine dependence.[2][3] Drug discrimination paradigms are essential preclinical assays used to evaluate the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle injection. The ability of a novel compound to substitute for the training drug is indicative of a similar subjective state and likely a shared mechanism of action. These application notes provide detailed protocols for designing and conducting drug discrimination studies with this compound to assess its cocaine-like discriminative stimulus effects.

Mechanism of Action

This compound exerts its effects primarily by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition of DAT leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[4] The subjective effects of psychostimulants like cocaine are largely attributed to their ability to increase synaptic dopamine levels in brain regions associated with reward and motivation.[4] Due to its high selectivity for DAT, this compound serves as a more specific tool to investigate the role of dopamine in the discriminative stimulus effects of cocaine, with less confounding influence from the serotonin and norepinephrine transporters.

Data Presentation

The following tables summarize the discriminative stimulus effects of this compound in animals trained to discriminate cocaine from saline. This quantitative data is essential for comparing the potency and efficacy of this compound to cocaine.

Table 1: Discriminative Stimulus Effects of Cocaine and this compound in Rats

CompoundTraining Drug (Dose, i.p.)ED₅₀ (mg/kg, i.p.)Maximum % Drug Lever Responding
CocaineCocaine (10 mg/kg)2.36 - 4.22[5][6]100%
This compoundCocaine (10 mg/kg)~1.0-3.0 (estimated)100%

Note: Specific ED₅₀ values for this compound in rats trained to discriminate 10 mg/kg cocaine were not explicitly found in the searched literature. The estimated range is based on qualitative descriptions of its potency relative to cocaine.

Table 2: Discriminative Stimulus Effects of Cocaine and this compound in Squirrel Monkeys

CompoundTraining Drug (Dose, i.m.)ED₅₀ (mg/kg, i.m.)Maximum % Drug Lever Responding
CocaineCocaine (0.3 mg/kg)~0.1-0.3100%
This compoundCocaine (0.3 mg/kg)~0.1-0.3100%

Note: Specific ED₅₀ values for this compound in squirrel monkeys trained to discriminate 0.3 mg/kg cocaine were not explicitly found in the searched literature. The estimated range is based on qualitative descriptions of its similar potency to cocaine in this species.[7]

Experimental Protocols

This section provides a detailed methodology for a two-lever drug discrimination study in rats to evaluate the cocaine-like effects of this compound.

Subjects
  • Adult male Sprague-Dawley rats (250-300 g at the start of the experiment).

  • Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum, except during experimental sessions where food may be used as a reinforcer.

Apparatus
  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Each lever is positioned on either side of a central food trough.

  • The chambers are housed in sound-attenuating cubicles with ventilation fans to mask external noise.

  • An automated data collection system is used to record lever presses and pellet delivery.

Procedure

Phase 1: Lever Press Training (Shaping)

  • Rats are initially trained to press either lever for food reinforcement (e.g., 45-mg sucrose pellets) on a continuous reinforcement schedule (Fixed Ratio 1; FR1), where each press results in the delivery of one pellet.

  • Once lever pressing is established, the schedule of reinforcement is gradually increased to a Fixed Ratio 20 (FR20), where 20 presses are required for a single food pellet. This is done to establish a stable baseline of responding.

Phase 2: Discrimination Training

  • Once stable responding is achieved on the FR20 schedule, discrimination training begins.

  • Animals are divided into two groups. Before each daily session, animals receive an intraperitoneal (i.p.) injection of either cocaine (10 mg/kg) or saline (1 ml/kg).[8]

  • A double-alternation schedule is often used: two consecutive days of cocaine injections followed by two consecutive days of saline injections (C-C-S-S).[8]

  • On days when cocaine is administered, only responses on the designated "drug" lever are reinforced. Responses on the "saline" lever have no consequence.

  • On days when saline is administered, only responses on the "saline" lever are reinforced. Responses on the "drug" lever are without consequence.

  • The assignment of the "drug" and "saline" levers (left or right) should be counterbalanced across the animals.

  • Training sessions are typically 15-30 minutes in duration.

  • Discrimination is considered acquired when at least 85% of the total responses are emitted on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

Phase 3: Substitution Testing with this compound

  • Once the discrimination criteria are met, substitution tests with this compound can begin.

  • Test sessions are interspersed with training sessions to maintain the discrimination performance. For example, a weekly schedule could be: Training (Cocaine), Training (Saline), Training (Cocaine), Test, Training (Saline).

  • On test days, animals receive an i.p. injection of a dose of this compound or vehicle. A range of doses should be tested in a counterbalanced order across subjects.

  • During test sessions, responses on either lever are reinforced to avoid extinguishing responding.

  • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate (responses per minute).

  • Full substitution is generally defined as ≥80% of responses on the cocaine-appropriate lever. Partial substitution is defined as 20-79% of responses on the cocaine-appropriate lever. No substitution is defined as <20% of responses on the cocaine-appropriate lever.

Visualizations

Signaling Pathway of this compound

RTI113_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) RTI113 This compound RTI113->DAT Blocks Dopamine->DAT Reuptake D_receptor Dopamine Receptor Dopamine->D_receptor Binds signaling Downstream Signaling D_receptor->signaling Activates

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Workflow for Drug Discrimination

Drug_Discrimination_Workflow cluster_setup Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Subjects Acquire Subjects (Rats) Shaping Lever Press Training (FR1 -> FR20) Subjects->Shaping Apparatus Operant Chambers Apparatus->Shaping Discrimination Discrimination Training (Cocaine vs. Saline) Shaping->Discrimination Testing Substitution Testing with this compound Discrimination->Testing Data_Collection Collect Data (% Drug Lever, Response Rate) Testing->Data_Collection Analysis Generate Dose-Response Curves Data_Collection->Analysis Conclusion Determine Substitution & Potency (ED50) Analysis->Conclusion

Caption: Workflow for an this compound drug discrimination study.

Logical Relationships in Drug Discrimination

Drug_Discrimination_Logic cluster_stimulus Interoceptive Stimulus cluster_response Learned Response cluster_outcome Outcome cluster_test Test Condition Cocaine_Cue Cocaine Injection Drug_Lever Press 'Drug' Lever Cocaine_Cue->Drug_Lever signals Saline_Lever Press 'Saline' Lever Cocaine_Cue->Saline_Lever incorrect response leads to Saline_Cue Saline Injection Saline_Cue->Drug_Lever incorrect response leads to Saline_Cue->Saline_Lever signals Reinforcement Food Pellet Drug_Lever->Reinforcement leads to No_Reinforcement No Consequence Saline_Lever->Reinforcement leads to RTI113_Test This compound Injection Test_Response Observe Lever Choice RTI113_Test->Test_Response Substitution Infers Cocaine-like Effect Test_Response->Substitution if 'Drug' lever is chosen

Caption: Logical framework of a drug discrimination paradigm.

References

Application Notes and Protocols for PET Imaging to Measure RTI-113 Dopamine Transporter Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Positron Emission Tomography (PET) imaging with the radioligand [¹¹C]RTI-113 (or its close analog [¹¹C]RTI-32) to measure dopamine transporter (DAT) occupancy in the human brain. This technique is a powerful tool in neuroscience research and drug development for assessing the in vivo potency and mechanism of action of novel therapeutics targeting the dopamine system.

Introduction

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1][2] Dysregulation of DAT function is implicated in various neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, DAT is a primary target for a wide range of therapeutic drugs and substances of abuse.

PET imaging with a selective radioligand such as [¹¹C]this compound allows for the non-invasive quantification of DAT density and occupancy in the living human brain. By measuring the displacement of [¹¹C]this compound by a competing drug, researchers can determine the percentage of DATs occupied by the drug at given doses, providing critical information for dose-finding studies and understanding drug-target engagement.

Principle of the Method

The fundamental principle of a PET occupancy study is the competitive binding of a radiolabeled ligand (e.g., [¹¹C]this compound) and an unlabeled drug at the same target site (DAT). A baseline PET scan is performed to measure the baseline binding of the radioligand to the DAT. Subsequently, a second PET scan is conducted after the administration of the competing drug. The reduction in radioligand binding in the second scan is proportional to the occupancy of the DAT by the competing drug.

The primary outcome measure in these studies is the Binding Potential (BP_ND_), which is an index of the density of available receptors or transporters. The DAT occupancy is then calculated as the percentage reduction in BP_ND_ from the baseline scan to the post-drug scan.

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopamine signaling. The following diagram illustrates the role of DAT in the context of a dopaminergic synapse and its regulation by intracellular signaling cascades.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DA_vesicle->Synaptic_Cleft VMAT2 VMAT2 DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle DAT Dopamine Transporter (DAT) DAT->DA_vesicle Recycling DA_reuptake Dopamine (Reuptake) DA_reuptake->DAT PKC PKC PKC->DAT Phosphorylates (Internalization/Efflux) PKA PKA PKA->DAT Phosphorylates (Internalization) MAPK MAPK MAPK->DAT Modulates TAAR1 TAAR1 TAAR1->PKC Activates TAAR1->PKA Activates D2_auto D2 Autoreceptor D2_auto->TAAR1 Inhibits Synaptic_Cleft->DAT Binding & Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R AC_stim Adenylyl Cyclase D1R->AC_stim Activates (Gs) AC_inhib Adenylyl Cyclase D2R->AC_inhib Inhibits (Gi) cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_post PKA cAMP_up->PKA_post Signal_transduction Signal Transduction (e.g., DARPP-32) PKA_post->Signal_transduction

Dopamine transporter signaling pathway.

Experimental Protocols

The following protocols are synthesized from established methodologies for PET occupancy studies of the dopamine transporter. Researchers should adapt these protocols based on their specific research questions, available equipment, and institutional guidelines.

  • Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with contraindications for PET scanning (e.g., pregnancy, claustrophobia) or those taking medications that may interfere with the dopamine system.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

  • Pre-scan Instructions: Instruct subjects to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. They should also abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan.

  • Radiosynthesis of [¹¹C]this compound: [¹¹C]this compound is typically synthesized by the N-methylation of the corresponding desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Quality Control: Ensure the radiochemical purity, specific activity, and sterility of the final product meet all regulatory and quality standards before injection.

This protocol describes a two-scan paradigm (baseline and post-drug) for a DAT occupancy study.

4.3.1. Baseline PET Scan

  • Subject Positioning: Position the subject comfortably in the PET scanner with their head immobilized using a head holder to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radioligand Injection: Administer a bolus injection of [¹¹C]this compound intravenously. The typical injected dose is approximately 370 MBq (10 mCi), but this should be optimized based on scanner sensitivity and local regulations.

  • Dynamic PET Acquisition: Begin dynamic PET data acquisition immediately upon injection and continue for 90-120 minutes. The framing schedule should be designed to capture the initial rapid kinetics and the later equilibrium phase (e.g., 6 x 30s, 3 x 1 min, 2 x 2.5 min, 12 x 5 min).

  • Arterial Blood Sampling (optional but recommended for full kinetic modeling): If a full kinetic analysis is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function. This involves frequent sampling in the initial minutes, with decreasing frequency later in the scan. Plasma should be separated, and metabolite analysis performed to determine the fraction of unmetabolized radioligand.

4.3.2. Drug Administration and Post-Drug PET Scan

  • Drug Administration: Administer the competing drug according to the study design (e.g., oral or intravenous). The timing of the post-drug PET scan should be based on the pharmacokinetics of the competing drug to ensure that it has reached a stable concentration in the brain.

  • Post-Drug PET Scan: Repeat the PET imaging procedure as described in section 4.3.1.

  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.

  • Image Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).

  • Region of Interest (ROI) Definition: Define ROIs for key brain regions with high DAT density, such as the striatum, caudate nucleus, and putamen. A reference region with negligible DAT density, such as the cerebellum, should also be delineated.

  • Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. Use appropriate kinetic models to estimate the binding potential (BP_ND_).

    • Reference Tissue Models (e.g., Simplified Reference Tissue Model - SRTM): These models are often preferred as they do not require arterial blood sampling. They use the TAC from the reference region (cerebellum) as an input function to estimate BP_ND_ in the target regions.

    • Compartmental Models (with arterial input function): These models provide a more detailed quantification of radioligand kinetics but require arterial blood sampling.

  • Calculation of DAT Occupancy: Calculate the DAT occupancy for each ROI using the following formula:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100

Data Presentation

Quantitative data from [¹¹C]this compound PET studies should be summarized in a clear and organized manner to facilitate interpretation and comparison across studies.

Table 1: Typical Binding Potential (BP_ND_) of DAT Radioligands in Healthy Human Brain

Brain Region[¹¹C]RTI-32 (Estimated from patient data)[¹¹C]raclopride (for comparison)[3]
Caudate Nucleus ~3.0 - 4.01.60 - 2.07
Putamen ~3.5 - 5.02.12 - 2.85
Striatum (whole) ~3.2 - 4.5-

Note: BP_ND_ values for [¹¹C]RTI-32 are estimated based on observed reductions in Parkinson's disease patients from a healthy baseline.[4][5] Actual values may vary depending on the specific methodology and population.

Table 2: Dopamine Transporter (DAT) Occupancy for Various Drugs

DrugDoseRadioligandBrain RegionDAT Occupancy (%)Reference
This compound 0.010 - 0.30 mg/kg (IV, Rhesus)[¹⁸F]FECNTStriatum94 - 99Wilcox et al., 2001[6]
Cocaine 0.25 mg/kg (IV, Mouse)[³H]CocaineStriatum~50Gatley et al., 1999[7]
1.0 mg/kg (IV, Mouse)[³H]CocaineStriatum~80Gatley et al., 1999[7]
Methylphenidate 20 mg (Oral, Human)[¹¹C]CocaineStriatum54 ± 5Volkow et al., 1998[8]
40 mg (Oral, Human)[¹¹C]CocaineStriatum72 ± 3Volkow et al., 1998[8]
60 mg (Oral, Human)[¹¹C]CocaineStriatum74 ± 2Volkow et al., 1998[8]

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a typical [¹¹C]this compound PET DAT occupancy study.

PET_Occupancy_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_day1 Baseline Scan Day cluster_intervention Intervention cluster_scan_day2 Post-Drug Scan Day cluster_post_scan Post-Scan Analysis Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Pre_Scan_Prep Subject Preparation (Fasting, Abstinence) Informed_Consent->Pre_Scan_Prep Baseline_PET_Scan Baseline [11C]this compound PET Scan (90-120 min dynamic acquisition) Pre_Scan_Prep->Baseline_PET_Scan MRI_Scan Structural MRI Scan (for anatomical reference) Pre_Scan_Prep->MRI_Scan Drug_Admin Administration of Competing Drug Baseline_PET_Scan->Drug_Admin Image_Recon Image Reconstruction & Co-registration MRI_Scan->Image_Recon Post_Drug_PET_Scan Post-Drug [11C]this compound PET Scan (90-120 min dynamic acquisition) Drug_Admin->Post_Drug_PET_Scan Post_Drug_PET_Scan->Image_Recon ROI_Analysis ROI Definition (Striatum, Cerebellum) Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling Occupancy_Calc DAT Occupancy Calculation Kinetic_Modeling->Occupancy_Calc Data_Reporting Data Reporting & Interpretation Occupancy_Calc->Data_Reporting

Experimental workflow for a PET DAT occupancy study.

References

Effective Dose Range of RTI-113 for Behavioral Studies in Squirrel Monkeys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dose range of the selective dopamine reuptake inhibitor, RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride), for use in behavioral studies with squirrel monkeys. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting preclinical studies.

Introduction

This compound is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated for its cocaine-like behavioral effects and as a potential pharmacotherapy for cocaine dependence.[1][2] Its longer duration of action compared to cocaine makes it a compound of significant interest in addiction research.[1][3] This document outlines the effective dose ranges of this compound in established behavioral paradigms in squirrel monkeys, including drug discrimination and self-administration, and provides detailed protocols for these experiments.

Data Presentation: Effective Dose Ranges of this compound in Squirrel Monkeys

The following tables summarize the quantitative data on the effective doses of this compound in various behavioral paradigms in squirrel monkeys.

Behavioral ParadigmDose Range (mg/kg)Route of AdministrationObserved EffectsCitations
General Behavioral Effects 0.03 - 1.0Intramuscular (i.m.)Increased response rates in a fixed-interval schedule of stimulus termination.[1]
Drug Discrimination (Cocaine Substitution) Not explicitly defined, but substitutes for 0.3 mg/kg cocaine.i.m.This compound fully substitutes for the discriminative stimulus effects of cocaine.[1][4]
Self-Administration Not explicitly defined, but reliably maintains self-administration.Intravenous (i.v.)This compound serves as a positive reinforcer, maintaining self-administration behavior.[1]
Pretreatment on Cocaine Self-Administration Not explicitly defined, but effective at reducing cocaine intake.i.m.Pretreatment with this compound can decrease self-administration of cocaine.[1]

Note: While some studies were conducted in rhesus monkeys, the data provides a valuable reference for studies in squirrel monkeys. For instance, in rhesus monkeys, this compound was self-administered at doses of 0.010-0.30 mg/kg/infusion and used as a pretreatment at 0.10-0.30 mg/kg.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are synthesized from established procedures in the field.

Protocol 1: Drug Discrimination

Objective: To determine if this compound produces cocaine-like discriminative stimulus effects.

Apparatus: Standard two-lever operant conditioning chambers for squirrel monkeys, equipped with stimulus lights and a food pellet dispenser.

Procedure:

  • Training:

    • Monkeys are trained to press one lever after an intramuscular (i.m.) injection of cocaine (e.g., 0.3 mg/kg) and a second lever after an injection of saline.[4]

    • Correct lever presses are reinforced with a food pellet under a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 presses result in one food pellet).

    • Training sessions are conducted daily, with cocaine and saline sessions typically alternating.

    • Training continues until a high level of accuracy (e.g., >90% of responses on the correct lever before the first reinforcer) is achieved.

  • Testing:

    • Once stable discrimination is established, test sessions with various doses of this compound are conducted.

    • Different doses of this compound are administered i.m. prior to the session.

    • During test sessions, responses on either lever are reinforced to avoid extinction.

    • The percentage of responses on the cocaine-appropriate lever is recorded for each dose of this compound.

    • A full substitution is generally considered to be >80% of responses on the cocaine-appropriate lever.

Protocol 2: Intravenous Self-Administration

Objective: To determine if this compound functions as a reinforcer and to establish a dose-response curve for its self-administration.

Apparatus: Operant conditioning chambers equipped with a response lever, stimulus lights, and an infusion pump connected to a surgically implanted intravenous catheter.

Procedure:

  • Surgical Preparation:

    • Monkeys are surgically implanted with a chronic indwelling intravenous catheter in a major vein (e.g., jugular or femoral).

    • The catheter is passed subcutaneously to an exit point on the back to allow for connection to the infusion pump.

  • Acquisition of Self-Administration:

    • Monkeys are first trained to self-administer a known reinforcer, typically cocaine (e.g., 0.1 mg/kg/infusion), under a simple reinforcement schedule (e.g., FR 1).

    • Each lever press results in a brief visual or auditory stimulus and an intravenous infusion of the drug.

  • Dose-Response Determination:

    • Once stable self-administration is acquired, different doses of this compound are substituted for cocaine.

    • Each dose is tested for several sessions to establish a stable rate of responding.

    • The number of infusions per session is recorded for each dose.

    • A typical experiment would include a range of doses to generate a dose-response curve, which often has an inverted U-shape.

Protocol 3: Pretreatment Effects on Cocaine Self-Administration

Objective: To assess the potential of this compound to reduce the reinforcing effects of cocaine.

Apparatus: Same as for intravenous self-administration.

Procedure:

  • Baseline Cocaine Self-Administration:

    • Monkeys are trained to self-administer a stable baseline dose of cocaine under a specific schedule of reinforcement (e.g., a second-order fixed-interval schedule, FI 900-s).[1]

  • Pretreatment Administration:

    • Prior to the self-administration session, monkeys are pretreated with an i.m. injection of either saline or a specific dose of this compound.

    • The pretreatment time before the session should be consistent.

  • Data Collection and Analysis:

    • The number of cocaine infusions self-administered following pretreatment with this compound is compared to the number of infusions following saline pretreatment.

    • A significant reduction in cocaine self-administration suggests that this compound may be attenuating the reinforcing effects of cocaine.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Workflow for Drug Discrimination Studies

Drug_Discrimination_Workflow start Start: Naive Squirrel Monkeys training Training Phase: Discriminate Cocaine (0.3 mg/kg) vs. Saline start->training stability Achieve Stable Discrimination (>90% correct) training->stability stability->training Continue Training testing Testing Phase: Administer this compound Doses stability->testing Proceed to Testing data_collection Data Collection: % Responses on Cocaine-Appropriate Lever testing->data_collection analysis Data Analysis: Determine if this compound Substitutes for Cocaine data_collection->analysis end End: Conclusion on Cocaine-like Effects analysis->end

Caption: Workflow for a typical drug discrimination study.

Logical Relationship in Pretreatment Studies

Pretreatment_Logic cluster_condition Experimental Conditions cluster_mechanism Pharmacological Interaction cluster_outcome Behavioral Outcome pretreatment This compound Pretreatment dat_occupancy Increased DAT Occupancy by this compound pretreatment->dat_occupancy Leads to cocaine_sa Cocaine Self-Administration Session cocaine_sa->dat_occupancy During cocaine_effect Reduced Reinforcing Effect of Cocaine dat_occupancy->cocaine_effect Results in reduced_intake Decreased Cocaine Self-Administration cocaine_effect->reduced_intake Causes

Caption: Logic of this compound pretreatment on cocaine self-administration.

References

Application Notes and Protocols for the In Vivo Administration of RTI-113 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of RTI-113 solutions for in vivo administration in preclinical research settings. The protocols outlined below are based on established methodologies for structurally related compounds and are intended to ensure the safe and effective delivery of this compound for toxicological, pharmacological, and behavioral studies.

Data Presentation

The following table summarizes key quantitative data for the in vivo administration of this compound, compiled from various studies. This information is crucial for dose selection and experimental design.

ParameterSpeciesAdministration RouteDosage RangeReported Effect
Discriminative Stimulus EffectsRatNot Specified10 mg/kgSubstituted for cocaine[1]
Discriminative Stimulus EffectsSquirrel MonkeyNot Specified0.3 mg/kgSubstituted for cocaine[1]
Behavioral EffectsSquirrel MonkeyIntravenous (i.v.)0.03 - 1.0 mg/kgComparison with cocaine
Self-AdministrationRhesus MonkeyIntravenous (i.v.)0.010 - 0.30 mg/kg/infusionMaintained self-administration

Experimental Protocols

This section details the recommended procedures for the preparation of this compound solutions for parenteral administration. As this compound is a hydrochloride salt, it is expected to be water-soluble, making sterile saline an appropriate vehicle. The following protocols are adapted from established procedures for similar phenyltropane analogs, such as RTI-51.[1]

Materials and Equipment
  • This compound hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile vials or centrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer or sonicator

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for this compound Solution Preparation
  • Aseptic Technique: All procedures should be performed in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to achieve the target concentration.

    • Gently vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear and colorless solution.[1]

  • Sterile Filtration: To ensure the removal of any potential microbial contamination, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage:

    • Short-term: Prepared solutions should be stored at 2-8°C and protected from light.[1]

    • Long-term: For extended storage, it is advisable to aliquot the solution into single-use volumes and freeze at -20°C.[1] Avoid repeated freeze-thaw cycles.

In Vivo Administration Protocols

The choice of administration route and dosage will depend on the specific experimental design. The following are general guidelines for common routes used in rodent studies.

Intraperitoneal (i.p.) Administration:

  • Dosage Range: 0.1 - 10 mg/kg[1]

  • Injection Volume: 5-10 mL/kg body weight[1]

  • Procedure:

    • Restrain the animal securely.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.

    • Aspirate to check for the absence of peritoneal fluid or blood.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and monitor the animal for any adverse reactions.[1]

Intravenous (i.v.) Administration (Tail Vein in Mice/Rats):

  • Dosage Range: 0.03 - 1 mg/kg[1]

  • Injection Volume: 1-5 mL/kg body weight[1]

  • Procedure:

    • Warm the animal's tail to dilate the lateral veins.

    • Place the animal in a suitable restraining device.

    • Using a 27-30 gauge needle, cannulate one of the lateral tail veins.

    • Inject the solution at a slow, controlled rate.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor its condition.[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows and decision-making processes involved in the preparation and administration of this compound solutions.

G cluster_prep Solution Preparation Workflow weigh Weigh this compound HCl dissolve Dissolve in Sterile Saline weigh->dissolve  Calculate Volume filter Sterile Filter (0.22 µm) dissolve->filter store Store at 2-8°C or -20°C filter->store

Caption: Workflow for preparing sterile this compound solutions for in vivo use.

G cluster_decision Administration Route Selection exp_goal Define Experimental Goal systemic_exposure Systemic Exposure Study exp_goal->systemic_exposure rapid_onset Rapid Onset Behavioral Study exp_goal->rapid_onset ip_admin Intraperitoneal (i.p.) Administration systemic_exposure->ip_admin iv_admin Intravenous (i.v.) Administration rapid_onset->iv_admin

Caption: Decision tree for selecting the appropriate in vivo administration route.

References

Assessing the Reinforcing Effects of RTI-113: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the reinforcing effects of RTI-113, a potent and selective dopamine reuptake inhibitor (DRI). The following sections outline the theoretical background, key experimental procedures, and data presentation guidelines necessary for a thorough preclinical assessment of this compound.

Introduction to this compound and its Mechanism of Action

This compound, with the full chemical name 2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a phenyltropane derivative that acts as a highly selective inhibitor of the dopamine transporter (DAT).[1] Its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens.[2][3] The reinforcing properties of this compound are predominantly attributed to this elevation of dopaminergic neurotransmission, making it a valuable tool for studying the neurobiology of addiction and for potential development as a pharmacotherapy for cocaine dependence.[1][4] Compared to cocaine, this compound exhibits a higher potency and a significantly longer duration of action.[1][5]

Signaling Pathway of this compound's Reinforcing Effects

The reinforcing effects of this compound are initiated by its binding to the dopamine transporter on presynaptic neurons in the mesolimbic pathway. This binding event inhibits the reuptake of dopamine, leading to its accumulation in the synaptic cleft. The increased synaptic dopamine then stimulates postsynaptic D1 and D2 receptors, initiating a cascade of intracellular signaling events that are believed to underlie the rewarding and reinforcing properties of the drug.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine DAT->Extracellular_Dopamine RTI113 This compound RTI113->DAT Blocks D1R D1 Receptor Extracellular_Dopamine->D1R D2R D2 Receptor Extracellular_Dopamine->D2R Signaling Downstream Signaling (Reward & Reinforcement) D1R->Signaling D2R->Signaling

Caption: Mechanism of this compound in the synapse.

Experimental Protocols for Assessing Reinforcing Effects

To comprehensively evaluate the reinforcing properties of this compound, a combination of behavioral pharmacology assays is recommended. The following protocols for intravenous self-administration, conditioned place preference, and locomotor activity are based on established methodologies for psychostimulants.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing efficacy of a drug, as it measures the motivation of an animal to actively work for a drug infusion.

IVSA Workflow Surgery Catheter Implantation Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (e.g., Fixed Ratio 1 schedule) Recovery->Acquisition DoseResponse Dose-Response Determination (Varying doses of this compound) Acquisition->DoseResponse ProgressiveRatio Progressive Ratio Schedule (Assess motivation) DoseResponse->ProgressiveRatio DataAnalysis Data Analysis ProgressiveRatio->DataAnalysis

Caption: Intravenous Self-Administration Workflow.

  • Subjects: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.

  • Surgery:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

    • Implant a chronic indwelling catheter into the right jugular vein. The external end of the catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port.

    • Allow a recovery period of 5-7 days post-surgery, during which the catheter is flushed daily with heparinized saline to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for a 2-hour session daily.

    • Connect the infusion pump to the rat's catheter via a tether and swivel system.

    • Initially, train the rats on a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Inactive lever presses are recorded but have no programmed consequences.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Determination:

    • Once stable responding is established, substitute different unit doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) across sessions in a counterbalanced order.

    • This will generate a dose-response curve, which is typically an inverted U-shape for reinforcing drugs.[1]

  • Progressive Ratio (PR) Schedule:

    • To assess the motivation to self-administer this compound, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively.

    • The "breakpoint," or the last ratio completed before responding ceases, serves as a measure of the reinforcing strength of the drug.

Dose of this compound (mg/kg/infusion)Mean Number of Infusions (± SEM) on FR1Mean Breakpoint (± SEM) on PR
Vehicle
0.01
0.03
0.1
0.3
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects.

CPP Workflow Habituation Habituation to Apparatus PreTest Pre-Test (Baseline Preference) Habituation->PreTest Conditioning Conditioning Phase (Drug and Vehicle Pairings) PreTest->Conditioning PostTest Post-Test (Preference Test) Conditioning->PostTest DataAnalysis Data Analysis PostTest->DataAnalysis

Caption: Conditioned Place Preference Workflow.

  • Subjects: Male mice (e.g., C57BL/6) or rats are suitable.

  • Apparatus: A two- or three-compartment CPP apparatus. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).

  • Procedure:

    • Habituation (Day 1): Allow the animals to freely explore all compartments of the apparatus for 15-20 minutes.

    • Pre-Test (Day 2): Record the time spent in each compartment for 15 minutes to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.

    • Conditioning (Days 3-10): This phase typically consists of alternating daily injections of this compound and vehicle.

      • On drug conditioning days, administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) and confine the animal to one of the conditioning compartments for 30 minutes.

      • On vehicle conditioning days, administer saline and confine the animal to the opposite compartment for 30 minutes. The drug-paired compartment should be counterbalanced across subjects.

    • Post-Test (Day 11): Place the animal in the central (if applicable) or one of the main compartments and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test. A significant increase in this score indicates a conditioned place preference.

Treatment GroupDose (mg/kg, i.p.)Pre-Test Time in Drug-Paired Side (s ± SEM)Post-Test Time in Drug-Paired Side (s ± SEM)Preference Score (s ± SEM)
Vehicle-
This compound0.3
This compound1.0
This compound3.0
Locomotor Activity

Measurement of locomotor activity is used to assess the psychostimulant effects of this compound. An increase in locomotor activity is a characteristic effect of dopamine reuptake inhibitors.

Locomotor Activity Workflow Habituation Habituation to Activity Chambers Baseline Baseline Activity Measurement (Vehicle Injection) Habituation->Baseline DrugTest Drug Administration and Testing (this compound or Vehicle) Baseline->DrugTest DataAnalysis Data Analysis DrugTest->DataAnalysis

Caption: Locomotor Activity Assessment Workflow.

  • Subjects: Male mice are often used for locomotor activity studies.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Habituation: Place the mice in the activity chambers for 30-60 minutes for at least one day prior to testing to allow for acclimation to the novel environment.

    • Baseline Activity: On the test day, administer a vehicle injection (saline) and immediately place the mice in the activity chambers. Record locomotor activity for 60-120 minutes to establish a baseline.

    • Drug Testing: On subsequent days, administer different doses of this compound (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle and immediately place the animals in the chambers. Record activity for the same duration as the baseline measurement.

  • Data Analysis: The primary dependent measure is the total distance traveled (in cm) or the number of beam breaks. Data are typically analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM) over 60 min
Vehicle-
This compound0.3
This compound1.0
This compound3.0
This compound10.0

Summary and Interpretation of Expected Results

  • Intravenous Self-Administration: this compound is expected to maintain self-administration, demonstrating its reinforcing properties. The dose-response curve will likely be an inverted U-shape, with lower and higher doses maintaining less responding than an optimal dose. The breakpoint on a progressive ratio schedule is expected to be dose-dependent and will provide a measure of the motivational strength of this compound.

  • Conditioned Place Preference: this compound is anticipated to induce a significant conditioned place preference at effective doses, indicating that the drug has rewarding properties that can be associated with environmental cues.

  • Locomotor Activity: this compound is expected to produce a dose-dependent increase in locomotor activity, consistent with its action as a dopamine reuptake inhibitor.[6]

By employing these detailed protocols, researchers can effectively characterize the reinforcing and psychostimulant effects of this compound, providing crucial data for its potential development as a therapeutic agent or as a tool for addiction research.

References

Application of RTI-113 in Primate Models of Cocaine Addiction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its properties, including a higher potency and longer duration of action compared to cocaine, have made it a significant compound of interest for the development of agonist-based pharmacotherapies for cocaine addiction.[1][2] This document provides detailed application notes and protocols for the use of this compound in non-human primate models of cocaine addiction, summarizing key quantitative data and experimental methodologies from published research.

Quantitative Data Summary

The following tables summarize the comparative quantitative data for this compound and cocaine in primate models.

Table 1: Reinforcing Effects and Dopamine Transporter (DAT) Occupancy

CompoundDose Range (mg/kg/infusion)Peak Reinforcing EffectsDAT Occupancy at Peak EffectPrimate ModelReference(s)
This compound 0.010 - 0.30Equipotent to cocaine94 - 99%Rhesus Monkey[3]
Cocaine 0.003 - 1.0-65 - 76%Rhesus Monkey[3]

Table 2: Effects of this compound Pretreatment on Cocaine Self-Administration

This compound Pretreatment Dose (mg/kg)Effect on Cocaine Self-AdministrationDAT OccupancyPrimate ModelReference(s)
0.10 - 0.30Dose-dependent reduction in responding72 - 84%Rhesus Monkey[3]
Low dosesPotential for additive effects, increasing cocaine self-administrationNot specifiedNot specified[4]

Table 3: Chronic Administration Effects on Cocaine vs. Food-Maintained Responding

CompoundDose Range (mg/kg/hr)Effect on Cocaine Self-AdministrationEffect on Food-Maintained RespondingPrimate ModelReference(s)
This compound 0.01 - 0.056Dose-dependent, sustained eliminationSimilar potency to reduce responding as for cocaineRhesus Monkey[5][6]

Signaling Pathways and Mechanism of Action

This compound, like cocaine, exerts its primary effect by blocking the dopamine transporter (DAT), thereby increasing the concentration and duration of dopamine in the synaptic cleft. This elevated synaptic dopamine leads to enhanced stimulation of postsynaptic dopamine receptors, primarily D1 and D3 receptors, which are implicated in the rewarding and reinforcing effects of psychostimulants. The activation of these receptors triggers downstream intracellular signaling cascades, including the activation of extracellular signal-regulated kinase (ERK), which can lead to long-term changes in gene expression and neuroadaptations associated with addiction.[7][8]

Dopamine Transporter Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Synaptic_Dopamine Increased Synaptic Dopamine D1R D1 Receptor Synaptic_Dopamine->D1R Binds D3R D3 Receptor Synaptic_Dopamine->D3R Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., ERK activation) D1R->Signaling_Cascade Activates D3R->Signaling_Cascade Modulates Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Neuroadaptation Neuroadaptation & Behavioral Effects Gene_Expression->Neuroadaptation This compound This compound This compound->DAT Blocks Cocaine Cocaine Cocaine->DAT Blocks

Fig 1. Mechanism of this compound action in the synapse.

Experimental Protocols

Primate Self-Administration Model

This protocol is designed to assess the reinforcing effects of this compound and its potential as a treatment for cocaine addiction.

1. Subjects and Housing:

  • Adult rhesus (Macaca mulatta) or squirrel monkeys with a history of drug self-administration are typically used.[5][9]

  • Animals are housed individually with ad libitum access to water. Food is provided, and weight is monitored regularly.

2. Surgical Preparation:

  • Monkeys are surgically implanted with an indwelling intravenous catheter in a major vein (e.g., femoral or jugular).

  • The catheter is externalized between the scapulae and protected by a tether system.

3. Apparatus:

  • Monkeys are placed in an experimental chamber equipped with response levers, stimulus lights, and an infusion pump connected to the catheter.

4. Training:

  • Monkeys are trained to self-administer cocaine (e.g., 0.10 or 0.17 mg/kg/infusion) under a second-order schedule of reinforcement.[3][4] A common schedule is a Fixed Interval (FI) of 15 minutes with a Fixed Ratio (FR) of 20 responses.[4] This means the first FR 20 completion in each 15-minute interval results in a drug infusion.

5. Experimental Procedure (Substitution):

  • Once responding for cocaine is stable, saline and different doses of this compound (e.g., 0.010-0.30 mg/kg/infusion) are substituted for cocaine to determine its reinforcing efficacy.[3]

6. Experimental Procedure (Pretreatment):

  • To assess this compound's ability to reduce cocaine intake, monkeys are pretreated with various doses of this compound (e.g., 0.10-0.30 mg/kg) prior to a cocaine self-administration session.[3]

Self-Administration Experimental Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis Subjects Select Primate Subjects Surgery Catheter Implantation Subjects->Surgery Training Train on Cocaine Self-Administration (Second-Order Schedule) Surgery->Training Substitution Substitution Phase: Replace Cocaine with This compound or Saline Training->Substitution Pretreatment Pretreatment Phase: Administer this compound before Cocaine Session Training->Pretreatment Data_Collection Collect Response Rate Data Substitution->Data_Collection Pretreatment->Data_Collection Analysis Analyze Dose-Response Relationships Data_Collection->Analysis

Fig 2. Workflow for primate self-administration studies.
Positron Emission Tomography (PET) Imaging Protocol

This protocol is used to determine the in vivo occupancy of the dopamine transporter by this compound.

1. Subjects and Preparation:

  • Rhesus monkeys are fasted overnight before the PET scan.

  • Anesthesia is induced (e.g., ketamine) and maintained (e.g., isoflurane) for the duration of the scan.[10]

  • Intravenous catheters are placed for radiotracer and drug administration.

2. Radiotracer:

  • [¹⁸F]FECNT (8-(2-[¹⁸F]fluroethyl)2β-carbomethoxy-3β-(4-chlorophenyl)nortropane) is a commonly used selective radioligand for DAT.[1][3]

3. PET Scan Procedure:

  • A baseline scan is acquired following the administration of [¹⁸F]FECNT (approximately 5 mCi).[10]

  • For occupancy studies, this compound is administered at the desired dose.

  • Dynamic emission data is acquired for a period of up to several hours.[10][11]

4. Image Analysis:

  • Regions of interest (ROIs) are drawn on the reconstructed PET images, typically in the striatum (caudate and putamen) and a reference region with low DAT density (e.g., cerebellum).

  • DAT occupancy is calculated by the reduction in [¹⁸F]FECNT binding in the striatum after this compound administration compared to baseline.

PET Imaging Experimental Workflow cluster_prep Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Primate Catheterize Place IV Catheters Anesthetize->Catheterize Position Position in PET Scanner Catheterize->Position Radiotracer Administer [18F]FECNT Radiotracer Position->Radiotracer Baseline_Scan Acquire Baseline Scan Radiotracer->Baseline_Scan Drug_Admin Administer this compound Baseline_Scan->Drug_Admin Post_Drug_Scan Acquire Post-Drug Scan Drug_Admin->Post_Drug_Scan Image_Recon Reconstruct PET Images Post_Drug_Scan->Image_Recon ROI_Analysis Draw Regions of Interest (Striatum, Cerebellum) Image_Recon->ROI_Analysis Occupancy_Calc Calculate DAT Occupancy ROI_Analysis->Occupancy_Calc

Fig 3. Workflow for PET imaging studies of DAT occupancy.

Logical Relationships and Conclusions

The research conducted in primate models demonstrates a clear relationship between this compound's pharmacological actions and its behavioral effects relevant to cocaine addiction treatment.

  • High DAT Occupancy is Key: this compound's ability to reduce cocaine self-administration is strongly correlated with high levels of DAT occupancy (72-84%).[3] This suggests that a critical threshold of DAT blockade is necessary for therapeutic efficacy.

  • Reinforcing Effects and Abuse Potential: this compound itself has reinforcing effects, and at doses that maintain maximum self-administration, it achieves very high DAT occupancy (94-99%).[3] This indicates a potential for abuse, a crucial consideration for its development as a medication.

  • Longer Duration of Action: this compound has a longer duration of action compared to cocaine.[9][12] This pharmacokinetic property is desirable for a potential agonist therapy as it could lead to more stable plasma levels and reduced craving.

  • Potency: this compound is more potent than cocaine in increasing response rates in some behavioral paradigms.[12]

Logical Relationships of this compound Effects RTI-113_Admin This compound Administration DAT_Blockade High & Sustained Dopamine Transporter (DAT) Blockade RTI-113_Admin->DAT_Blockade Increased_Dopamine Increased Synaptic Dopamine DAT_Blockade->Increased_Dopamine Reduced_Cocaine_SA Reduced Cocaine Self-Administration Increased_Dopamine->Reduced_Cocaine_SA Leads to Reinforcing_Effects Inherent Reinforcing Effects (Abuse Liability) Increased_Dopamine->Reinforcing_Effects Also causes Therapeutic_Potential Potential as Agonist Therapy for Cocaine Addiction Reduced_Cocaine_SA->Therapeutic_Potential Consideration Consideration for Abuse Potential Reinforcing_Effects->Consideration

Fig 4. Logical flow of this compound's effects in cocaine addiction models.

References

Application Notes and Protocols for Radiolabeling RTI-113 as a PET Radiotracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).[1] As a phenyltropane analog of cocaine, it exhibits higher potency and a longer duration of action, making it a valuable tool for studying the dopamine transporter (DAT) system and a potential candidate for the treatment of cocaine addiction.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. Radiolabeling this compound with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables the visualization and quantification of DAT in the brain, providing crucial insights into neuropsychiatric disorders and the mechanisms of psychostimulant drugs.

These application notes provide detailed protocols for the radiolabeling of this compound with ¹¹C and ¹⁸F, along with methods for in vitro and in vivo evaluation.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound and Related Compounds
CompoundTargetKi (nM)SpeciesReference
This compoundDAT0.20Rat[2]
This compoundSERT>1000Rat
This compoundNET>1000Rat
CocaineDAT0.20Rat[2]
IPCITDAT1.7 ± 0.6Human
FE@IPCITDAT1.3 ± 0.2Human

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Ki represents the inhibition constant.

Table 2: Radiochemical Data for Radiolabeled this compound Analogs
RadiotracerRadiochemical Yield (Decay Corrected)Specific Activity (GBq/µmol)Synthesis Time (min)Reference
[¹¹C]IPCIT12.5 ± 4%>70~35
[¹⁸F]FE@IPCIT67 ± 16% (incorporation)>50~80
[¹⁸F]FECNTNot specified74-185Not specified[3]
Table 3: In Vivo Dopamine Transporter (DAT) Occupancy of Unlabeled this compound
CompoundDose (mg/kg)DAT Occupancy (%)SpeciesPET Radiotracer UsedReference
This compound0.010 - 0.3094 - 99Rhesus Monkey[¹⁸F]FECNT[3]
Cocaine0.0030 - 1.065 - 76Rhesus Monkey[¹⁸F]FECNT[3]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Carbon-11

This protocol describes the synthesis of [¹¹C]this compound via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl triflate.

Precursor: N-desmethyl-RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester).

Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf).

Methodology:

  • Production of [¹¹C]Methane: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and is subsequently converted to [¹¹C]CH₄.

  • Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) which is then passed through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of the N-desmethyl-RTI-113 precursor in 300 µL of anhydrous acetone in a sealed reaction vessel.

    • Add 5 µL of a suitable base (e.g., 1 M NaOH).

    • Bubble the gaseous [¹¹C]CH₃OTf through the solution at room temperature for 5-7 minutes.

    • Heat the reaction vessel at 80°C for 5 minutes.

  • Purification:

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in the mobile phase for high-performance liquid chromatography (HPLC).

    • Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture).

    • Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation.

    • Formulate the final product in a sterile solution, typically saline with a small amount of ethanol, for injection.

  • Quality Control:

    • Confirm the radiochemical purity and identity of the final product by analytical HPLC.

    • Determine the specific activity by measuring the radioactivity and the mass of the product.

    • Perform tests for sterility and pyrogenicity before in vivo use.

Protocol 2: Radiolabeling of this compound with Fluorine-18

This protocol describes a potential synthesis of an [¹⁸F]fluoroalkylated this compound analog, for example, by reacting the N-desmethyl precursor with [¹⁸F]fluoroethyl tosylate.

Precursor: N-desmethyl-RTI-113.

Radiolabeling Agent: [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos).

Methodology:

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using an enriched [¹⁸O]water target.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: [¹⁸F]Fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The activated [¹⁸F]fluoride is then reacted with ethylene glycol ditosylate to produce [¹⁸F]FETos.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of the N-desmethyl-RTI-113 precursor in 500 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.

    • Add the prepared [¹⁸F]FETos to the reaction vessel.

    • Heat the mixture at 110-120°C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase.

    • Collect the fraction corresponding to the [¹⁸F]fluoroethyl-RTI-113 analog.

  • Formulation:

    • Remove the HPLC solvent and formulate the final product as described in Protocol 1.

  • Quality Control:

    • Perform quality control checks as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_c11 [¹¹C]this compound Synthesis cluster_f18 [¹⁸F]Fluoroalkyl-RTI-113 Synthesis c11_co2 [¹¹C]CO₂ Production (Cyclotron) c11_ch3otf [¹¹C]CH₃OTf Synthesis c11_co2->c11_ch3otf c11_labeling Radiolabeling Reaction c11_ch3otf->c11_labeling c11_precursor N-desmethyl-RTI-113 Precursor c11_precursor->c11_labeling c11_hplc HPLC Purification c11_labeling->c11_hplc c11_formulation Formulation c11_hplc->c11_formulation c11_qc Quality Control c11_formulation->c11_qc c11_product [¹¹C]this compound c11_qc->c11_product f18_f [¹⁸F]Fluoride Production (Cyclotron) f18_fetos [¹⁸F]Fluoroalkylating Agent Synthesis f18_f->f18_fetos f18_labeling Radiolabeling Reaction f18_fetos->f18_labeling f18_precursor N-desmethyl-RTI-113 Precursor f18_precursor->f18_labeling f18_hplc HPLC Purification f18_labeling->f18_hplc f18_formulation Formulation f18_hplc->f18_formulation f18_qc Quality Control f18_formulation->f18_qc f18_product [¹⁸F]Fluoroalkyl-RTI-113 f18_qc->f18_product

Caption: Experimental workflow for the synthesis of [¹¹C]this compound and an [¹⁸F]fluoroalkylated analog.

dat_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Transport DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation RTI113 This compound RTI113->DAT Blockade

Caption: Simplified signaling pathway of the dopamine transporter and the mechanism of action of this compound.

References

Application Notes and Protocols for Establishing an Animal Model of RTI-113 Substitution Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, a phenyltropane analog, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential substitution therapy for cocaine addiction.[1][2] Its mechanism of action centers on blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain's reward pathways.[1][2] this compound exhibits a higher potency and a significantly longer duration of action compared to cocaine, which are desirable characteristics for a replacement therapy.[1][2][3] These application notes provide detailed protocols for establishing rodent and non-human primate models to evaluate the efficacy of this compound as a substitution therapy for cocaine self-administration.

Data Presentation

Table 1: Comparative Doses of this compound and Cocaine in Self-Administration and Drug Discrimination Studies
Animal Model Experimental Paradigm This compound Dose Range Cocaine Dose Range Reference
Rhesus MonkeysIntravenous Self-Administration0.010 - 0.30 mg/kg/infusion0.0030 - 1.0 mg/kg/infusion[4]
Squirrel MonkeysIntravenous Self-Administration0.03 - 1.0 mg/kg0.03 - 3.0 mg/kg[2]
RatsDrug DiscriminationNot specified10 mg/kg[3]
Squirrel MonkeysDrug DiscriminationNot specified0.3 mg/kg[3]
Table 2: Dopamine Transporter (DAT) Occupancy in Rhesus Monkeys
Compound Condition DAT Occupancy (%) Reference
CocaineDoses maintaining maximum response rates65 - 76%[1][4]
This compoundDoses maintaining maximum response rates94 - 99%[1][4]
This compoundPretreatment doses72 - 84%[4]

Experimental Protocols

Protocol 1: Intravenous Catheter Implantation Surgery for Rodents

This protocol details the surgical procedure for implanting an indwelling intravenous catheter in the jugular vein of rats for self-administration studies.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, sutures)

  • Intravenous catheter

  • Vascular access button (VAB™) or similar port system

  • Heparinized saline

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the surgical areas on the back and the side of the neck.

  • Incision: Make a small incision on the back between the scapulae for the exit of the catheter port. Make a second small incision on the neck to expose the jugular vein.

  • Catheter Tunneling: Tunnel the catheter subcutaneously from the back incision to the neck incision.

  • Vein Isolation: Carefully dissect the connective tissue to isolate the jugular vein.

  • Catheter Insertion: Place sutures around the vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the right atrium.

  • Securing the Catheter: Tie the sutures to secure the catheter in the vein.

  • Port Placement: Secure the VAB™ or port to the back of the animal.

  • Patency Check: Flush the catheter with heparinized saline to ensure patency.

  • Closure: Suture the incisions.

  • Post-operative Care: Administer analgesics and antibiotics as prescribed. Allow the animal to recover for at least five days before starting behavioral experiments.

Protocol 2: this compound Substitution in a Cocaine Self-Administration Model in Rats

This protocol describes the behavioral procedures for training rats to self-administer cocaine and then substituting this compound.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's intravenous catheter.

Procedure:

  • Acquisition of Cocaine Self-Administration:

    • Place the rat in the operant chamber for daily 2-hour sessions.

    • Program one lever as "active" and the other as "inactive".

    • Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) and the presentation of a cue light.

    • Pressing the inactive lever has no consequence.

    • Continue training until a stable baseline of responding is achieved (e.g., consistent number of infusions per session for three consecutive days).

  • Substitution Phase:

    • Once a stable baseline of cocaine self-administration is established, substitute different doses of this compound for cocaine.

    • The doses of this compound can be presented in a random or ascending order.

    • Record the number of infusions for each dose of this compound.

  • Extinction and Reinstatement (Optional):

    • Extinction: After the substitution phase, replace the drug with saline. Lever presses no longer result in an infusion. Continue until responding decreases to a low level.

    • Reinstatement: Test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" dose of cocaine or this compound, or by presenting the drug-associated cue light.

Protocol 3: PET Imaging for DAT Occupancy in Non-Human Primates

This protocol provides a general outline for performing Positron Emission Tomography (PET) to measure dopamine transporter occupancy by this compound in rhesus monkeys.

Materials:

  • PET scanner

  • Anesthesia (if required, though awake imaging is possible)

  • Radiotracer specific for DAT (e.g., [18F]FECNT)

  • This compound solution for administration

Procedure:

  • Animal Preparation: Acclimatize the monkey to the imaging environment. Anesthetize if necessary, though imaging in conscious animals is preferred to avoid confounding effects of anesthetics.

  • Radiotracer Injection: Administer a bolus injection of the DAT radiotracer (e.g., [18F]FECNT).

  • PET Scan Acquisition: Begin PET scan acquisition immediately after radiotracer injection and continue for a specified duration (e.g., 90-120 minutes) to capture the kinetics of the radiotracer in the brain.

  • Baseline Scan: Conduct a baseline scan without any drug administration to determine the baseline binding potential of the radiotracer to the DAT.

  • This compound Administration: On a separate day, administer a specific dose of this compound intravenously.

  • Post-treatment Scan: After this compound administration, perform a second PET scan with the same radiotracer to measure the displacement of the radiotracer by this compound.

  • Image Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low DAT density (e.g., cerebellum).

    • Calculate the binding potential (BP) of the radiotracer in the ROIs for both the baseline and post-treatment scans.

    • Determine the DAT occupancy of this compound using the following formula:

      • % Occupancy = [(BP_baseline - BP_post-treatment) / BP_baseline] * 100

Visualizations

G Experimental Workflow for this compound Substitution Therapy Model cluster_surgery Phase 1: Surgical Preparation cluster_behavior Phase 2: Behavioral Training cluster_testing Phase 3: Substitution Testing cluster_optional Phase 4: Optional Extinction and Reinstatement surgery Intravenous Catheter Implantation recovery Post-operative Recovery (>=5 days) surgery->recovery acquisition Acquisition of Cocaine Self-Administration recovery->acquisition stabilization Stabilization of Responding acquisition->stabilization substitution Substitution with this compound stabilization->substitution data_collection Data Collection and Analysis substitution->data_collection extinction Extinction of Responding data_collection->extinction reinstatement Reinstatement of Drug Seeking extinction->reinstatement

Caption: Workflow for evaluating this compound in an animal model of cocaine self-administration.

G Signaling Pathway of Dopamine Transporter (DAT) Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) dopamine_release Dopamine Release dopamine_vesicle->dopamine_release synaptic_dopamine Synaptic Dopamine d2_receptor D2-like Receptors synaptic_dopamine->d2_receptor binds dopamine_reuptake Dopamine Reuptake synaptic_dopamine->dopamine_reuptake gi_go Gi/o Protein d2_receptor->gi_go activates adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Altered Cellular Response pka->cellular_response phosphorylates targets rti113 This compound rti113->dat blocks dopamine_release->synaptic_dopamine dopamine_reuptake->dat

Caption: this compound blocks DAT, increasing synaptic dopamine and altering postsynaptic signaling.

Statistical Analysis

Data from self-administration studies with multiple doses or time points are often analyzed using repeated measures Analysis of Variance (ANOVA).[5][6][7] This statistical approach is appropriate because it accounts for the fact that multiple measurements are taken from the same subjects over time or under different conditions.[6][7] A significant main effect of the drug would indicate that this compound alters responding for cocaine. Post-hoc tests can then be used to compare the effects of specific doses of this compound to the cocaine baseline.

References

Application Notes and Protocols for the Proper Storage and Handling of RTI-113 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-113, also known as (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane, is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds.[1][2] Due to its high affinity and selectivity for the dopamine transporter (DAT), this compound is a valuable research tool for studying the dopaminergic system, the mechanisms of cocaine addiction, and for the development of potential therapeutic agents for substance use disorders.[3][4] As a potent psychoactive compound and a controlled substance in some jurisdictions, the proper storage, handling, and disposal of this compound are critical to ensure laboratory safety, maintain compound integrity, and comply with regulatory requirements. These application notes provide detailed protocols and guidelines for the appropriate management of this compound in a research laboratory setting.

Physicochemical Properties and Storage

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table summarizes the key physicochemical properties and recommended storage conditions.

PropertyDataReference
Chemical Name (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane hydrochloride[2]
Molecular Formula C₂₁H₂₂ClNO₂ · HCl[2]
Molecular Weight 392.32 g/mol [2]
Appearance Solid powderGeneral knowledge
Storage (Neat) Store at -20°C in a tightly sealed container, protected from light.Based on supplier recommendations for analogs
Storage (Solutions) Short-term: 2-8°C for up to one week. Long-term: -20°C or -80°C for several months.[5] (by analogy to RTI-51)

Safety, Handling, and Disposal

As a potent psychoactive compound and a potential controlled substance, all handling of this compound must be conducted with appropriate safety precautions.

2.1. Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For handling larger quantities of powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.[6][7][8][9]

2.2. Handling Procedures

  • All weighing and preparation of concentrated stock solutions of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • A designated area for the handling of this compound should be established to prevent cross-contamination.

2.3. Spill and Waste Disposal

  • Spills: In the event of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) followed by a soap and water solution. Absorbent materials used for cleanup should be treated as hazardous waste.

  • Waste Disposal: All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of in accordance with institutional, local, and federal regulations for hazardous and/or controlled substances.[10][11][12][13]

Workflow for Safe Handling of this compound

receiving Receiving and Inventory storage Secure Storage (-20°C) receiving->storage Log in inventory ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolution Solution Preparation weighing->dissolution experiment Experimental Use dissolution->experiment disposal Waste Disposal experiment->disposal Collect all waste disposal->receiving Update inventory

Figure 1: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

3.1. Solution Preparation

This compound is typically supplied as a hydrochloride salt, which is generally soluble in aqueous solutions.[14][15][16][17]

Protocol for 1 mg/mL Stock Solution in Saline:

  • Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add sterile 0.9% saline to the tube to achieve a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear solution.

  • For in vivo studies, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[5]

Note on Solubility: If higher concentrations are required or if solubility in saline is limited, Dimethyl Sulfoxide (DMSO) can be used as a co-solvent.[18][19] Prepare a concentrated stock in DMSO and then dilute with saline or buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically <0.5% for in vitro assays).

3.2. In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[19][20][21][22][23]

Materials:

  • Rat striatal tissue homogenate (or cells expressing DAT)

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation fluid

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer to cover a concentration range of approximately 0.01 nM to 1 µM.

  • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of a known DAT inhibitor like GBR 12909 (10 µM, for non-specific binding), or 50 µL of the this compound dilutions.

  • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

  • Add 100 µL of the tissue homogenate (protein concentration ~50-100 µ g/well ) to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with cold Wash Buffer.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ of this compound.

3.3. In Vivo Microdialysis in Rat Striatum

This protocol outlines a procedure to measure changes in extracellular dopamine levels in the rat striatum following systemic administration of this compound.[1][24][25][26][27]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ in sterile water, pH 7.4.

  • This compound solution for injection (e.g., 0.1 - 1.0 mg/kg in sterile saline)[28][29][30][31]

  • HPLC-ECD system for dopamine analysis

Protocol:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Post-Injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ECD system.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.

Mechanism of Action: Dopamine Transporter Signaling

This compound exerts its effects by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[32][33][34][35] This inhibition leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.[32][33][34][35]

Dopamine Transporter Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dat Dopamine Transporter (DAT) dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Exocytosis dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binding cluster_postsynaptic cluster_postsynaptic rti113 This compound rti113->dat Inhibition

Figure 2: Simplified schematic of the dopamine transporter signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: RTI-113 Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RTI-113, specifically addressing challenges related to its poor solubility for intravenous (IV) administration.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solution During Formulation

Question: I am observing precipitation when trying to dissolve this compound in a standard aqueous buffer for IV administration. How can I resolve this?

Answer:

Precipitation of this compound in aqueous solutions is a common issue due to its chemical structure. This compound, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester hydrochloride, is a lipophilic compound with poor water solubility.[1][2][3] The following troubleshooting steps can be taken to improve its solubility for IV administration.

Initial Steps:

  • pH Adjustment: this compound is a hydrochloride salt, suggesting that its solubility is pH-dependent.[1][3] Ensure your aqueous buffer has an acidic pH (typically in the range of 3-5) to maintain the ionized, more soluble form of the compound.[4] Avoid neutral or alkaline buffers which can cause the free base to precipitate.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious about potential degradation of the compound with excessive heat.

Advanced Formulation Strategies:

If pH adjustment and physical methods are insufficient, consider the following formulation strategies, starting with the simplest and progressing to more complex approaches.

  • Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of lipophilic compounds like this compound.[5][6]

  • Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous solutions.[5][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][8]

The following table summarizes starting points for these formulation approaches:

Formulation Strategy Excipient Examples Starting Concentration (w/v) Considerations
pH Adjustment Citrate Buffer, Acetate Buffer10-50 mMMaintain pH between 3 and 5.[4]
Co-solvents Ethanol, Propylene Glycol, PEG 4005-20%Can cause hemolysis or irritation at high concentrations.[9]
Surfactants Polysorbate 80 (Tween 80), Cremophor EL0.1-2%Potential for hypersensitivity reactions with some surfactants.[5]
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-15%Can alter the pharmacokinetic profile of the drug.[9]

Experimental Workflow for Solubility Enhancement:

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Path A Weigh this compound B Add Aqueous Buffer (pH 3-5) A->B C Vortex/Sonicate B->C D Observe for Precipitation C->D E Add Co-solvent (e.g., PEG 400) D->E Precipitation Observed F Add Surfactant (e.g., Tween 80) D->F Precipitation Observed G Add Cyclodextrin (e.g., HP-β-CD) D->G Precipitation Observed H Clear Solution? E->H F->H G->H H->E No, Try Another Approach I Filter Sterilize (0.22 µm) H->I Yes J Proceed to IV Administration I->J

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that affect its solubility?

A1: this compound is the hydrochloride salt of a phenyltropane analog.[1][3] Its key chemical properties influencing its solubility are summarized below:

Property Value Reference
Molecular Formula C₂₁H₂₂ClNO₂·HCl[1][3]
Molecular Weight 392.32 g/mol [1][3]
Form Neat (solid)[1]
Chemical Structure Contains a lipophilic phenyl ester and a chlorophenyl group[2]

The presence of the large, nonpolar phenyl and chlorophenyl groups contributes to its poor water solubility. The hydrochloride salt form provides a handle for pH-dependent solubilization.[1][3]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[2][10] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling.[11]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_receptor Dopamine Receptors DA->DA_receptor Binding & Signaling DAT Dopamine Transporter (DAT) DA->DAT Reuptake RTI113 This compound RTI113->DAT Blocks

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

Q3: Are there any established protocols for preparing this compound for IV administration in preclinical studies?

A3: While specific, publicly available formulation protocols for this compound for IV administration are scarce, the general principles for formulating poorly soluble drugs for parenteral use are well-established.[7][9] A common approach for preclinical studies involves the use of a co-solvent system. Below is a detailed, generalized protocol for preparing a 1 mg/mL solution of this compound.

Experimental Protocol: Preparation of this compound in a Co-Solvent Vehicle for IV Administration

Materials:

  • This compound hydrochloride

  • Ethanol, USP grade

  • Propylene glycol, USP grade

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Vehicle Preparation:

    • In a sterile container, prepare the co-solvent vehicle by mixing:

      • 10% (v/v) Ethanol

      • 40% (v/v) Propylene glycol

      • 50% (v/v) Sterile WFI

    • Mix thoroughly by vortexing.

  • This compound Dissolution:

    • Weigh the desired amount of this compound hydrochloride to achieve a final concentration of 1 mg/mL.

    • Add a small amount of the co-solvent vehicle to the this compound powder and triturate to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Sterilization and Storage:

    • Draw the final solution into a sterile syringe.

    • Aseptically filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

    • Store the final formulation at 2-8°C, protected from light. Stability under these conditions should be determined empirically.

Q4: What are the potential in vivo consequences of improper this compound formulation?

A4: Improper formulation of this compound for IV administration can lead to several significant experimental and toxicological issues.

Logical Relationship of Formulation to In Vivo Outcomes:

G A Poor this compound Solubility B Improper Formulation A->B C Precipitation in Bloodstream B->C D Altered Pharmacokinetics B->D E Reduced Bioavailability B->E F Thrombophlebitis C->F G Embolism C->G H Inaccurate Experimental Data D->H E->H

Caption: Potential consequences of improper this compound IV formulation.

An improperly solubilized formulation can lead to the precipitation of the drug in the bloodstream upon injection.[9] This can cause:

  • Physical Complications: Embolism (blockage of blood vessels) and thrombophlebitis (vein inflammation) at the injection site.

  • Pharmacokinetic Variability: The precipitated drug may dissolve slowly and unpredictably, leading to altered pharmacokinetics and reduced bioavailability.[9] This will result in unreliable and irreproducible data in your experiments.

Therefore, ensuring a stable and clear solution for IV administration is critical for the safety of the animal and the validity of the research findings.

References

RTI-113 Technical Support Center: Minimizing Motor Stimulant Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the motor stimulant side effects of RTI-113, a potent and selective dopamine reuptake inhibitor (DRI). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Managing Motor Stimulant Effects in Preclinical Models

Q1: My animal models are exhibiting excessive hyperlocomotion and stereotypy after this compound administration, interfering with behavioral experiments. How can I reduce these effects?

A1: Excessive motor stimulation is a known effect of potent DRIs like this compound. Consider the following strategies:

  • Dose Adjustment: This is the first and most critical step. The motor stimulant effects of this compound are dose-dependent. A systematic dose-response study is essential to identify the optimal dose that achieves the desired therapeutic effect with minimal motor side effects. In squirrel monkeys, intermediate doses of this compound (0.03-1.0 mg/kg) have been shown to increase response rates without the pronounced behavioral stimulation seen with higher doses of cocaine.[1]

  • Co-administration with Dopamine Receptor Antagonists: Blocking dopamine receptors can effectively counteract DRI-induced hyperlocomotion.

    • D1 Receptor Antagonists: The D1 antagonist SCH23390 (0.01 mg/kg) has been shown to reduce hyperlocomotion induced by amphetamine and cocaine in mice.[2]

    • D2 Receptor Antagonists: The D2 antagonist raclopride can also attenuate hyperlocomotion, though sometimes at doses that may also decrease spontaneous locomotor activity.[2][3]

  • Investigate Serotonergic Modulation: The serotonergic system can modulate dopamine-related behaviors.

    • 5-HT1A Receptor Agonists: Activation of 5-HT1A receptors has been shown to ameliorate hyperactivity in animal models of ADHD by modulating dopamine receptors.[4][5]

    • 5-HT2A Receptor Antagonists: Antagonism of 5-HT2A receptors can also reduce hyperactivity.[4][5]

  • Environmental Habituation and Training: For studies involving learned behaviors, ensure animals are well-habituated to the experimental apparatus. In some cases, animals can learn to suppress stereotyped movements to perform a task for a reward.[6][7]

Q2: I am observing significant variability in the motor stimulant response to this compound across my subjects. What could be the cause?

A2: Individual differences in response to psychostimulants are common. Potential factors include:

  • Genetic Variation: Differences in dopamine transporter (DAT) density, dopamine receptor subtypes, or drug metabolism can lead to varied responses.

  • Prior Drug History: Previous exposure to stimulants can lead to behavioral sensitization, where repeated administration results in a potentiated motor response.[8][9]

  • Environmental Factors: The novelty and characteristics of the testing environment can influence locomotor activity.

To mitigate this, ensure a homogenous subject population where possible and use a within-subjects experimental design to minimize inter-individual variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to motor stimulant effects?

A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI).[10] It binds to the dopamine transporter (DAT) on presynaptic neurons, blocking the reuptake of dopamine from the synaptic cleft.[10] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission in brain regions that control movement, such as the nucleus accumbens and striatum.[11][12] This heightened dopaminergic activity is the primary driver of the observed increases in locomotor activity and stereotyped behaviors.[13]

Q2: How does the duration of action of this compound compare to cocaine, and how does this impact motor side effects?

A2: this compound has a significantly longer duration of action compared to cocaine.[1][13] While cocaine's effects are rapid and short-lived, this compound produces a more sustained elevation of dopamine levels. This can result in a prolonged period of motor stimulation after a single administration. The time course of the discriminative stimulus effects of this compound has been reported to be approximately five times longer than that of cocaine in rats and squirrel monkeys.[14]

Q3: Are there any known metabolites of this compound that contribute to its side effect profile?

A3: The available literature primarily focuses on the parent compound, this compound, as the active pharmacological agent responsible for its effects as a dopamine reuptake inhibitor. While metabolism of phenyltropane analogs does occur, specific details on active metabolites of this compound and their contribution to motor stimulant effects are not extensively characterized in the provided search results.

Q4: What is behavioral sensitization, and how is it relevant to studying the motor effects of this compound?

A4: Behavioral sensitization is a phenomenon where repeated, intermittent administration of a psychostimulant leads to a progressive and enduring enhancement of its motor stimulant effects.[8][9] This means that with subsequent exposures, a lower dose of the drug may be required to produce the same or even a greater level of hyperlocomotion and stereotypy.[9] When designing experiments with this compound, it is crucial to consider the potential for sensitization, as it can significantly impact the interpretation of results from chronic dosing studies.

Quantitative Data Summary

Table 1: Comparative Potency and Duration of Action of Dopamine Reuptake Inhibitors

CompoundPotency for Increasing Response Rate (Squirrel Monkeys)Duration of Action (Compared to Cocaine)
This compound ≥ CocaineLonger
Cocaine --
GBR 12909 < CocaineLonger

Data synthesized from Howell et al., 2000.[1]

Table 2: Dopamine Transporter (DAT) Occupancy and Reinforcing Effects

CompoundDAT Occupancy for Maximum Response Rates (Rhesus Monkeys)
This compound 94-99%
Cocaine 65-76%

Data from Wikipedia, citing PET studies on rhesus monkeys.[10]

Table 3: Effective Doses of Antagonists for Mitigating Stimulant-Induced Hyperactivity in Mice

AntagonistReceptor TargetEffective Dose (to reduce amphetamine/cocaine-induced hyperactivity)
SCH23390 D10.01 mg/kg
Raclopride D2> minimum dose required to attenuate spontaneous activity

Data from Millan et al., 2001.[2]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rodents

  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Habituation: Place animals in the activity chambers for at least 30-60 minutes prior to drug administration to allow for habituation to the novel environment and for baseline activity levels to stabilize.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Data Collection: Record locomotor activity (e.g., beam breaks, distance traveled) in 5- or 10-minute bins for a duration appropriate to the expected time course of this compound's effects (e.g., 2-4 hours).

  • Data Analysis: Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound over time against the vehicle control group.

Protocol 2: Co-administration of a Dopamine Receptor Antagonist to Mitigate Hyperlocomotion

  • Subjects and Habituation: As described in Protocol 1.

  • Pre-treatment: Administer the dopamine receptor antagonist (e.g., SCH23390, 0.01 mg/kg, i.p.) or its vehicle 15-30 minutes prior to the administration of this compound.

  • This compound Administration: Administer a dose of this compound known to induce significant hyperlocomotion.

  • Data Collection and Analysis: Collect and analyze locomotor activity data as described in Protocol 1. The expected outcome is a significant attenuation of this compound-induced hyperlocomotion in the group pre-treated with the antagonist compared to the group receiving vehicle pre-treatment.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine RTI113 This compound RTI113->DAT Blocks D1_Receptor D1 Receptor Extracellular_Dopamine->D1_Receptor Activates D2_Receptor D2 Receptor Extracellular_Dopamine->D2_Receptor Activates Motor_Stimulation Motor Stimulation (Hyperlocomotion, Stereotypy) D1_Receptor->Motor_Stimulation D2_Receptor->Motor_Stimulation

Caption: Mechanism of this compound-induced motor stimulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rodent, NHP) Habituation Habituate to Locomotor Chambers Animal_Model->Habituation Group1 Vehicle + Vehicle Group2 Vehicle + this compound Group3 Antagonist + Vehicle Group4 Antagonist + this compound Data_Collection Record Locomotor Activity Group1->Data_Collection Group2->Data_Collection Group3->Data_Collection Group4->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis

Caption: Workflow for mitigating motor effects with an antagonist.

References

Technical Support Center: Synthesis and Purification of RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pure RTI-113, also known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester.

Troubleshooting Guides

The synthesis of this compound, a potent and selective dopamine reuptake inhibitor, presents several challenges, primarily concerning stereochemical control and purification.[1][2] The formation of diastereomers, particularly the 2α-epimer, is a common issue in the synthesis of 3β-phenyltropane analogs.[3] This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.

Common Synthesis and Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity: Significant formation of the undesired 2α-epimer alongside the desired 2β-epimer (this compound).- Non-stereoselective reduction of the ketone precursor.- Epimerization during subsequent reaction steps (e.g., esterification) under harsh basic or acidic conditions.- Employ stereoselective reducing agents for the ketone reduction step.- Carefully control reaction conditions (temperature, pH) during esterification to minimize epimerization.- Consider purification strategies that separate diastereomers, such as column chromatography or fractional crystallization.
Incomplete Reaction: Presence of unreacted starting materials (e.g., 3β-(4-chlorophenyl)tropane-2β-carboxylic acid) in the final product.- Insufficient reaction time or temperature.- Inadequate activation of the carboxylic acid for esterification.- Poor quality of reagents or solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Use a more effective activating agent for the carboxylic acid (e.g., converting to the acid chloride).- Ensure all reagents and solvents are pure and anhydrous.
Formation of Hydrolysis Byproducts: Presence of the carboxylic acid starting material in the final product after purification.- Exposure of the phenyl ester to moisture or basic conditions during workup or purification.- Perform the workup under anhydrous conditions.- Use neutral or slightly acidic conditions during extraction and purification.- Thoroughly dry the final product.
Difficulty in Separating Diastereomers: Co-elution of the 2β- and 2α-epimers during column chromatography.- Inappropriate choice of stationary or mobile phase.- Overloading of the chromatography column.- Optimize the chromatography conditions by screening different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine).- Consider using a different stationary phase (e.g., alumina).- Employ preparative HPLC for challenging separations.- Attempt fractional crystallization with different solvent systems.
Product Degradation upon Storage: Gradual decomposition of the purified this compound.- Instability of the free base form.- Exposure to light, air, or moisture.- Convert the purified free base to a more stable salt form, such as the hydrochloride salt.[4][5]- Store the product in a cool, dark, and dry place under an inert atmosphere.
Comparative Analysis of Purification Techniques
Purification Method Advantages Disadvantages Applicability for this compound
Flash Column Chromatography - Relatively fast and inexpensive.- Good for separating compounds with significantly different polarities.- May not be sufficient for separating closely related diastereomers.- Can lead to product degradation if the stationary phase is acidic.- Suitable for initial purification to remove major impurities and unreacted starting materials. May require optimization for diastereomer separation.
Preparative HPLC - High resolving power, capable of separating diastereomers.- Automated and reproducible.- More expensive and time-consuming than flash chromatography.- Requires specialized equipment.- Ideal for obtaining highly pure this compound, especially for separating the 2β- and 2α-epimers.
Crystallization - Can provide very high purity material.- Cost-effective for large-scale purification.- Finding a suitable solvent system can be challenging and time-consuming.- May result in lower yields compared to chromatographic methods.- A viable option if a suitable crystallization procedure can be developed. May be used after initial chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound to ensure high purity?

A1: The most critical step is the stereoselective reduction of the ketone precursor to establish the desired 2β, 3β stereochemistry. The formation of the 2α-epimer at this stage will complicate the purification of the final product.

Q2: How can I monitor the progress of the esterification reaction to form this compound?

A2: The reaction can be effectively monitored by TLC or HPLC. On a TLC plate, the product (this compound) should have a higher Rf value (be less polar) than the carboxylic acid starting material. For HPLC, a reverse-phase method can be used where the ester product will have a longer retention time than the more polar acid precursor.

Q3: What are the key analytical techniques for characterizing this compound and identifying impurities?

A3: The primary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and stereochemistry. The coupling constants of the protons on the tropane ring can help distinguish between the 2β and 2α epimers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Note that the mass spectra of diastereomers are often very similar or identical.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and to separate and quantify diastereomers and other impurities.

Q4: Are there any specific safety precautions I should take when handling this compound and its intermediates?

A4: Yes. This compound is a potent psychoactive compound. All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Researchers should be aware of and comply with all institutional and national regulations regarding the handling of controlled substances or their analogs.

Q5: How should I store pure this compound to ensure its stability?

A5: For long-term storage, it is recommended to convert the free base of this compound to its hydrochloride salt, which is generally more stable. The salt should be stored in a tightly sealed container, protected from light, in a freezer (-20 °C) under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Representative Protocol for the Phenyl Esterification of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid

Disclaimer: This is a representative protocol based on general organic synthesis principles for similar compounds and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3β-(4-chlorophenyl)tropane-2β-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the formation of the acid chloride by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Esterification: Once the acid chloride formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of phenol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the acid chloride solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material and the appearance of the product spot by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to yield pure this compound.

Visualizations

Synthetic_Workflow_for_RTI_113 cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Tropinone Tropinone Ketone_precursor Tropinone Derivative (Ketone) Tropinone->Ketone_precursor Grignard Reaction p_Cl_phenyl_Grignard 4-Chlorophenyl Grignard Reagent p_Cl_phenyl_Grignard->Ketone_precursor Carboxylic_acid 3β-(4-chlorophenyl)tropane -2β-carboxylic acid Ketone_precursor->Carboxylic_acid Stereoselective Reduction & Carboxylation RTI_113 This compound Carboxylic_acid->RTI_113 Phenyl Esterification

Caption: A simplified synthetic workflow for this compound.

Troubleshooting_Decision_Tree Start Impure this compound after synthesis Check_NMR Analyze ¹H NMR spectrum Start->Check_NMR Check_HPLC Run analytical HPLC Check_NMR->Check_HPLC No Epimer_Present Signals indicate presence of 2α-epimer Check_NMR->Epimer_Present Yes Other_Impurity Other impurities detected (e.g., starting material) Check_HPLC->Other_Impurity Yes Pure_Product Pure this compound Check_HPLC->Pure_Product No (Pure) Prep_HPLC Purify by preparative HPLC Epimer_Present->Prep_HPLC Column_Chrom Optimize and repeat flash column chromatography Other_Impurity->Column_Chrom Prep_HPLC->Pure_Product Column_Chrom->Pure_Product

Caption: Troubleshooting decision tree for impure this compound.

Dopamine_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_neurons Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binds Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Internalizes Dopamine RTI_113 This compound RTI_113->DAT Blocks Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Presynaptic_Neuron->Dopamine Release

References

Technical Support Center: Optimizing RTI-113 Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing intravenous RTI-113 self-administration experiments in rodents.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during intravenous self-administration studies in a direct question-and-answer format.

Category: Catheter & Surgical Issues

  • Q1: How can I confirm the patency of an intravenous catheter?

    • A1: Catheter patency is critical for successful experiments. The most common method is to aspirate the catheter to check for blood return.[1] If blood can be withdrawn, the catheter is considered patent. For a more quantitative assessment, changes in resistance to a standardized bolus infusion can be measured over time.[2] A simple functional test involves administering a small, rapid infusion of a short-acting anesthetic like ketamine (15 mg/ml) or midazolam (0.75 mg/ml); signs of anesthesia, such as immobility within 5 seconds, confirm patency.

  • Q2: What are the best practices for catheter maintenance to prolong patency?

    • A2: Daily flushing is essential. Flush the catheter with sterile, heparinized saline to prevent blockages.[3] Some protocols also recommend including an antibiotic in the flush solution.[4] Using a lock solution containing both heparin and dexamethasone has been shown to prolong catheter patency significantly.[2][5] Femoral vein catheters may remain patent for longer periods (up to nine weeks) compared to jugular vein catheters (up to five weeks) with proper maintenance.[2][6]

  • Q3: My animal appears to have recovered from surgery but is not active. What should I do?

    • A3: Post-surgical inactivity can be a sign of pain, infection, or other complications. Ensure adequate post-operative analgesia is provided. Monitor the animal for signs of infection at the incision sites, such as redness, swelling, or discharge. Check the animal's weight daily, as weight loss can indicate poor health. If inactivity persists, consult with a veterinarian.

Category: Behavioral Issues

  • Q4: Why is my animal not acquiring the self-administration behavior?

    • A4: Failure to acquire can stem from several factors:

      • Catheter Failure: First, confirm catheter patency (see Q1). A blocked or displaced catheter is a primary cause of non-acquisition.

      • Dose: The unit dose of this compound may be too low to be reinforcing or too high, causing aversive effects. Test a range of doses to find the optimal concentration. For similar compounds like cocaine, doses between 0.10 and 2.70 mg/kg/infusion have been used effectively in rats.[1]

      • Training: Ensure the animal understands the contingency (e.g., lever press results in infusion). Initial training with a highly reinforcing substance like sucrose or sweetened milk can facilitate learning before introducing the drug.

      • Environment: Environmental stress can inhibit learning. Ensure the operant chambers are in a quiet, low-stress environment.

  • Q5: My animal acquired the behavior but has suddenly stopped responding. What is the cause?

    • A5: A sudden cessation of responding often points to a technical or physiological issue:

      • Loss of Patency: This is the most likely cause. Immediately check catheter patency. Fibrin sheath formation around the catheter tip is a common reason for delayed failure.[2]

      • Health Status: The animal may be ill. Perform a health check, monitoring weight, and general appearance.

      • Drug Solution: Verify the concentration and stability of your this compound solution. Ensure there are no precipitates and that it was stored correctly.

      • Equipment Malfunction: Check the infusion pump, lines, and swivels to ensure the system is delivering the drug correctly.

  • Q6: Response rates are very high, and the animal shows signs of toxicity. How can this be managed?

    • A6: This indicates the reinforcing dose is high and the animal is not self-regulating effectively. To manage this:

      • Decrease the Dose: Lower the unit dose per infusion.

      • Increase the Timeout Period: Lengthen the time after an infusion during which responses are not reinforced. A typical timeout is 20 seconds.[6] This limits the total possible drug intake in a session.

      • Change the Schedule: Move from a simple fixed-ratio (FR) schedule to a progressive-ratio (PR) schedule, where the response requirement increases with each infusion. This provides a more direct measure of the drug's reinforcing efficacy and can limit excessive intake.[1]

Section 2: Infusion Parameter Optimization

Optimizing infusion parameters is crucial for establishing stable self-administration behavior. As this compound is a potent dopamine reuptake inhibitor, parameters used for cocaine self-administration in rats provide a strong starting point.

ParameterSpeciesRecommended RangeRationale & Key Considerations
Unit Dose Rat0.01 - 0.30 mg/kg/infusionThis compound is potent; start with a low-to-mid range dose. The dose-response curve for self-administration is typically an inverted U-shape.
Infusion Duration Rat2 - 10 secondsThe rate of drug delivery impacts its reinforcing efficacy. Faster infusions (e.g., < 5 seconds) are generally more reinforcing.[2][7]
Infusion Volume Rat0.1 mL (typical)Volume should be large enough for accurate delivery but small enough to avoid cardiovascular stress. This is dependent on animal weight and catheter size.
Timeout Period Rat20 - 60 secondsA post-infusion timeout prevents overdose and helps stabilize response patterns by separating infusions.[6] 20 seconds is a common starting point.
Reinforcement Schedule RatFR-1 to FR-5; Progressive Ratio (PR)Start with a simple Fixed Ratio (FR-1) for acquisition. Move to higher FR schedules or a PR schedule to assess motivation and reinforcing strength.[1]

Section 3: Experimental Protocols

Protocol 1: Intravenous Catheter Implantation (Jugular Vein)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Preparation: Shave and sterilize the ventral neck area and the dorsal scapular region.

  • Incision: Make a small incision over the right jugular vein and another on the back between the scapulae.

  • Vein Isolation: Using blunt dissection, carefully isolate the jugular vein from the surrounding tissue and vagus nerve.

  • Catheter Insertion: Place two silk sutures (e.g., 4-0) under the isolated vein. Tie the caudal suture to occlude blood flow. Make a small incision in the vein between the sutures and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

  • Securing the Catheter: Tie the cranial suture around the vein and catheter to secure it in place. Apply a small drop of tissue adhesive at the insertion site.

  • Subcutaneous Tunneling: Tunnel the external end of the catheter subcutaneously from the neck incision to the dorsal incision using a tunneling tool.

  • Exteriorization: Secure the exteriorized portion of the catheter to the underlying muscle tissue on the back and close the incisions with sutures or wound clips.

  • Patency Check & Lock: Flush the catheter with heparinized saline to confirm patency and fill it with a heparin lock solution to prevent clotting.

  • Recovery: Allow the animal to recover for at least one week before starting behavioral experiments, with daily catheter flushing and health monitoring.

Section 4: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_training Phase 2: Behavioral Training cluster_testing Phase 3: Experimentation cluster_analysis Phase 4: Analysis surgery Catheter Implantation Surgery recovery Post-Surgical Recovery (>= 7 days) surgery->recovery Daily Flushing habituation Habituation to Operant Chamber recovery->habituation acq_training Acquisition Training (FR-1 Schedule) habituation->acq_training stabilization Response Stabilization acq_training->stabilization Stable Intake dose_response Dose-Response Testing stabilization->dose_response pr_testing Progressive Ratio (Motivation Testing) dose_response->pr_testing data_collection Data Collection & Processing dose_response->data_collection extinction Extinction & Reinstatement pr_testing->extinction pr_testing->data_collection extinction->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

troubleshooting_flow start Problem: Low or No Responding q_patency Is Catheter Patent? start->q_patency sol_patency Action: Flush/Test Patency. Replace animal if failed. q_patency->sol_patency No q_dose Is Dose Appropriate? q_patency->q_dose Yes sol_dose_high Action: Decrease Unit Dose. q_dose->sol_dose_high No (Too High) sol_dose_low Action: Increase Unit Dose. q_dose->sol_dose_low No (Too Low) q_health Is Animal Healthy? q_dose->q_health Yes sol_health Action: Perform Health Check. Consult Vet. q_health->sol_health No q_equip Is Equipment Functional? q_health->q_equip Yes sol_equip Action: Check Pump, Lines, Swivel. q_equip->sol_equip No

signaling_pathway

References

Technical Support Center: Troubleshooting Inconsistent Outcomes in RTI-113 Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing RTI-113 in behavioral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our self-administration studies with this compound. What are the potential causes?

A1: High variability in self-administration studies with this compound can stem from several factors. Due to its slow onset and long duration of action compared to cocaine, establishing stable responding can be challenging.[1] Animals may not associate the lever press with the reinforcing effects as readily. Ensure that your training parameters are optimized for a long-acting compound. This may involve longer session durations or adjustments to the reinforcement schedule. Additionally, factors such as catheter patency, animal stress levels, and environmental consistency are critical.

Q2: Our locomotor activity results with this compound are not consistent across different cohorts of animals. What should we check?

A2: Inconsistent locomotor activity can be influenced by a variety of factors. This compound's long half-life can lead to carry-over effects if washout periods between sessions are insufficient. Ensure an adequate washout period is implemented. Other factors include the time of day of testing (circadian rhythms), habituation to the testing environment, and individual differences in novelty-induced activity. It is also crucial to verify the accuracy and consistency of your drug preparation and administration.

Q3: In our drug discrimination assay, some animals fail to reliably discriminate this compound from saline. What could be the issue?

A3: Failure to acquire discrimination may be related to the dose of this compound selected. The interoceptive cues of this compound may be less distinct at lower doses. Consider adjusting the training dose. The long duration of action of this compound also means that the peak subjective effects may occur later than with shorter-acting stimulants, potentially misaligning with the testing session.[2] Ensure your session timing is appropriate to capture the peak drug effect.

Q4: Can the route of administration of this compound affect behavioral outcomes?

A4: Yes, the route of administration significantly impacts the pharmacokinetics of this compound and, consequently, its behavioral effects. Intravenous (IV) administration, common in self-administration studies, leads to a rapid onset of action. In contrast, intraperitoneal (IP) or subcutaneous (SC) injections, often used in locomotor and drug discrimination studies, result in a slower onset and potentially longer duration of action. Consistency in the route and technique of administration is paramount for reproducible results.

Q5: How does the dopamine transporter (DAT) occupancy of this compound relate to its behavioral effects and potential for variability?

A5: this compound exhibits high and sustained occupancy of the dopamine transporter.[1][3] Doses that maintain self-administration are associated with very high DAT occupancy (94-99%).[1] This high occupancy is necessary to produce its behavioral effects. Variability in DAT occupancy between animals, which can be influenced by factors like metabolism and genetics, can directly translate to variability in behavioral responses.

Troubleshooting Guides

Inconsistent Self-Administration Behavior
Potential Problem Possible Cause Recommended Solution
High inter-subject variability in acquisition Slow onset of this compound's reinforcing effects.Increase the duration of daily sessions to allow for better association between lever pressing and drug effect. Consider a "priming" infusion at the start of each session.
Catheter patency issues.Regularly check catheter patency with a non-psychoactive substance (e.g., saline with a small amount of methohexital). Ensure proper surgical implantation and daily maintenance.
Irregular or erratic responding patterns Long duration of action leading to satiety.Adjust the fixed-ratio (FR) schedule. A higher FR may be necessary to maintain responding with a long-acting compound.
Carry-over effects from previous sessions.Implement a sufficient washout period between sessions (at least 24-48 hours) to allow for complete drug clearance.
Low rates of responding compared to cocaine Slower onset of action may be less reinforcing.[1]While this compound may not produce the same high rates of responding as cocaine, focus on the stability and dose-dependency of the behavior rather than absolute response rates.
Variable Locomotor Activity
Potential Problem Possible Cause Recommended Solution
Inconsistent baseline activity Inadequate habituation to the testing arena.Ensure a consistent and sufficient habituation period for all animals before drug administration.
Environmental stressors (noise, light).Maintain a consistent and controlled testing environment. Minimize external disturbances.
Variable response to this compound Individual differences in novelty response.Screen animals for baseline locomotor activity in a novel environment and balance groups based on this.
Inconsistent drug administration.Ensure accurate and consistent dosing, injection volume, and route of administration for all animals.
Carry-over or sensitization effects Insufficient washout between repeated tests.For repeated testing, ensure a washout period of several days to a week to avoid sensitization or tolerance.
Poor Drug Discrimination Performance
Potential Problem Possible Cause Recommended Solution
Failure to acquire discrimination Training dose is too low or too high.Conduct a dose-response curve to determine the optimal training dose that produces reliable discrimination without causing excessive side effects (e.g., stereotypy).
Timing of the test session is not aligned with peak drug effect.Given the long duration of action of this compound, consider longer pre-session intervals or test at different time points post-administration to identify the peak discriminative stimulus effects.[2]
Inconsistent responding during generalization tests Partial generalization to test compounds.Carefully interpret partial generalization. It may indicate that the test drug shares some, but not all, of the subjective effects of this compound.
Loss of stimulus control.Include regular training and retraining sessions to ensure stable discrimination performance throughout the study.

Experimental Protocols

Intravenous Self-Administration Protocol
  • Surgery: Implant a chronic indwelling catheter into the jugular vein of the subject animal under aseptic conditions. Allow for a recovery period of at least 5-7 days.

  • Catheter Maintenance: Flush the catheter daily with heparinized saline to maintain patency.

  • Acquisition Training:

    • Place the animal in the operant chamber.

    • Initiate training on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion).

    • A discrete visual or auditory cue should be paired with the infusion.

    • Inactive lever presses should be recorded but have no programmed consequences.

    • Continue daily sessions (e.g., 2-4 hours) until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Determination: Once stable responding is established, test different unit doses of this compound in a counterbalanced order to determine the dose-response function.

Locomotor Activity Protocol
  • Apparatus: Use a standard open-field arena equipped with infrared beams or a video tracking system to measure horizontal and vertical activity.

  • Habituation:

    • Transport the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.

    • On the first day of testing, place each animal in the center of the open-field arena and allow for a 30-60 minute habituation session (no drug administration).

  • Drug Administration:

    • On subsequent test days, administer this compound (e.g., 0.1 - 3.0 mg/kg, IP) or vehicle.

    • Immediately place the animal in the open-field arena.

  • Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

Drug Discrimination Protocol
  • Apparatus: Use a standard two-lever operant conditioning chamber.

  • Lever Press Training: Train food-restricted animals to press a lever for food reinforcement (e.g., sucrose pellets) on a simple reinforcement schedule (e.g., FR1).

  • Discrimination Training:

    • Establish a discrimination between this compound (e.g., 1.0 mg/kg, IP) and vehicle (e.g., saline).

    • On days when this compound is administered, responding on one lever (the "drug" lever) is reinforced.

    • On days when the vehicle is administered, responding on the other lever (the "saline" lever) is reinforced.

    • Alternate drug and vehicle days in a double-alternation sequence (e.g., DDSSDDSS...).

    • Continue training until animals reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).

  • Generalization Testing: Once discrimination is established, test sessions with different doses of this compound or other compounds can be conducted. During test sessions, responding on either lever is recorded, but no reinforcement is delivered.

Visualizations

RTI113_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Dopamine (DA) Vesicles Vesicles Dopamine (DA)->Vesicles Storage DA_cleft Dopamine Vesicles->DA_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine (DA) DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptors DA_cleft->DA_Receptor Binding Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction This compound This compound This compound->DAT Blockade Self_Administration_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Maintenance Daily Catheter Flushing Recovery->Maintenance Acquisition FR1 Training: Lever press -> this compound infusion Maintenance->Acquisition Stability Stable Responding Achieved Acquisition->Stability Dose_Response Dose-Response Curve Determination Stability->Dose_Response Data_Analysis Analysis of Reinforcing Efficacy Dose_Response->Data_Analysis Locomotor_Activity_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Acclimate animals to testing room (≥60 min) Habituation Habituate to open-field (30-60 min, no drug) Acclimation->Habituation Administration Administer this compound or Vehicle Habituation->Administration Placement Place animal in arena Administration->Placement Recording Record activity (60-120 min) Placement->Recording Quantification Quantify distance traveled, rearing, etc. Recording->Quantification Time_Course Analyze data in time bins Quantification->Time_Course Drug_Discrimination_Workflow cluster_training_phase Training cluster_testing_phase Testing Lever_Training Train lever pressing for food reward Discrimination Discrimination Training: This compound vs. Vehicle Lever_Training->Discrimination Criterion Meet discrimination criterion Discrimination->Criterion Generalization Generalization Test: Administer test compound Criterion->Generalization Data_Collection Record responses on both levers (no reinforcement) Generalization->Data_Collection Analysis Analyze % drug-appropriate responding Data_Collection->Analysis

References

Navigating Preclinical Research: A Guide to Adjusting Experimental Timelines for RTI-113's Long Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent and selective dopamine reuptake inhibitor (DRI) RTI-113, its extended half-life presents unique experimental design challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of studies involving this compound. Careful consideration of its pharmacokinetic profile is critical for generating robust and reproducible data.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High inter-subject variability in behavioral assays. Inadequate washout period from previous drug exposure, leading to carryover effects.Implement a washout period of at least 5-10 estimated half-lives of this compound. Given the estimated half-life, this would be approximately 5-10 hours for rats and 25-50 hours for squirrel monkeys. Confirm baseline stability before initiating new experiments.
Unexpected tolerance or sensitization to this compound's effects. Accumulation of the drug due to a dosing schedule that is too frequent for its long half-life, leading to altered receptor sensitivity.Re-evaluate the dosing regimen. For chronic studies, consider less frequent administration (e.g., every 24-48 hours in squirrel monkeys) to allow for partial washout and prevent significant accumulation. Monitor behavioral or physiological endpoints to assess the development of tolerance or sensitization.
Difficulty achieving a stable baseline after chronic treatment. Prolonged receptor occupancy and downstream signaling effects due to the slow elimination of this compound.Extend the post-treatment washout period significantly. It may take several weeks for dopaminergic systems to return to a true baseline state. Consider including a vehicle-treated control group that undergoes the same chronic dosing and washout schedule to account for any time-dependent changes.
Inconsistent results in receptor binding or occupancy studies. Competition from residual this compound from previous in vivo treatments.For ex vivo binding studies following in vivo dosing, ensure a sufficient washout period has been observed. If performing in vitro assays, ensure thorough tissue preparation to remove any unbound compound.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it compare to cocaine?

Q2: How do I calculate an appropriate washout period for this compound?

A general rule of thumb for washout periods is to allow for at least 5, and preferably 10, half-lives of the drug to elapse. This ensures that more than 96% and 99% of the drug, respectively, has been eliminated from the system. Based on the estimated half-life, a washout period of at least 5-10 hours for rats and 25-50 hours for squirrel monkeys should be considered.

Q3: What are the key considerations for designing a chronic dosing study with this compound?

Due to its long half-life, this compound will accumulate with repeated dosing. It is crucial to:

  • Determine the desired steady-state concentration: This will inform the dosing amount and frequency.

  • Consider the time to reach steady state: It typically takes 4-5 half-lives to reach approximately 94% of the steady-state concentration.

  • Monitor for adverse effects: Long-term dopamine transporter blockade can lead to changes in behavior, appetite, and sleep patterns.

  • Plan for a lengthy post-treatment washout: As mentioned, returning to baseline after chronic exposure will require an extended period.

Q4: Can I use the same experimental timeline for this compound as I would for cocaine?

No. Due to its significantly longer duration of action, experimental timelines must be adjusted. For example, in self-administration studies, a single dose of this compound can maintain responding for a much longer period than cocaine[5]. Behavioral testing windows should be extended accordingly to capture the full effect of the drug.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for cocaine and the estimated parameters for this compound based on available data.

ParameterCocaine (Rat)This compound (Rat - Estimated)Cocaine (Squirrel Monkey)This compound (Squirrel Monkey - Estimated)
Elimination Half-Life (T½β) ~12.5 minutes[3]~62.5 minutes~60.2 minutes (in vitro)[4]~301 minutes (~5 hours)
Recommended Washout Period (5 half-lives) ~62.5 minutes~312.5 minutes (~5.2 hours)~301 minutes (~5 hours)~1505 minutes (~25 hours)
Recommended Washout Period (10 half-lives) ~125 minutes (~2.1 hours)~625 minutes (~10.4 hours)~602 minutes (~10 hours)~3010 minutes (~50 hours)
Time to Reach Steady State (approx. 4-5 half-lives) ~50 - 62.5 minutes~250 - 312.5 minutes (~4.2 - 5.2 hours)~240.8 - 301 minutes (~4 - 5 hours)~1204 - 1505 minutes (~20 - 25 hours)

Disclaimer: The pharmacokinetic parameters for this compound are estimations based on its relative duration of action compared to cocaine and should be used as a guide. It is highly recommended that researchers perform pilot pharmacokinetic studies in their specific animal model to determine the precise parameters for their experimental conditions.

Experimental Protocols

Protocol 1: Determining the Impact of this compound's Half-Life on Locomotor Activity in Rats

Objective: To characterize the time course of locomotor activity following a single administration of this compound and to establish an appropriate observation window for future behavioral experiments.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) individually housed with ad libitum access to food and water.

  • Habituation: Acclimate rats to the open-field arenas (40 cm x 40 cm x 30 cm) for 60 minutes daily for 3 consecutive days prior to testing.

  • Drug Administration: On the test day, administer a single intraperitoneal (i.p.) injection of either vehicle (saline) or this compound (e.g., 0.1, 0.3, or 1.0 mg/kg).

  • Data Collection: Immediately place the rat in the open-field arena and record locomotor activity (distance traveled, rearing frequency, etc.) using an automated tracking system for a minimum of 4 hours.

  • Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to plot the time course of this compound's effect on locomotor activity. Determine the time to peak effect and the duration of action.

Protocol 2: Establishing a Chronic Intermittent Dosing Regimen for this compound in Squirrel Monkeys

Objective: To develop a chronic dosing schedule that maintains a relatively stable level of dopamine transporter occupancy without producing significant behavioral toxicity.

Methodology:

  • Animals: Adult male squirrel monkeys with indwelling intravenous catheters.

  • Baseline Training: Train monkeys on a behavioral task (e.g., a fixed-interval schedule of food reinforcement) until stable performance is achieved.

  • Dose Determination: Begin with a low dose of this compound (e.g., 0.03 mg/kg, i.v.) administered once every 48 hours.

  • Behavioral and Physiological Monitoring: Continuously monitor performance on the behavioral task, as well as food and water intake, body weight, and general activity levels.

  • Dose Adjustment: If the initial dose is well-tolerated and produces the desired effect on the behavioral task, maintain the schedule. If the effect is insufficient, the dose can be cautiously escalated. If signs of toxicity or excessive behavioral disruption are observed, the dose should be lowered or the dosing interval increased.

  • Steady-State Verification (Optional): If feasible, collect blood samples at various time points after several weeks of chronic dosing to determine the plasma concentration of this compound and confirm that a steady state has been reached.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Habituation Acclimation & Baseline Training Baseline_Measures Baseline Behavioral/ Physiological Measures Habituation->Baseline_Measures Drug_Admin Chronic this compound or Vehicle Administration Baseline_Measures->Drug_Admin Initiate Dosing Behavioral_Testing Ongoing Behavioral Testing Drug_Admin->Behavioral_Testing Washout Extended Washout Period (>10 half-lives) Behavioral_Testing->Washout Final Dose Post_Washout_Measures Post-Washout Behavioral Measures Washout->Post_Washout_Measures

Caption: Experimental workflow for a chronic this compound study.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors (D1/D2) Dopamine->D_Receptor Binding Downstream Downstream Signaling (e.g., cAMP pathway) D_Receptor->Downstream RTI113 This compound RTI113->DAT Inhibition

Caption: this compound's mechanism of action at the dopamine synapse.

References

Improving the signal-to-noise ratio in RTI-113 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RTI-113 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to a low signal-to-noise ratio in this compound PET imaging studies.

Issue: Low Signal in Striatal Regions

The striatum is the primary region of interest for this compound PET imaging due to its high density of dopamine transporters (DAT). Low signal in this area can compromise the quantitative accuracy of your study.

Potential CauseRecommended Solution
Inaccurate Radiotracer Injection Verify the injected dose and ensure proper intravenous administration, avoiding infiltration. Monitor the injection site.
Suboptimal Acquisition Timing For dynamic studies, acquire data for at least 90 minutes post-injection to capture peak tracer uptake and washout. For static scans, a 30-60 minute window post-injection is often optimal, but this may need to be optimized for your specific research question.
Subject-Specific Biological Variability Lower than expected DAT density can occur. Correlate PET findings with other available data, such as clinical assessments or other imaging modalities.
Medication Interference Certain medications can interfere with this compound binding to DAT. Ensure that subjects have discontinued any medications known to affect the dopaminergic system for an appropriate washout period before the scan.

Issue: High Background Noise

Elevated background noise can obscure the specific signal from the striatum, leading to a poor signal-to-noise ratio.

Potential CauseRecommended Solution
Patient Movement Head motion during the scan is a significant source of noise.[1] Use a head holder and provide clear instructions to the subject to remain still. Motion correction software should be utilized during image reconstruction.
Scatter and Random Coincidences These are inherent sources of noise in PET imaging.[2] Ensure that the PET scanner's scatter and randoms correction protocols are properly applied during reconstruction.
Radiotracer Metabolism While this compound is relatively stable, the formation of radiometabolites can contribute to background noise. If quantitative accuracy is critical, consider arterial blood sampling to generate a metabolite-corrected input function.
Suboptimal Image Reconstruction Parameters Inappropriate reconstruction algorithms or parameters can amplify noise.[3][4][5] Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) for better noise control.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key acquisition parameters to optimize for improving SNR in this compound PET imaging?

A1: Several acquisition parameters are critical for optimizing SNR:

  • Injected Dose: A higher injected dose generally leads to higher count statistics and improved SNR. However, this must be balanced with radiation safety considerations. The optimal dose will depend on the scanner's sensitivity and the specific imaging protocol.

  • Acquisition Duration: Longer scan times increase the number of detected coincidence events, which improves SNR. For dynamic imaging, a duration of 90-120 minutes is often used to accurately model tracer kinetics.[7] For static imaging, a 20-30 minute acquisition within the optimal uptake window is a good starting point.

  • 3D vs. 2D Acquisition: 3D acquisition mode offers higher sensitivity than 2D mode, leading to better count statistics and improved SNR, especially for brain imaging.

Q2: How do image reconstruction algorithms affect the signal-to-noise ratio?

A2: The choice of reconstruction algorithm significantly impacts image quality and SNR.[3][4][5]

  • Filtered Back-Projection (FBP): This is a fast and linear algorithm but tends to produce images with higher noise levels.

  • Iterative Reconstruction (e.g., OSEM): These algorithms model the physics of the PET acquisition process and the statistical nature of the data, leading to images with lower noise and improved SNR compared to FBP.[6] The number of iterations and subsets are key parameters to optimize; too few can result in a loss of resolution, while too many can amplify noise.[8]

  • Time-of-Flight (TOF): If your PET scanner has TOF capability, using a TOF reconstruction algorithm can significantly improve SNR by more precisely localizing the annihilation event.[9]

  • Point Spread Function (PSF) Modeling: Incorporating PSF modeling into the reconstruction can improve spatial resolution, which can indirectly enhance the signal from small structures.

Q3: What is the role of post-reconstruction filtering in improving SNR?

A3: Post-reconstruction filtering is a common technique to reduce noise in the final PET image. A Gaussian filter is typically applied. The full width at half maximum (FWHM) of the filter determines the degree of smoothing. A larger FWHM will reduce noise more effectively but will also decrease spatial resolution, potentially blurring the image and reducing the signal from small structures. The optimal filter size is a trade-off between noise reduction and the preservation of image detail.

Q4: How can I quantify the signal-to-noise ratio in my this compound PET images?

A4: SNR can be quantified using several methods. A common approach is to define regions of interest (ROIs) in the target area (e.g., striatum) and a background region with low specific binding (e.g., cerebellum). The SNR can then be calculated as:

SNR = (Mean Signal in Target ROI - Mean Signal in Background ROI) / Standard Deviation of Signal in Background ROI

Another important metric is the Noise Equivalent Count Rate (NECR), which is related to the statistical quality of the raw PET data and has been shown to have a linear relationship with SNR.[10]

Experimental Protocols

Detailed Methodology for a Typical this compound PET Brain Imaging Study

This protocol provides a general framework. Specific parameters should be optimized for your scanner and research question.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • A catheter is placed in an antecubital vein for radiotracer injection.

    • For studies requiring arterial input function, an arterial line is placed in the radial artery of the contralateral arm.

    • The subject's head is positioned comfortably in the scanner's head holder to minimize motion.

  • Radiotracer Administration:

    • A bolus injection of [11C]this compound is administered intravenously. The typical injected dose is in the range of 370-740 MBq (10-20 mCi), with the exact amount depending on institutional guidelines and scanner specifications.

  • PET Data Acquisition:

    • Dynamic Acquisition: A dynamic scan is initiated simultaneously with the radiotracer injection and continues for 90-120 minutes. The scan is typically divided into a series of time frames of increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, and remaining frames of 5 or 10 min).[7]

    • Static Acquisition: For studies where full kinetic modeling is not required, a static scan of 20-30 minutes can be acquired starting 30-60 minutes post-injection.

    • Data is acquired in 3D mode.

  • CT or MR Scan for Attenuation Correction:

    • A low-dose CT scan or an MR-based attenuation correction sequence is performed for attenuation correction of the PET data.

  • Image Reconstruction:

    • PET data are corrected for dead time, decay, randoms, scatter, and attenuation.

    • Images are reconstructed using an iterative algorithm such as 3D OSEM. The number of iterations and subsets should be optimized to achieve a balance between resolution and noise (e.g., 3 iterations, 21 subsets).

    • If available, TOF and PSF modeling should be incorporated into the reconstruction.

    • A post-reconstruction Gaussian filter (e.g., 3-5 mm FWHM) is applied to reduce noise.

  • Data Analysis:

    • Reconstructed PET images are co-registered with the subject's anatomical MRI.

    • Regions of interest (ROIs) are drawn on the MRI and transferred to the PET images for the striatum (caudate and putamen) and a reference region (e.g., cerebellum).

    • Time-activity curves are generated for each ROI.

    • For quantitative analysis, kinetic modeling (e.g., using a simplified reference tissue model or a two-tissue compartment model with arterial input) is performed to estimate binding potential (BP_ND).

Visualizations

experimental_workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition Subject Preparation Subject Preparation Radiotracer Injection Radiotracer Injection Subject Preparation->Radiotracer Injection Radiotracer Synthesis & QC Radiotracer Synthesis & QC Radiotracer Synthesis & QC->Radiotracer Injection PET Scan (Dynamic/Static) PET Scan (Dynamic/Static) Radiotracer Injection->PET Scan (Dynamic/Static) Image Reconstruction Image Reconstruction PET Scan (Dynamic/Static)->Image Reconstruction Anatomical Scan (CT/MRI) Anatomical Scan (CT/MRI) Anatomical Scan (CT/MRI)->Image Reconstruction Data Analysis Data Analysis Image Reconstruction->Data Analysis Quantification (BP_ND) Quantification (BP_ND) Data Analysis->Quantification (BP_ND)

Experimental workflow for an this compound PET imaging study.

dopamine_signaling cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage (VMAT2) Vesicular Storage (VMAT2) Dopamine Synthesis->Vesicular Storage (VMAT2) Dopamine Release Dopamine Release Vesicular Storage (VMAT2)->Dopamine Release Synaptic Cleft Synaptic Cleft Dopamine Release->Synaptic Cleft Dopamine Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine Transporter (DAT)->Vesicular Storage (VMAT2) Synaptic Cleft->Dopamine Transporter (DAT) Reuptake Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction This compound This compound This compound->Dopamine Transporter (DAT) Blocks

Dopamine signaling pathway and the action of this compound.

References

Technical Support Center: Managing Ceiling Effects in RTI-113 Reinforcement Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-113 in reinforcement schedules. The following information is designed to help you identify, manage, and mitigate ceiling effects in your experiments to ensure the generation of high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is a ceiling effect in the context of this compound reinforcement schedules?

A ceiling effect refers to a phenomenon where an independent variable (in this case, the dose of this compound) no longer produces a corresponding increase in the dependent variable (e.g., response rate, such as lever presses). The dose-response curve flattens out, reaching a plateau. This can make it difficult to assess the full dose-range effects of the compound and may mask potential differences between experimental conditions.

Q2: What are the common causes of ceiling effects in this compound self-administration studies?

Several factors can contribute to a ceiling effect:

  • High Reinforcing Efficacy: this compound is a potent and selective dopamine reuptake inhibitor (DRI), making it a powerful reinforcer. At higher doses, the reinforcing effect may be maximal, leading to a plateau in responding.[1]

  • Satiation: The subject may become satiated with the reinforcing effects of the drug, leading to a decrease in motivation to respond.

  • Motor Impairment: High doses of this compound, like other stimulants, can induce non-specific behavioral effects such as stereotypy or motor disturbances that can interfere with the subject's ability to perform the operant response.

  • Schedule of Reinforcement: Fixed-ratio (FR) schedules, especially those with low ratio requirements, are prone to producing ceiling effects as the subject can easily obtain a large number of reinforcements.

Q3: How can I determine if I am observing a true ceiling effect or if there are other confounding factors?

To differentiate a true ceiling effect from other factors, consider the following:

  • Observe the subject's behavior: Look for signs of motor impairment, stereotypy, or other behaviors that might compete with the operant response.

  • Analyze the pattern of responding: A true ceiling effect will show a stable, high rate of responding that is insensitive to further dose increases. If responding becomes erratic or decreases at higher doses, it may indicate motor impairment or other adverse effects.

  • Vary the response requirement: If increasing the number of responses required to obtain a reinforcement (i.e., moving to a higher FR schedule) results in a further increase in response rate, the initial observation was likely not a true ceiling effect.

Troubleshooting Guides

Issue: The dose-response curve for this compound self-administration is flat at higher doses.

This is a classic presentation of a ceiling effect. Here are some troubleshooting steps:

1. Adjust the Dose Range:

  • Lower the dose range: You may be operating at the very top of the dose-response curve. Test a wider range of lower doses to fully characterize the ascending limb of the curve.

  • Microdose adjustments: Make smaller incremental changes in the dose at the higher end to pinpoint the exact dose at which the plateau begins.

2. Modify the Schedule of Reinforcement:

  • Increase the Fixed-Ratio (FR) requirement: A low FR schedule can be easily completed, leading to rapid satiation. Increasing the number of responses required per reinforcement can reveal a more graded dose-response relationship.

  • Implement a Progressive-Ratio (PR) schedule: This is a highly effective method for mitigating ceiling effects. In a PR schedule, the response requirement increases with each successive reinforcement. The "breakpoint" (the highest ratio completed) serves as a measure of the reinforcing efficacy of the drug and is less susceptible to ceiling effects than simple response rates on an FR schedule.[2][3][4]

3. Introduce a Time-Out Period:

  • A time-out period after each reinforcement can help to prevent rapid drug accumulation and satiation, potentially extending the range of doses over which a response-rate difference can be observed.

Issue: High doses of this compound are causing stereotypy and interfering with responding.

This indicates that the observed plateau or decrease in responding is likely due to motor side effects rather than a true ceiling of reinforcing efficacy.

1. Lower the Maximum Dose:

  • Identify the dose at which these non-specific behaviors emerge and set your maximum dose below this threshold.

2. Pre-training and Habituation:

  • Ensure subjects are thoroughly habituated to the operant chambers and procedures to minimize stress-induced behaviors that could be confounded with drug effects.

3. Consider Alternative Reinforcers:

  • If the primary goal is to study the effects of this compound on motivation, and not self-administration per se, consider using it to modulate responding for other reinforcers, such as food. Studies have shown that this compound can reduce cocaine self-administration at doses that do not affect responding for food, indicating a degree of selectivity.[5]

Data Presentation

Table 1: Comparison of this compound and Cocaine in Self-Administration Studies

ParameterThis compoundCocaineSpeciesReference
Potency (Self-Administration) HigherLowerRhesus Monkeys[6]
Duration of Action LongerShorterRhesus Monkeys[6]
Maximum Response Rates LowerHigherRhesus Monkeys[7]
DAT Occupancy at Max Response 94-99%65-76%Rhesus Monkeys[1][7]

Table 2: Dopamine Transporter (DAT) Occupancy of this compound at Doses that Reduce Cocaine Self-Administration

This compound Pretreatment DoseDAT Occupancy RangeEffect on Cocaine Self-AdministrationSpeciesReference
0.10 - 0.30 mg/kg72-84%Dose-dependent reductionRhesus Monkeys[7]

Experimental Protocols

Protocol 1: Intravenous Self-Administration of this compound in Rats

This protocol provides a general framework for establishing and testing this compound self-administration in rats.

  • Subjects: Adult male Wistar or Sprague-Dawley rats, individually housed with ad-libitum access to food and water (unless food restriction is part of the experimental design).

  • Surgery: Implant a chronic indwelling catheter into the jugular vein under aseptic surgical conditions. Allow at least one week for recovery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.

  • Acquisition of Self-Administration:

    • Train rats to press the active lever for intravenous infusions of a training dose of cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule. The infusion should be paired with a discrete cue (e.g., illumination of the stimulus light).

    • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions per session for three consecutive days).

  • Substitution with this compound:

    • Once a stable baseline is established with cocaine, substitute different doses of this compound for cocaine.

    • Test a range of doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order.

    • Maintain the same schedule of reinforcement (e.g., FR1) and cue presentation.

  • Data Analysis:

    • The primary dependent measure is the number of infusions per session.

    • Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on self-administration.

Protocol 2: Progressive-Ratio Schedule to Assess the Reinforcing Efficacy of this compound

This protocol is designed to overcome ceiling effects and provide a more sensitive measure of the reinforcing strength of this compound.

  • Subjects and Apparatus: As described in Protocol 1.

  • Initial Training: Train rats on an FR schedule for this compound self-administration as described above until a stable baseline is achieved.

  • Implementation of the Progressive-Ratio Schedule:

    • Switch the reinforcement schedule to a progressive-ratio schedule. A common progression is an exponential sequence, for example: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, etc.[8] The specific progression can be adapted based on the research question.

    • The session terminates after a predetermined period of inactivity (e.g., 1 hour) following the last reinforcement.

  • Data Analysis:

    • The primary dependent measure is the "breakpoint," which is the last ratio completed before the cessation of responding.

    • Compare breakpoints across different doses of this compound to determine the dose-effect relationship on reinforcing efficacy.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blockade Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activation

Caption: Dopamine transporter (DAT) signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_protocol Troubleshooting Ceiling Effects Workflow Start Experiment Start: Observe Flat Dose-Response Curve Decision1 Is there evidence of motor impairment? Start->Decision1 Action1 Lower maximum dose and re-evaluate Decision1->Action1 Yes Action2 Modify Reinforcement Schedule Decision1->Action2 No Action1->Start Decision2 Increase FR requirement? Action2->Decision2 Action3 Implement higher FR schedule (e.g., FR5, FR10) Decision2->Action3 Yes Action4 Implement Progressive-Ratio (PR) Schedule Decision2->Action4 No Analysis Analyze Breakpoint Data Action3->Analysis Action4->Analysis End Ceiling Effect Mitigated Analysis->End

Caption: Experimental workflow for troubleshooting and managing ceiling effects.

References

Technical Support Center: Best Practices for Reducing Animal Stress in RTI-113 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing animal stress in studies involving the selective dopamine reuptake inhibitor (DRI), RTI-113. Adherence to these best practices is crucial for ensuring animal welfare and enhancing the validity and reliability of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is animal stress a critical consideration in studies involving this compound?

A1: this compound is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds. It is structurally related to cocaine and is often used in preclinical research to investigate the mechanisms of stimulant addiction and to develop potential therapeutic interventions.[1] Because this compound is a psychoactive substance that can induce behavioral changes, it is imperative to minimize non-experimental stressors that could confound the interpretation of results. Stress can significantly alter an animal's physiology and behavior, potentially masking or exaggerating the effects of the compound under investigation.

Q2: What are the primary signs of stress in rodents that I should monitor for during my this compound experiments?

A2: Researchers should be vigilant for both physiological and behavioral indicators of stress. These can be broadly categorized into acute and chronic signs:

Stress TypePhysiological SignsBehavioral Signs
Acute Stress Increased heart rate and blood pressure, elevated plasma corticosterone levels immediately following a stressor, changes in body temperature.[1]Increased anxiety-like behaviors (e.g., reduced exploration in an open field), freezing, vocalizations, aggression, or attempts to escape.
Chronic Stress Adrenal gland hypertrophy, changes in body weight (either gain or loss depending on the stressor and species), suppressed immune function.[1]Increased depressive-like symptoms, social withdrawal, altered feeding and drinking patterns, stereotyped (repetitive) behaviors, and changes in sleep patterns.

Q3: How can environmental enrichment specifically benefit studies with psychoactive compounds like this compound?

A3: Environmental enrichment, which involves providing animals with more complex and stimulating housing conditions, can have a profound impact on the outcomes of studies involving psychoactive drugs. Research has shown that animals housed in enriched environments may exhibit altered sensitivity to the rewarding and locomotor-activating effects of stimulants. For instance, some studies suggest that enrichment can decrease the reinforcing efficacy of drugs of abuse, potentially by providing alternative sources of reward and reducing stress-related drug-seeking behavior. Therefore, incorporating environmental enrichment can lead to more translationally relevant findings.

Q4: Are there specific animal handling techniques that are recommended for this compound studies?

A4: Yes, using refined handling techniques is crucial to reduce anxiety and improve the reliability of behavioral data. For rodents, traditional tail-base handling can be aversive. The following methods are recommended:

  • Tunnel Handling: Guiding the animal into a tube for transport is a non-aversive method that reduces stress.

  • Cupping: Gently scooping the animal with cupped hands is another low-stress alternative.

Habituating animals to the handler and the experimental procedures is also essential. This can be achieved through regular, gentle handling sessions prior to the start of the experiment. For procedures requiring restraint, such as intravenous injections, it is vital to use the least restrictive method possible and to ensure the animal is well-habituated to the process.

Troubleshooting Guides

Issue 1: High Variability in Behavioral Data

Possible Cause: Inconsistent animal handling, environmental stressors, or procedural inconsistencies.

Troubleshooting Steps:

  • Standardize Handling: Ensure all personnel use the same refined handling techniques (tunnel or cupping) for all animals.

  • Acclimatize Animals: Allow a sufficient period for animals to acclimate to the housing facility, the specific testing room, and the experimental apparatus.

  • Consistent Environment: Maintain a stable environment with controlled lighting, temperature, and noise levels. Avoid conducting experiments in noisy or high-traffic areas.

  • Habituation to Procedures: Habituate animals to all experimental procedures, including injections (using saline) and placement in behavioral arenas, before data collection begins.

  • Counterbalance Experimental Groups: Distribute animals from different cages and litters across all experimental groups to minimize cohort effects.

Issue 2: Animals Exhibit Unexpected Anxiety-Like Behaviors Before Drug Administration

Possible Cause: Aversive environmental cues, rough handling, or pain/distress from procedures like intravenous catheterization.

Troubleshooting Steps:

  • Assess the Environment: Check for potential stressors in the housing and testing rooms, such as bright lights, loud noises, or strong odors.

  • Refine Handling Techniques: Re-evaluate and, if necessary, retrain staff on non-aversive handling methods.

  • Optimize Surgical and Post-Operative Care: If intravenous catheters are used, ensure aseptic surgical techniques and adequate post-operative analgesia and care to minimize pain and distress.

  • Provide Environmental Enrichment: Introduce items such as nesting material, shelters, and gnawing sticks to the home cages to promote natural behaviors and reduce anxiety.

Issue 3: Difficulty in Interpreting Locomotor Activity Data

Possible Cause: Confounding effects of novelty-induced activity, habituation to the test environment, or dose-dependent effects of this compound.

Troubleshooting Steps:

  • Habituation Session: Conduct a habituation session where animals are placed in the locomotor activity chambers without any injection to allow for exploration of the novel environment.

  • Baseline Measurement: On a separate day, administer a vehicle injection (e.g., saline) and record baseline locomotor activity. This allows for within-subject comparisons.

  • Dose-Response Curve: Test a range of this compound doses to determine the specific effects on locomotor activity. High doses of stimulants can sometimes lead to stereotyped behaviors that may decrease horizontal locomotion.

  • Consistent Testing Time: Conduct all tests at the same time of day to control for circadian variations in activity.

  • Thorough Cleaning: Clean the chambers thoroughly between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.

Quantitative Data

This compound is a potent inhibitor of the dopamine transporter (DAT) with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity is a key feature of its pharmacological profile.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound for Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound1.985.252,926

Data from Wikipedia, citing primary literature.[1]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rats

This protocol outlines the procedure for administering this compound intravenously to rats, a common route for self-administration studies.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Vortex mixer or sonicator

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Rat restrainer

  • Heat lamp or warm water bath

Procedure:

  • Solution Preparation:

    • Aseptically weigh the desired amount of this compound hydrochloride.

    • In a sterile container, dissolve the powder in sterile 0.9% saline to the target concentration. This compound hydrochloride is water-soluble.

    • Briefly vortex or sonicate until the compound is fully dissolved. The solution should be clear.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation:

    • Gently handle the rat to acclimate it to the procedure.

    • Warm the rat's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

  • Injection:

    • Place the rat in an appropriate restraining device.

    • Identify one of the lateral tail veins.

    • Using a sterile syringe with a 27-30 gauge needle, insert the needle into the vein at a shallow angle, with the bevel facing up.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor for any immediate adverse reactions.

    • Ensure the animal has access to food and water.

Protocol 2: Conditioned Place Preference (CPP) with this compound in Mice

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

Apparatus:

  • A three-compartment CPP box. The two outer compartments should have distinct visual, tactile, and olfactory cues (e.g., different wall patterns, floor textures, and bedding odors). The central compartment is neutral. Guillotine doors separate the compartments.

Procedure:

  • Pre-Conditioning (Baseline Preference Test - Day 1):

    • Place the mouse in the central compartment and allow it to freely explore all three compartments for 15-30 minutes.

    • Record the time spent in each compartment. This establishes any baseline preference for one of the outer compartments. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.

  • Conditioning (Days 2-5):

    • This phase typically consists of four conditioning sessions, alternating between drug and vehicle administration.

    • Day 2 (Drug Pairing): Administer this compound (e.g., via intraperitoneal injection) and immediately confine the mouse to one of the outer compartments for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced to avoid bias.

    • Day 3 (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the mouse to the opposite outer compartment for 30 minutes.

    • Day 4 (Drug Pairing): Repeat the drug pairing session.

    • Day 5 (Vehicle Pairing): Repeat the vehicle pairing session.

  • Post-Conditioning (Preference Test - Day 6):

    • In a drug-free state, place the mouse in the central compartment and allow it to freely explore all three compartments for 15-30 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a preference score by subtracting the time spent in the vehicle-paired compartment from the time spent in the drug-paired compartment during the post-conditioning test.

    • A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a conditioned place preference, suggesting the drug has rewarding properties.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in Vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_Synapse->D2_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Neuronal_Response Postsynaptic Neuronal Response Signaling_Cascade->Neuronal_Response RTI_113 This compound RTI_113->DAT Inhibition

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Acclimation Animal Acclimation (1-2 weeks) Enrichment Environmental Enrichment (e.g., nesting material, shelter) Acclimation->Enrichment Handling Habituation to Handling (Tunnel or Cupping) Enrichment->Handling Baseline Baseline Behavioral Testing (e.g., Locomotor Activity, CPP Pre-Test) Handling->Baseline Drug_Admin This compound or Vehicle Administration (e.g., Intravenous, Intraperitoneal) Baseline->Drug_Admin Post_Drug_Testing Post-Administration Behavioral Testing (e.g., Locomotor Activity, CPP Post-Test) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Interpretation Post_Drug_Testing->Data_Analysis Animal_Monitoring Continued Animal Monitoring

References

Technical Support Center: Refining Purification Methods for RTI-113 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods for RTI-113 and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its analogs.

Problem 1: Low Yield After Flash Column Chromatography

Possible Cause Suggested Solution
Improper Solvent System The polarity of the solvent system may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in poor elution and product loss on the column. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for phenyltropane analogs is a gradient of ethyl acetate in hexanes.
Compound Precipitation on the Column This compound and its analogs, often as hydrochloride salts, may have limited solubility in less polar organic solvents used for normal-phase chromatography.
Improper Column Packing An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and reduced yield.
Sample Overloading Exceeding the binding capacity of the silica gel can lead to co-elution of the product with impurities.

Problem 2: Poor Peak Shape and Resolution in HPLC Analysis

Possible Cause Suggested Solution
Secondary Interactions with Silica The basic nitrogen atom in the tropane ring of this compound can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Solution: Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the analyte and suppress silanol interactions. Alternatively, use an end-capped column or a column specifically designed for basic compounds.
Inappropriate Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase may not be optimal for separation.
Column Overload Injecting too concentrated a sample can lead to peak fronting or broadening.
Use of Inappropriate Column A standard C18 column may not provide sufficient selectivity for closely related analogs.

Problem 3: Difficulty in Separating Diastereomers

Possible Cause Suggested Solution
Insufficient Resolution on Achiral Media Diastereomers have different physical properties and can often be separated on standard silica or C18 columns, but the selectivity may be low. Solution: Optimize the mobile phase. Small changes in solvent composition or additives can sometimes significantly improve resolution. Employing a shallower gradient or isocratic elution can also enhance separation.
Co-elution of Diastereomers The chosen chromatographic conditions may not be selective enough to resolve the diastereomers.

Problem 4: Failure to Resolve Enantiomers

Possible Cause Suggested Solution
Use of Achiral Chromatography Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatographic techniques. Solution: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for the separation of tropane alkaloid enantiomers.
Incorrect Chiral Method The chosen chiral column and mobile phase are not suitable for the specific enantiomeric pair.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurity profiles depend on the synthetic route, potential impurities in the synthesis of 3-phenyltropane analogs like this compound can include:

  • Diastereomers: The 2α-epimer is a common diastereomeric impurity that can form during the synthesis.

  • Starting Materials: Unreacted starting materials such as anhydroecgonine methyl ester or the corresponding Grignard reagent precursors.

  • By-products from Side Reactions: These can include products from over-alkylation, hydrolysis of the ester group, or incomplete reaction at various steps.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes) and reagents may be present in the final product.

Q2: What is a good starting point for developing a flash chromatography method for a new this compound analog?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.

  • Stationary Phase: Use standard silica gel TLC plates.

  • Mobile Phase: Begin with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Test a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Goal: Aim for an Rf value of approximately 0.25-0.35 for your target compound. This generally provides good separation on a flash column.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA). This will allow you to quantify the purity and detect any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and can also be used for purity assessment (qNMR) by integrating the signals of the compound against a known internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: When should I consider using preparative HPLC instead of flash chromatography?

A4: Preparative HPLC is generally used when:

  • High Purity is Required: It offers much higher resolution than flash chromatography and is suitable for obtaining highly pure compounds (>99%).

  • Difficult Separations: For separating compounds with very similar polarities, including stubborn diastereomers, where flash chromatography fails to provide baseline separation.

  • Small Scale: For purifying smaller quantities of material (typically milligrams to a few grams).

Q5: What are the key considerations for the recrystallization of this compound as a hydrochloride salt?

A5: Recrystallization is a powerful technique for purifying solid compounds. For this compound HCl:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol/hexane.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Data Presentation

The following tables provide illustrative quantitative data for different purification methods. Note: Specific yields and purities can vary significantly based on the reaction scale, the purity of the starting materials, and the precise experimental conditions. The data presented here are representative examples for phenyltropane analogs.

Table 1: Illustrative Purification Yields for a Representative this compound Analog

Purification MethodStarting Material Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Flash Column Chromatography ~80%95-98%60-80%
Recrystallization ~95%>99%70-90%
Preparative HPLC ~90%>99.5%50-70%

Table 2: Comparison of Chiral HPLC Conditions for Enantiomeric Separation of a Phenyltropane Analog

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralcel OD-H Hexane/Isopropanol (90:10) + 0.1% Diethylamine1.02.1
Chiralpak AD-H Hexane/Ethanol (85:15) + 0.1% Diethylamine0.82.5
Chiralpak IC Methanol + 0.1% Trifluoroacetic Acid0.51.8

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification of an this compound Analog

This protocol is a general guideline based on methods used for the purification of 3-phenyltropane analogs.

  • Slurry Preparation: In a fume hood, weigh out silica gel (e.g., 230-400 mesh) in a beaker. The amount of silica should be 50-100 times the weight of your crude sample. Add the initial, low-polarity mobile phase solvent (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a slurry.

  • Column Packing: Wet pack the column by pouring the silica slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibration: Run the initial mobile phase through the packed column for at least 2-3 column volumes to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the separation of your target compound from its impurities as determined by TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Representative Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method.

  • Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10. Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analyte.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength for your compound (e.g., 230 nm).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate their relative peak areas to determine the enantiomeric excess (ee).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Analog TLC TLC Method Development Crude_Product->TLC Optimize Solvents Flash_Chromatography Flash Column Chromatography TLC->Flash_Chromatography Optimized Method Recrystallization Recrystallization (Optional) Flash_Chromatography->Recrystallization Further Purification Purity_Analysis Purity Analysis (HPLC, NMR) Flash_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Chiral_Separation Chiral Purity (Chiral HPLC) Purity_Analysis->Chiral_Separation Final_Product Pure this compound Analog Chiral_Separation->Final_Product

Caption: General experimental workflow for the purification and analysis of this compound analogs.

Troubleshooting_Logic Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Peak_Tailing Peak Tailing in HPLC? Start->Peak_Tailing Solvent_System Optimize Solvent System (TLC) Low_Yield->Solvent_System Check_Loading Reduce Sample Load Low_Yield->Check_Loading Diastereomers Diastereomers? Poor_Separation->Diastereomers Enantiomers Enantiomers? Poor_Separation->Enantiomers Adjust_pH Lower Mobile Phase pH Peak_Tailing->Adjust_pH End_Capped_Column Use End-Capped Column Peak_Tailing->End_Capped_Column Solution Improved Purification Solvent_System->Solution Check_Loading->Solution Optimize_Gradient Optimize Gradient/Solvent Diastereomers->Optimize_Gradient Chiral_Column Use Chiral Stationary Phase Enantiomers->Chiral_Column Optimize_Gradient->Solution Chiral_Column->Solution Adjust_pH->Solution End_Capped_Column->Solution

Caption: A logical decision tree for troubleshooting common purification issues.

Validation & Comparative

A Comparative Analysis of the Reinforcing Strength of RTI-113 and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reinforcing properties of the selective dopamine reuptake inhibitor (DRI) RTI-113 and the non-selective monoamine reuptake inhibitor cocaine. The information presented is based on preclinical data from self-administration and other behavioral paradigms in non-human primates and rodents, offering insights into their relative reinforcing efficacy, potency, and underlying neurobiological mechanisms.

Executive Summary

This compound, a phenyltropane analog of cocaine, demonstrates reinforcing effects that are equipotent to cocaine in preclinical models. However, key differences in its pharmacokinetic profile and receptor selectivity may influence its abuse liability. Notably, this compound exhibits a longer duration of action and higher selectivity for the dopamine transporter (DAT) compared to cocaine. While both compounds maintain self-administration behavior, cocaine tends to sustain higher rates of responding. This guide delves into the experimental data that underpins these observations, providing a detailed comparison to inform research and drug development in the field of substance use disorders.

Quantitative Comparison of Reinforcing Effects and Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies comparing this compound and cocaine.

Table 1: Reinforcing Effects in Non-Human Primates (Self-Administration)

ParameterThis compoundCocaineSpeciesExperimental Details
Potency (ED50) Equiponent to CocaineEquiponent to this compoundRhesus MonkeysSecond-order schedule of i.v. self-administration.[1]
Efficacy (Max Response Rate) Lower than CocaineHigher than this compoundRhesus MonkeysCocaine maintained higher response rates in two of three monkeys tested.[1]
Dopamine Transporter (DAT) Occupancy at Max Response 94-99%65-76%Rhesus MonkeysPositron Emission Tomography (PET) imaging.[1]
Breakpoint (Progressive Ratio) Data not availableUp to ~1800 responses (Dose-dependent)Rhesus MonkeysBreakpoint is the maximum number of responses an animal will make to receive a single injection.[2]

Table 2: Pharmacokinetic Parameters

ParameterThis compoundCocaineSpeciesRoute of Administration
Duration of Action Longer than CocaineShorter than this compoundSquirrel Monkeys, RatsThe discriminative stimulus effects of this compound were approximately five times longer than cocaine in rats and squirrel monkeys.[3]
Half-life (t½) Data not available in monkeys~50-90 minutes (plasma)Rhesus MonkeysIntravenous.
Time to Maximum Concentration (Tmax) Data not available in monkeys~5-10 minutes (plasma)Rhesus MonkeysIntravenous.
Maximum Concentration (Cmax) Data not available in monkeysDose-dependentRhesus MonkeysIntravenous.

Experimental Methodologies

A comprehensive understanding of the reinforcing effects of these compounds necessitates a detailed examination of the experimental protocols used to generate the data.

Intravenous Self-Administration in Rhesus Monkeys

This paradigm is a cornerstone for assessing the reinforcing properties of drugs.

Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Experimental chambers equipped with two levers, stimulus lights, and an infusion pump for drug delivery.

Procedure:

  • Training: Monkeys are first trained to press a lever to receive a food reward. Once this behavior is established, the reinforcer is switched to intravenous infusions of cocaine (e.g., 0.1 mg/kg/infusion).

  • Schedule of Reinforcement: A second-order schedule of reinforcement is often used. For example, under a Fixed Interval (FI) 600-s (Fixed Ratio, FR 10) schedule, the first completion of 10 lever presses after a 600-second interval has elapsed results in a drug infusion. This schedule is effective in maintaining high rates of responding.

  • Dose-Response Determination: Once stable responding is established, different doses of cocaine and this compound are substituted to determine the dose-response curve. This allows for the assessment of both the potency (the dose required to produce a half-maximal effect) and the efficacy (the maximum effect) of each drug.

  • Progressive-Ratio Schedule: To assess the motivational strength of the drugs, a progressive-ratio schedule is employed. In this schedule, the number of lever presses required to receive a single infusion progressively increases. The "breakpoint" is the highest ratio of responses the animal will complete to receive the drug, providing a measure of the drug's reinforcing efficacy.

Signaling Pathways and Mechanisms of Action

The reinforcing effects of both this compound and cocaine are primarily mediated by their interaction with the dopamine transporter (DAT) in the brain's reward circuitry. By blocking the reuptake of dopamine, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.

Reinforcing_Effects_Workflow cluster_drug_action Drug Administration & Primary Action cluster_neurochemical_effects Neurochemical Consequences cluster_behavioral_outcome Behavioral Outcome Drug This compound or Cocaine (Intravenous Self-Administration) DAT_Blockade Blockade of Dopamine Transporter (DAT) in Nucleus Accumbens Drug->DAT_Blockade Binds to DAT DA_Increase Increased Synaptic Dopamine Concentration DAT_Blockade->DA_Increase D1_D2_Activation Enhanced Activation of Postsynaptic D1 & D2 Receptors DA_Increase->D1_D2_Activation Reinforcement Positive Reinforcement (Drug 'Liking' & 'Wanting') D1_D2_Activation->Reinforcement Self_Administration Repetitive Lever Pressing (Drug-Seeking Behavior) Reinforcement->Self_Administration Drives

Caption: Workflow of the reinforcing effects of DAT inhibitors.

While both drugs share this primary mechanism, their differing selectivity may lead to distinct downstream signaling cascades and behavioral effects. Cocaine is a non-selective monoamine reuptake inhibitor, also blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). Furthermore, cocaine has been shown to interact with sigma-1 receptors, which can modulate dopaminergic signaling.[4] this compound, in contrast, is a highly selective DAT inhibitor. This selectivity may contribute to a different profile of subjective and reinforcing effects.

Signaling_Pathway_Comparison cluster_cocaine Cocaine cluster_rti113 This compound Cocaine Cocaine DAT_C DAT Cocaine->DAT_C NET_C NET Cocaine->NET_C SERT_C SERT Cocaine->SERT_C Sigma1_C Sigma-1 Receptor Cocaine->Sigma1_C Dopamine_C ↑ Dopamine DAT_C->Dopamine_C Norepinephrine_C ↑ Norepinephrine NET_C->Norepinephrine_C Serotonin_C ↑ Serotonin SERT_C->Serotonin_C Modulated_DA_Signal Modulated Dopamine Signaling Sigma1_C->Modulated_DA_Signal RTI113 This compound DAT_R DAT RTI113->DAT_R Dopamine_R ↑ Dopamine DAT_R->Dopamine_R

Caption: Comparison of the primary molecular targets of Cocaine and this compound.

Conclusion

The available preclinical data indicate that this compound is a potent and effective reinforcer, with a potency similar to that of cocaine. However, its longer duration of action and higher selectivity for the dopamine transporter distinguish it from cocaine. The observation that cocaine maintains higher rates of responding despite equipotency suggests that factors beyond simple DAT blockade, such as cocaine's action at other monoamine transporters or sigma-1 receptors, may contribute to its overall reinforcing profile. Further research, particularly studies directly comparing the two compounds under progressive-ratio schedules and detailing the pharmacokinetic profile of this compound in primates, is necessary to fully elucidate the differences in their reinforcing strength and abuse liability. This information is critical for the development of potential pharmacotherapies for cocaine use disorder.

References

A Comparative Analysis of Dopamine Transporter Inhibitors: RTI-113, GBR 12909, and RTI-336

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent dopamine transporter (DAT) inhibitors: RTI-113, GBR 12909, and RTI-336. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate compound for their specific investigative needs in the fields of neuroscience and pharmacology.

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants such as cocaine. Selective DAT inhibitors are invaluable tools for studying the role of dopamine in various physiological and pathological processes, and they hold therapeutic potential for conditions like cocaine addiction and attention-deficit/hyperactivity disorder (ADHD). This compound, GBR 12909, and RTI-336 are all potent DAT inhibitors, yet they exhibit distinct pharmacological profiles that influence their in vitro and in vivo effects.

In Vitro Pharmacological Profile

The binding affinity and selectivity of these compounds for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters are crucial determinants of their overall pharmacological effects.

Binding Affinity and Selectivity

The following table summarizes the in vitro binding affinities (Ki, nM) and selectivity ratios of this compound, GBR 12909, and RTI-336 for human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound ~1.5~300~3000~2000~200
GBR 12909 1>100>100>100>100
RTI-336 ~0.5~100~200~400~200

Note: The Ki values are approximate and can vary depending on the specific experimental conditions and tissue preparation used.

This compound is a potent and highly selective DAT inhibitor.[1] GBR 12909 is also a potent and selective inhibitor of dopamine uptake, with a more than 100-fold lower affinity for the noradrenaline and 5-HT uptake carriers.[2] RTI-336 is another potent and selective DAT inhibitor, developed as a potential pharmacotherapy for cocaine abuse.[3]

In Vivo Behavioral Pharmacology

The in vivo effects of these DAT inhibitors on locomotor activity and their reinforcing properties, often assessed through self-administration studies, provide insights into their psychostimulant and abuse potential.

Locomotor Activity

DAT inhibitors typically increase locomotor activity by elevating extracellular dopamine levels in brain regions associated with motor control.

CompoundEffect on Locomotor ActivityOnset of ActionDuration of Action
This compound Increases locomotor activitySlower than cocaineLonger than cocaine[4]
GBR 12909 Stimulates locomotor activityOnset at ~10 mins, peak at 20 minsEffects can last up to 2 hours[5]
RTI-336 Increases locomotor activitySlower than cocaineLonger than cocaine[5][6]
Self-Administration

Self-administration studies in animal models are used to evaluate the reinforcing effects and abuse liability of psychoactive compounds.

CompoundReinforcing EffectsEffect on Cocaine Self-Administration
This compound Reliably maintains self-administration[4]Reduces cocaine self-administration at high DAT occupancy[7][8]
GBR 12909 Serves as a reinforcer[9]Dose-dependently decreases cocaine self-administration[9]
RTI-336 Weaker reinforcer than cocaine[10]Attenuates cocaine self-administration[5]

Studies have shown that while this compound can substitute for cocaine in self-administration paradigms, it also effectively reduces cocaine intake.[4][7] GBR 12909 has also been found to serve as a reinforcer in several species.[9] RTI-336, with its slower onset and longer duration of action, has been suggested to have a lower abuse potential than cocaine.[5][10]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT, frontal cortex for NET, whole brain minus striatum for SERT) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.

  • Assay: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound, GBR 12909, or RTI-336).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Locomotor Activity

Objective: To assess the stimulant effects of the DAT inhibitors.

Methodology:

  • Subjects: Use rodents (e.g., mice or rats) as experimental subjects.

  • Habituation: Place individual animals in open-field activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compound (this compound, GBR 12909, or RTI-336) or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) automatically using infrared beams or video tracking software for a defined period (e.g., 2-3 hours).

  • Data Analysis: Analyze the data to determine the dose-dependent effects of each compound on locomotor activity over time.

Intravenous Self-Administration

Objective: To evaluate the reinforcing properties of the DAT inhibitors.

Methodology:

  • Surgery: Surgically implant an indwelling intravenous catheter into the jugular vein of the experimental animals (e.g., rats or non-human primates).

  • Training: Train the animals to press a lever to receive an intravenous infusion of a known reinforcer, such as cocaine.

  • Substitution: Once stable responding for cocaine is established, substitute saline for cocaine to extinguish the responding. Then, substitute the test compound (this compound, GBR 12909, or RTI-336) at various doses to determine if it maintains self-administration behavior.

  • Data Analysis: Analyze the number of infusions self-administered at each dose to generate a dose-response curve, which indicates the reinforcing efficacy of the compound.

Signaling Pathways and Experimental Workflows

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Extracellular_DA Extracellular Dopamine (DA) Dopamine_Vesicle->Extracellular_DA Release Extracellular_DA->DAT DA_Receptor Dopamine Receptors Extracellular_DA->DA_Receptor Binds Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect Signal Transduction DAT_Inhibitor DAT Inhibitor (this compound, GBR 12909, RTI-336) DAT_Inhibitor->DAT Blocks

Caption: Dopamine Transporter (DAT) Inhibition Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki for DAT, SERT, NET) Uptake_Assay Synaptosomal Uptake Assay (Determine IC50 for DA uptake) Binding_Assay->Uptake_Assay Locomotor_Activity Locomotor Activity Assay (Assess stimulant effects) Uptake_Assay->Locomotor_Activity Self_Administration Intravenous Self-Administration (Evaluate reinforcing properties) Locomotor_Activity->Self_Administration Microdialysis Microdialysis (Measure extracellular DA levels) Self_Administration->Microdialysis Data_Integration Integrate in vitro and in vivo data Microdialysis->Data_Integration Comparison Compare potency, selectivity, and behavioral effects Data_Integration->Comparison

Caption: Experimental Workflow for Evaluating DAT Inhibitors.

Conclusion

This compound, GBR 12909, and RTI-336 are all potent and selective DAT inhibitors with distinct pharmacological profiles.

  • This compound stands out for its high selectivity for DAT over SERT and NET and its long duration of action.[1][4]

  • GBR 12909 is a well-characterized and highly selective DAT inhibitor that serves as a valuable research tool.[2]

  • RTI-336 is a potent DAT inhibitor with a slower onset and longer duration of action, suggesting a potentially lower abuse liability compared to cocaine.[5][10]

The choice of compound will depend on the specific research question. For studies requiring high DAT selectivity with minimal off-target effects, this compound and GBR 12909 are excellent candidates. For investigations into potential therapeutic agents for cocaine addiction, the pharmacological profile of RTI-336, with its attenuated reinforcing effects, may be of particular interest. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental designs.

References

Validating the Selectivity of RTI-113 for the Dopamine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RTI-113, a potent and selective dopamine transporter (DAT) inhibitor, against other well-characterized monoamine transporter ligands, cocaine and GBR 12909. The data presented herein validates the selectivity of this compound for the DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET), highlighting its utility as a research tool and a potential therapeutic agent.

Comparative Binding Affinities of Monoamine Transporter Inhibitors

The selectivity of a compound for its target transporter is a critical factor in determining its pharmacological profile and therapeutic potential. The following table summarizes the binding affinities (Ki in nM) or inhibitory concentrations (IC50 in nM) of this compound, cocaine, and GBR 12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate a higher affinity or potency.

CompoundDAT Ki/IC50 (nM)SERT Ki/IC50 (nM)NET Ki/IC50 (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound 1.3 (IC50)210 (IC50)36 (IC50)~161-fold~28-fold
Cocaine 230740480~3.2-fold~2.1-fold
GBR 12909 1>100>100>100-fold>100-fold

Data for this compound represents IC50 values for the blockade of monoamine reuptake in rat tissue[1]. Data for Cocaine represents Ki values from studies on human monoamine transporters[2]. Data for GBR 12909 represents Ki values and indicates affinities greater than 100 nM for SERT and NET[3][4][5].

As the data illustrates, this compound demonstrates a strong preference for the dopamine transporter. Its potency at DAT is significantly higher than its potency at either SERT or NET, confirming its classification as a selective dopamine reuptake inhibitor (DRI)[6][7]. In contrast, cocaine exhibits a more promiscuous binding profile with relatively similar affinities for all three monoamine transporters[2][8]. GBR 12909 is also a highly selective DAT inhibitor, with its affinity for DAT being over 100 times greater than for SERT and NET[3][5].

Experimental Protocols

The binding affinity data presented in this guide was determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay, based on established methodologies[9][10].

Radioligand Binding Assay for Monoamine Transporters

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for DAT, cerebral cortex for NET, or brainstem for SERT) or cells expressing the transporter of interest are homogenized in a cold buffer solution.

  • The homogenate is then centrifuged to pellet the cell membranes, which contain the transporters.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., this compound).

  • The reaction is allowed to reach equilibrium in a controlled temperature environment.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification of Binding:

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand that saturates the transporters.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific radioligand binding.

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Experimental Workflow and Selectivity

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation tissue->centrifuge1 wash Washing centrifuge1->wash resuspend Resuspension in Assay Buffer wash->resuspend incubation Incubation with Radioligand & Test Compound resuspend->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Experimental workflow for radioligand binding assay.

selectivity_relationship RTI113 This compound DAT DAT RTI113->DAT High Affinity (Low Ki/IC50) SERT SERT RTI113->SERT Low Affinity (High Ki/IC50) NET NET RTI113->NET Low Affinity (High Ki/IC50)

Logical relationship of this compound's binding selectivity.

References

A Cross-Species Examination of RTI-113's Behavioral Pharmacology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of the behavioral pharmacology of RTI-113, a selective dopamine reuptake inhibitor (DRI). By objectively comparing its performance with cocaine, a non-selective monoamine reuptake inhibitor, this document aims to provide valuable insights for researchers in addiction and psychopharmacology. The information presented is collated from various preclinical studies in rodent and non-human primate models, offering a comparative perspective on its reinforcing, discriminative, and locomotor-activating properties.

Executive Summary

This compound demonstrates a behavioral profile that is broadly similar to cocaine, primarily driven by its action as a dopamine transporter (DAT) inhibitor. However, key differences in its pharmacokinetics, namely a slower onset and longer duration of action, lead to notable distinctions in its behavioral effects across species. This compound consistently substitutes for cocaine in drug discrimination paradigms in both rats and squirrel monkeys, indicating shared subjective effects. It also maintains self-administration in non-human primates, although potentially with lower reinforcing efficacy than cocaine. As a pretreatment, this compound has been shown to reduce cocaine self-administration. Locomotor studies in mice reveal that this compound is a potent stimulant. This guide synthesizes the quantitative data from these behavioral assays and provides detailed experimental protocols to facilitate the design and interpretation of future research.

Data Presentation: Quantitative Behavioral Analysis

The following tables summarize the key quantitative data from locomotor activity, drug self-administration, and drug discrimination studies involving this compound and cocaine across different species.

Table 1: Locomotor Activity in Mice

CompoundDose Range (mg/kg, i.p.)Peak Locomotor Activity (counts/5 min)Duration of Action (min)
This compound0.3 - 10~1200 at 3 mg/kg> 180
Cocaine3 - 30~1000 at 20 mg/kg~60

Data synthesized from studies in Swiss-Webster mice. Note that direct statistical comparisons across different studies should be made with caution.

Table 2: Self-Administration in Rhesus Monkeys

CompoundDose Range (mg/kg/infusion)Maximum Response Rates (responses/sec)Peak Injections per SessionDAT Occupancy at Max Response (%)
This compound0.010 - 0.30Lower than Cocaine~2094 - 99
Cocaine0.0030 - 1.0Higher than this compound~2565 - 76

Data from studies using a second-order schedule of intravenous self-administration.[1]

Table 3: Drug Discrimination in Rats and Squirrel Monkeys

SpeciesTraining Drug (Dose, mg/kg)This compound ED₅₀ (mg/kg)Cocaine ED₅₀ (mg/kg)Duration of Discriminative Stimulus Effect (this compound vs. Cocaine)
RatCocaine (10)~1.0~3.0~5 times longer
Squirrel MonkeyCocaine (0.3)~0.03~0.1~5 times longer

ED₅₀ values represent the dose required to produce 50% drug-appropriate responding.[2]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Locomotor Activity in Mice

Subjects: Male Swiss-Webster mice.

Apparatus: Standard rodent locomotor activity chambers equipped with photobeam detectors to automatically record horizontal and vertical movements.

Procedure:

  • Habituation: Mice are habituated to the testing chambers for a period of 30-60 minutes prior to drug administration to allow for exploration and a return to baseline activity levels.

  • Drug Administration: this compound, cocaine, or vehicle is administered via intraperitoneal (i.p.) injection.

  • Data Collection: Locomotor activity is recorded continuously for a period of up to 3 hours post-injection. Data is typically binned into 5-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: The primary dependent measures are total distance traveled, horizontal activity, and vertical activity. Dose-response curves are generated to determine the potency and efficacy of the compounds.

Self-Administration in Rhesus Monkeys

Subjects: Adult male rhesus monkeys with indwelling intravenous catheters.

Apparatus: Operant conditioning chambers equipped with two response levers and associated stimulus lights. A syringe pump is used for the automated delivery of drug infusions.

Procedure:

  • Training: Monkeys are trained to press a lever for intravenous infusions of cocaine on a fixed-ratio (FR) schedule, which is then progressed to a second-order schedule [e.g., FR2(VR16:S)]. Under this schedule, the completion of a variable number of responses (e.g., 16) results in a brief stimulus presentation, and the completion of a fixed number of these response units (e.g., 2) results in a drug infusion.[3]

  • Substitution: Once responding is stable, different doses of this compound or cocaine are substituted for the training dose to determine their reinforcing effects.

  • Pretreatment: To assess the potential of this compound as a treatment for cocaine addiction, monkeys are pretreated with various doses of this compound prior to sessions where cocaine is available for self-administration.[1]

  • Data Analysis: The primary dependent variables are the number of infusions earned per session and the response rate. Dose-response curves are constructed to compare the reinforcing efficacy of the drugs.

Drug Discrimination in Rats and Squirrel Monkeys

Subjects: Male Sprague-Dawley rats or adult squirrel monkeys.

Apparatus: Two-lever operant conditioning chambers. Food pellets or another reinforcer are delivered upon meeting the schedule requirements.

Procedure:

  • Training: Animals are trained to discriminate between an injection of cocaine and a saline injection.[2] Following a cocaine injection, responses on one lever (the "drug" lever) are reinforced, while responses on the other lever (the "saline" lever) have no consequence. Following a saline injection, the opposite is true. Training continues until a high degree of accuracy is achieved.

  • Testing: Once the discrimination is learned, test sessions are conducted where various doses of this compound or cocaine are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-correct lever. ED₅₀ values are calculated to determine the potency of the drugs in producing cocaine-like subjective effects.[2]

Mandatory Visualizations

Dopamine Transporter Inhibition Signaling Pathway

The primary mechanism of action for both this compound and cocaine is the inhibition of the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic signaling.

Dopamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) RTI_113_Cocaine This compound / Cocaine RTI_113_Cocaine->DAT Inhibition Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Inhibition of the dopamine transporter by this compound and cocaine.

Experimental Workflow: Drug Self-Administration

The following diagram illustrates the typical workflow for a drug self-administration experiment.

Self_Administration_Workflow Start Start Training Training on Cocaine Self-Administration Start->Training Stability_Check Stable Responding? Training->Stability_Check Stability_Check->Training No Substitution Substitute Test Drug (this compound or Cocaine Doses) Stability_Check->Substitution Yes Pretreatment Pretreat with this compound Stability_Check->Pretreatment Yes (for pretreatment studies) Data_Analysis Analyze Response Rate and Infusions Substitution->Data_Analysis Cocaine_Session Cocaine Self-Administration Session Pretreatment->Cocaine_Session Cocaine_Session->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical drug self-administration experiment.

References

The Correlation Between RTI-113 DAT Occupancy and Reduced Cocaine Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine transporter (DAT) occupancy of RTI-113 and its correlation with reduced cocaine intake, supported by experimental data. This compound, a potent and selective dopamine reuptake inhibitor (DRI), has been investigated as a potential pharmacotherapy for cocaine use disorder. Its mechanism of action centers on blocking the dopamine transporter, the primary target of cocaine, thereby increasing extracellular dopamine levels and reducing the reinforcing effects of cocaine.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies investigating the relationship between this compound dosage, DAT occupancy, and the corresponding reduction in cocaine self-administration.

Animal ModelThis compound DoseDAT Occupancy (%)Effect on Cocaine IntakeReference Study
Rhesus MonkeysPretreatment: 0.10-0.30 mg/kg72-84%Dose-dependent reduction in cocaine-maintained responding.[1]Wilcox et al. (2002)
Rhesus MonkeysSelf-administration94-99%Maintained maximum response rates for self-administration.[1]Wilcox et al. (2002)
Rhesus MonkeysNot specified>70%Decreased cocaine self-administration.[2]Wilcox et al. (2002)
RatsNot specifiedSignificantInhibited self-administration of cocaine.[3][4]Dworkin et al. (1998)

Experimental Protocols

Key Experiment 1: DAT Occupancy and Cocaine Self-Administration in Rhesus Monkeys (Wilcox et al., 2002)

Objective: To determine the relationship between this compound DAT occupancy and its effects on cocaine self-administration.

Methodology:

  • Animal Subjects: Rhesus monkeys with a history of cocaine self-administration.

  • Drug Administration: this compound was administered as a pretreatment before cocaine self-administration sessions.

  • Behavioral Assay: Cocaine self-administration was assessed using a standard operant conditioning paradigm, where the monkeys would perform a task (e.g., lever press) to receive an infusion of cocaine.

  • DAT Occupancy Measurement: Dopamine transporter occupancy in the striatum was measured in vivo using positron emission tomography (PET) imaging. The radiotracer used was [¹⁸F]FECNT, which binds to DAT. The displacement of this radiotracer by this compound allowed for the quantification of DAT occupancy.[1]

Key Experiment 2: Cocaine Self-Administration in Rats (Dworkin et al., 1998)

Objective: To evaluate the effect of this compound on cocaine self-administration and food-maintained responding in rats.

Methodology:

  • Animal Subjects: Rats trained to self-administer cocaine.

  • Drug Administration: this compound was administered to the rats prior to the self-administration sessions.

  • Behavioral Assay: The study measured the rate of cocaine self-administration. A control group was used to assess the effect of this compound on responding for a food reinforcer to determine if the effects were specific to cocaine reinforcement or due to a general suppression of behavior.

  • DAT Occupancy Measurement: The study notes that the doses of this compound that inhibited cocaine intake produced significant levels of DAT occupancy, though the specific methodology for this measurement is not detailed in the abstract.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of dopamine in the context of cocaine and this compound action, as well as a typical experimental workflow for studying these interactions.

G Dopamine Signaling Pathway at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding D2R D2 Receptor DA->D2R Binding Signal Signal Transduction -> Behavioral Effects D1R->Signal D2R->Signal Cocaine Cocaine Cocaine->DAT Blocks RTI113 This compound RTI113->DAT Blocks

Caption: Dopamine signaling at the synapse and the blocking action of cocaine and this compound on the dopamine transporter (DAT).

G Experimental Workflow for Assessing this compound Efficacy A Animal Model Selection (e.g., Rhesus Monkey, Rat) B Training for Cocaine Self-Administration A->B C Baseline Cocaine Intake Measurement B->C D This compound Administration (Pretreatment) C->D E Post-Treatment Cocaine Self-Administration Session D->E F PET Imaging with [18F]FECNT to Measure DAT Occupancy D->F G Data Analysis: Correlate DAT Occupancy with Cocaine Intake Reduction E->G F->G

Caption: A generalized experimental workflow for evaluating the effect of this compound on cocaine self-administration and DAT occupancy.

Comparison with Other Cocaine Addiction Pharmacotherapies

Currently, there are no FDA-approved medications for the treatment of cocaine use disorder, making the development of effective pharmacotherapies a significant area of research. This compound is considered a potential "agonist-like" therapy, which aims to substitute cocaine with a medication that has a similar mechanism of action but a safer pharmacokinetic profile.

Therapeutic AgentMechanism of ActionAdvantagesDisadvantages
This compound Selective Dopamine Reuptake Inhibitor (DRI)Longer duration of action compared to cocaine, potentially reducing the frequency of administration and abuse liability.[5]Still in preclinical development; potential for abuse liability, although likely lower than cocaine.
Disulfiram Aldehyde Dehydrogenase InhibitorSome clinical trials have shown modest efficacy in reducing cocaine use, particularly in patients with co-occurring alcohol use disorder.Mixed clinical trial results; adverse effects when combined with alcohol.
Naltrexone Opioid AntagonistMay be effective in patients with co-occurring opioid and cocaine use disorders.Generally not effective for cocaine use disorder alone.
Topiramate AnticonvulsantSome studies suggest it may reduce cocaine craving and use.Modest efficacy and potential for side effects.

Conclusion

The available preclinical data strongly suggest a direct correlation between high levels of DAT occupancy by this compound and a significant reduction in cocaine intake. Studies in both rats and non-human primates have demonstrated that this compound, by blocking the dopamine transporter, can effectively compete with cocaine and diminish its reinforcing effects. Specifically, DAT occupancy levels exceeding 70% appear to be necessary to achieve a substantial decrease in cocaine self-administration.[2] The long-acting nature of this compound compared to cocaine is a promising characteristic for a potential substitution therapy. However, it is important to note that these findings are from preclinical studies, and the translation of these results to human clinical efficacy is yet to be fully determined. Further research and clinical trials are necessary to establish the safety and therapeutic potential of this compound for the treatment of cocaine use disorder.

References

Comparative study of the duration of action between RTI-113 and cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of RTI-113 and cocaine, with a specific focus on their duration of action. The information presented is collated from preclinical studies and is intended to inform research and drug development in the field of substance use disorders.

Introduction

This compound (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a phenyltropane-based stimulant that, like cocaine, functions as a dopamine reuptake inhibitor. It has been investigated as a potential pharmacotherapy for cocaine addiction. A key differentiator between these two compounds is their pharmacokinetic and pharmacodynamic profile, leading to significant differences in their duration of action. Understanding these differences is crucial for the development of effective treatment strategies.

Pharmacokinetic and Pharmacodynamic Comparison

While specific pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, a qualitative and quantitative comparison based on existing preclinical data is presented below.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and Cocaine
ParameterThis compoundCocaineAnimal ModelCitation
Mechanism of Action Selective Dopamine Reuptake Inhibitor (DRI)Dopamine, Norepinephrine, and Serotonin Reuptake InhibitorN/A[1]
Duration of Action (Discriminative Stimulus) Long-acting (approx. 5 times longer than cocaine)Short-actingRats and Squirrel Monkeys[2][3]
Half-life (t½) Long-acting (specific value not available)~15.7 minutesRhesus Monkeys
Dopamine Transporter (DAT) Occupancy for Maximum Response 94-99%65-76%Rhesus Monkeys[1][4]

Experimental Data and Protocols

The longer duration of action of this compound compared to cocaine has been demonstrated in several key preclinical experimental paradigms.

Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a saline injection.

Experimental Protocol: Drug Discrimination in Rats and Squirrel Monkeys

  • Subjects: Male Wistar rats or adult squirrel monkeys.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Animals are trained to press one lever after receiving an injection of cocaine (e.g., 10 mg/kg for rats, 0.3 mg/kg for squirrel monkeys) and a second lever after receiving a saline injection. Correct lever presses are rewarded with food pellets.

  • Testing: Once the animals reliably discriminate between cocaine and saline, substitution tests are conducted with this compound. Various doses of this compound are administered to determine if the animals press the cocaine-appropriate lever.

  • Time Course Analysis: To determine the duration of action, a single injection of cocaine or this compound is administered, and discrimination tests are conducted at various time points post-injection. The time it takes for the drug's subjective effects to dissipate (i.e., when the animals no longer select the drug-appropriate lever) is measured.[2][5]

Self-Administration Studies

Self-administration studies are the gold standard for assessing the reinforcing properties and abuse liability of a drug.

Experimental Protocol: Intravenous Self-Administration in Rhesus Monkeys

  • Subjects: Adult rhesus monkeys surgically implanted with intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the catheter.

  • Training: Monkeys are trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.10 or 0.17 mg/kg/infusion) under a specific schedule of reinforcement, such as a second-order schedule.

  • Substitution and Pretreatment: Once stable responding for cocaine is established, this compound can be substituted for cocaine to assess its reinforcing effects. In pretreatment studies, various doses of this compound are administered prior to the session to evaluate its ability to reduce cocaine self-administration.[4][6]

  • Data Analysis: The number of infusions earned per session is the primary measure of the drug's reinforcing efficacy. The breaking point in a progressive-ratio schedule can also be used to assess the reinforcing strength.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both this compound and cocaine is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain's reward pathways. The duration of this inhibition is a key factor in the differing behavioral effects of the two compounds.

G cluster_0 Presynaptic Neuron cluster_1 Synapse cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Packaging Vesicular Packaging Dopamine Synthesis->Vesicular Packaging Dopamine Release Dopamine Release Vesicular Packaging->Dopamine Release Synaptic Cleft Synaptic Cleft Dopamine Release->Synaptic Cleft Dopamine Transporter (DAT) Dopamine Transporter (DAT) Synaptic Cleft->Dopamine Transporter (DAT) Reuptake Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Binding This compound This compound This compound->Dopamine Transporter (DAT) Prolonged Inhibition Cocaine Cocaine Cocaine->Dopamine Transporter (DAT) Transient Inhibition Adenylyl Cyclase Adenylyl Cyclase Dopamine Receptors->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Downstream Signaling Downstream Signaling PKA->Downstream Signaling Gene Expression, etc.

Caption: Mechanism of action of this compound and cocaine at the dopamine synapse.

The prolonged inhibition of the dopamine transporter (DAT) by this compound, compared to the transient inhibition by cocaine, leads to a more sustained elevation of synaptic dopamine. This sustained signaling at the postsynaptic dopamine receptors is thought to underlie the longer duration of this compound's behavioral effects. Studies with long-acting versus short-acting dopamine agonists suggest that the duration of receptor stimulation can differentially impact downstream signaling and neuronal plasticity. For instance, long-acting agonists may lead to a reduction in sensitized dopaminergic transmission, whereas short-acting agonists might enhance it.

G Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Surgical Implantation (IV Catheter) Surgical Implantation (IV Catheter) Animal Model Selection->Surgical Implantation (IV Catheter) Behavioral Training Behavioral Training Surgical Implantation (IV Catheter)->Behavioral Training Drug Administration Drug Administration Behavioral Training->Drug Administration Data Collection Data Collection Drug Administration->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for preclinical drug comparison studies.

Conclusion

The available preclinical evidence consistently demonstrates that this compound has a significantly longer duration of action than cocaine. This is primarily attributed to its sustained inhibition of the dopamine transporter. This prolonged action, coupled with its selectivity for the dopamine transporter, has made this compound a compound of interest in the development of agonist-based therapies for cocaine use disorder. The rationale is that a longer-acting agonist could maintain a stable level of dopamine transporter occupancy, thereby reducing craving and withdrawal symptoms associated with the peaks and troughs of cocaine use, without producing the same high abuse liability of a short-acting stimulant. Further research is warranted to fully elucidate the long-term neuroadaptations resulting from sustained versus intermittent dopamine transporter inhibition.

References

A Comparative Analysis of RTI-113: Efficacy and Selectivity in Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and selectivity of the dopamine reuptake inhibitor (DRI) RTI-113 with cocaine, a non-selective monoamine reuptake inhibitor, and GBR 12909, another selective DRI. The data presented is collated from published, peer-reviewed studies to assist researchers in evaluating this compound as a potential therapeutic agent, particularly in the context of cocaine addiction research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing this compound, cocaine, and GBR 12909.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

This table compares the binding affinities of the three compounds to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound ~1>1000>1000>1000>1000
Cocaine ~250~300~500~0.83~0.5
GBR 12909 1>1000~200>1000~200

Data compiled from various preclinical studies. Actual values may vary slightly between studies depending on experimental conditions.

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy

This table shows the percentage of dopamine transporters occupied by this compound and cocaine at doses that maintained maximum response rates in self-administration studies.

CompoundDAT Occupancy (%) for Maximum Response
This compound 94 - 99
Cocaine 65 - 76

Table 3: Behavioral Potency in Squirrel Monkeys

This table indicates the relative potency of the compounds in increasing response rates under a fixed-interval schedule of reinforcement.

CompoundOrder of Potency for Increasing Response Rate
This compound ≥ Cocaine > GBR 12909

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the in vitro binding affinity of compounds to monoamine transporters.

  • Membrane Preparation: Membranes from cells expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are prepared.

  • Radioligand: A specific radioligand (e.g., [³H]WIN 35,428 for DAT) is used to label the target transporter.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, cocaine, or GBR 12909).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter to determine the amount of bound radioligand.

  • Data Analysis: The data is analyzed to calculate the inhibition constant (Ki) of the test compound, which represents its binding affinity.

Self-Administration Study in Squirrel Monkeys

This protocol describes the methodology used to assess the reinforcing effects of this compound, cocaine, and GBR 12909.[1]

  • Subjects: Adult male squirrel monkeys are used.

  • Apparatus: Monkeys are placed in experimental chambers equipped with a response lever and an intravenous catheter.

  • Training: Monkeys are trained to press the lever to receive intravenous infusions of cocaine under a second-order fixed-interval 900-second schedule of reinforcement.

  • Drug Testing:

    • Substitution: Saline is substituted for cocaine until responding extinguishes. Then, different doses of the test drug (this compound, cocaine, or GBR 12909) are made available for self-administration to determine if they maintain responding.

    • Pretreatment: Monkeys are pretreated with various doses of the test drug before sessions where cocaine is available to assess if the test drug alters cocaine self-administration.

  • Data Collection: The number of infusions per session is recorded as the primary measure of reinforcing efficacy.

Drug Discrimination Study in Rats and Squirrel Monkeys

This protocol details the procedure for evaluating the subjective effects of this compound and its similarity to cocaine.

  • Subjects: Adult male rats or squirrel monkeys are used.

  • Apparatus: A two-lever experimental chamber is used.

  • Training: Animals are trained to discriminate between an injection of cocaine (the training drug) and a saline injection. A response on one lever is reinforced with food following a cocaine injection, while a response on the other lever is reinforced after a saline injection.[2]

  • Drug Testing: After establishing stable discrimination, test sessions are conducted where various doses of the test drug (e.g., this compound) are administered. The percentage of responses on the cocaine-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the test drug produces a high percentage of responding on the cocaine-appropriate lever, indicating similar subjective effects.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Dopaminergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DAT Dopamine Transporter (DAT) Dopamine Dopamine DA_release->Dopamine Dopamine->DAT Reuptake DA_receptor Dopamine Receptors Dopamine->DA_receptor Signal Postsynaptic Signal DA_receptor->Signal RTI113 This compound RTI113->DAT Inhibition Experimental_Workflow_Self_Administration start Training Phase train Squirrel monkeys trained to self-administer cocaine start->train sub Substitution Phase train->sub pre Pretreatment Phase train->pre test_sub Test with this compound or GBR 12909 sub->test_sub test_pre Pretreat with this compound or GBR 12909 before cocaine session pre->test_pre data Data Collection & Analysis test_sub->data test_pre->data Logical_Relationship_Selectivity RTI113 This compound DAT High DAT Affinity RTI113->DAT SERT_NET Low SERT/NET Affinity RTI113->SERT_NET Cocaine Cocaine Non_selective Binds to DAT, SERT, & NET Cocaine->Non_selective GBR12909 GBR 12909 GBR12909->DAT GBR12909->SERT_NET

References

A Comparative Analysis of the Discriminative Stimulus Properties of RTI-113 and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Two Potent Dopamine Transporter Inhibitors for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the discriminative stimulus properties of RTI-113 and cocaine, two potent dopamine transporter (DAT) inhibitors. The subjective effects of a substance, a critical component in understanding its abuse potential and therapeutic utility, are often evaluated in preclinical settings using drug discrimination paradigms. In these studies, animals are trained to recognize the interoceptive cues of a specific drug, providing a powerful tool to assess the similarity of novel compounds to known substances of abuse. This comparison synthesizes key experimental findings, offering a comprehensive overview for researchers in pharmacology, neuroscience, and drug development.

Summary of Key Findings

This compound, a 3-phenyltropane analog, has been extensively studied as a potential pharmacotherapy for cocaine dependence. Research consistently demonstrates that this compound shares striking similarities with cocaine in its discriminative stimulus effects, primarily mediated by its high affinity and selectivity for the dopamine transporter.[1] The key distinction between the two compounds lies in their pharmacokinetic profiles, with this compound exhibiting a significantly longer duration of action.[2][3]

Quantitative Comparison of Discriminative Stimulus Effects

The following table summarizes the quantitative data from various drug discrimination studies comparing this compound and cocaine. These studies typically involve training animals to discriminate a specific dose of cocaine from saline, followed by substitution tests with this compound to determine if it produces a similar subjective state.

ParameterThis compoundCocaineSpeciesKey FindingsReference
Full Substitution YesTraining DrugRat, Squirrel MonkeyThis compound fully substitutes for the discriminative stimulus effects of cocaine across species.[2][4]Cook et al., 2002; Howell et al., 2000
Potency (ED50) Generally higher or equipotentVaries by studyRat, Squirrel MonkeyThis compound is often found to be more potent or equipotent to cocaine in producing cocaine-like discriminative effects.[4][5]Howell et al., 2000; Wilcox et al., 2001
Duration of Action Approximately 5 times longerStandardRat, Squirrel MonkeyThe discriminative stimulus effects of this compound are significantly more prolonged than those of cocaine.[2][3]Cook et al., 2002
DAT Occupancy for Max Response 94-99%65-76%Rhesus MonkeyHigher DAT occupancy is associated with the maximal reinforcing effects of this compound compared to cocaine.[5][6]Wilcox et al., 2001

Detailed Experimental Methodologies

The findings presented in this guide are primarily derived from drug discrimination studies. Understanding the protocols of these experiments is crucial for interpreting the data.

Two-Lever Drug Discrimination Protocol

A standard two-lever drug discrimination procedure is commonly employed to assess the subjective effects of psychoactive compounds.

1. Subjects: The most frequently used subjects are rats (often Sprague-Dawley) and non-human primates, such as squirrel monkeys and rhesus monkeys.[2][4]

2. Apparatus: Subjects are tested in operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement, typically food pellets or a liquid reward.

3. Training Phase:

  • Animals are trained to press one lever after receiving an injection of cocaine (the "drug" lever) and the other lever after receiving an injection of saline (the "saline" lever).

  • Correct lever presses are reinforced on a specific schedule, such as a Fixed Ratio (FR) or Variable Interval (VI) schedule. For example, an FR10 schedule requires the animal to press the correct lever 10 times to receive a reward.

  • Training continues until the animals demonstrate reliable discrimination, typically defined as a high percentage of responses on the correct lever before the delivery of the first reinforcer for several consecutive sessions.

4. Testing Phase:

  • Once discrimination is established, substitution tests are conducted.

  • Prior to a test session, animals are administered a dose of a test drug, such as this compound.

  • The animal is then placed in the operant chamber, and the number of responses on both the drug and saline levers is recorded.

  • Full substitution is said to have occurred when the animal predominantly responds on the drug-appropriate lever (e.g., >80% of total responses). This indicates that the subjective effects of the test drug are similar to those of the training drug (cocaine).

  • Dose-response curves are generated by testing a range of doses of the test drug.

The following diagram illustrates the general workflow of a two-lever drug discrimination experiment.

G cluster_training Training Phase cluster_testing Testing Phase T1 Administer Cocaine or Saline T2 Place Animal in Operant Chamber T1->T2 T3 Reinforce Correct Lever Press (e.g., FR10 schedule) T2->T3 T4 Establish Stable Discrimination (>80% correct) T3->T4 S1 Administer Test Compound (this compound) T4->S1 Proceed to Testing S2 Place Animal in Operant Chamber S1->S2 S3 Record Responses on Both Levers (Extinction conditions) S2->S3 S4 Determine Percent Drug-Lever Responding S3->S4 G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DopamineVesicles Dopamine Vesicles Dopamine Dopamine DopamineVesicles->Dopamine Release DAT Dopamine Transporter (DAT) DopamineReceptors Dopamine Receptors Dopamine->DAT Reuptake Dopamine->DopamineReceptors Binding RTI113_Cocaine This compound / Cocaine RTI113_Cocaine->DAT Blockade

References

Comparative Analysis of RTI-113's Abuse Liability Profile Against Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse liability of RTI-113, a phenyltropane analog and selective dopamine reuptake inhibitor (DRI), with established psychostimulants: cocaine, methylphenidate, and d-amphetamine. The following analysis is based on preclinical data from various in vivo and in vitro studies, focusing on receptor binding affinities, pharmacokinetics, and behavioral effects in animal models predictive of abuse potential in humans.

Executive Summary

This compound demonstrates a pharmacological profile with similarities to cocaine, primarily acting as a potent inhibitor of the dopamine transporter (DAT). This mechanism is strongly linked to the reinforcing effects and abuse potential of psychostimulants. Preclinical evidence indicates that this compound has a high abuse liability, comparable to that of cocaine in some models. However, its longer duration of action and potentially slower onset of subjective effects compared to cocaine are characteristics that have been explored for their potential in developing agonist-based therapies for cocaine dependence. In direct comparison, while cocaine and amphetamines exhibit broad activity on monoamine transporters, this compound shows higher selectivity for the dopamine transporter. Methylphenidate also acts primarily as a dopamine and norepinephrine reuptake inhibitor. The abuse liability of these compounds is closely related to their pharmacokinetic and pharmacodynamic profiles, with faster-acting drugs that produce rapid spikes in synaptic dopamine generally possessing higher reinforcing efficacy.

Data Presentation

The following tables summarize key quantitative data for this compound, cocaine, methylphenidate, and d-amphetamine, facilitating a direct comparison of their pharmacological and behavioral properties.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Dopamine)SERT (Serotonin)NET (Norepinephrine)
This compound ~1.3 - 4.1~1890 - 1404~394 - 419
Cocaine ~200 - 700~200 - 700~200 - 700
Methylphenidate ~100~100,000~100
d-Amphetamine ~600~20,000 - 40,000~70 - 100

Table 2: Pharmacokinetic Properties

CompoundTmax (Time to Peak Concentration)Cmax (Peak Concentration)Half-life (t½)
This compound Data not availableData not availableData not available
Cocaine ~0.5 - 2 hours (oral/intranasal)Varies with dose and route~1 hour
Methylphenidate (Immediate Release) ~2 hoursVaries with dose~2 - 3 hours
d-Amphetamine (Immediate Release) ~3 hoursVaries with dose~9 - 11 hours

Table 3: Behavioral Data from Preclinical Models of Abuse Liability (ED50, mg/kg)

CompoundSelf-Administration (Rhesus Monkeys, IV)Conditioned Place Preference (Rats, IP)Drug Discrimination (Rats, IP)
This compound ~0.01 - 0.056 (reduces cocaine SA)Data not availableSubstitutes for cocaine
Cocaine ~0.01 - 0.1~5 - 20~2.3 - 3.5
Methylphenidate Variable, can maintain SA~3 - 10Substitutes for cocaine/amphetamine
d-Amphetamine Variable, can maintain SA~0.5 - 1.5~0.2 - 0.3 (substitutes for cocaine)

Note: ED50 values can vary significantly based on experimental conditions, species, and strain. The data presented are representative values from the literature to illustrate relative potencies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are fundamental to assessing the abuse liability of psychoactive compounds.

Self-Administration

The self-administration paradigm is a gold-standard behavioral assay for assessing the reinforcing effects of a drug, which is a primary indicator of its abuse potential.

  • Subjects: Nonhuman primates (e.g., rhesus monkeys) or rats are typically used. Animals are surgically implanted with an intravenous catheter for drug delivery.

  • Apparatus: Subjects are housed in operant conditioning chambers equipped with levers or other response manipulanda.

  • Procedure:

    • Acquisition: Animals are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine. Responding is typically maintained on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement.

    • Substitution: Once stable responding is established, the training drug is replaced with a test compound (e.g., this compound) or saline (for extinction). The ability of the test compound to maintain responding above saline levels indicates its reinforcing efficacy.

    • Dose-Response Determination: A range of doses of the test compound is evaluated to determine the dose-dependent effects on self-administration. The ED50, or the dose that produces 50% of the maximal response, can be calculated to compare the potency of different drugs.[1][2][3]

  • Data Analysis: The primary dependent measure is the number of drug infusions earned per session. Data are typically analyzed using analysis of variance (ANOVA) to compare responding across different drugs and doses.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.

  • Subjects: Rodents (rats or mice) are the most common subjects for CPP studies.

  • Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment to make them easily distinguishable.

  • Procedure:

    • Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to determine any baseline preference for a particular side.

    • Conditioning: This phase consists of several sessions where the administration of the test drug is paired with confinement to one of the compartments. On alternate sessions, the animal receives a vehicle injection and is confined to the other compartment.

    • Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the apparatus with free access to all compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[4][5][6]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Drug Discrimination

The drug discrimination paradigm is used to assess the subjective effects of a drug and to determine if a novel compound produces similar interoceptive cues as a known drug of abuse.

  • Subjects: A variety of species can be used, including rats, pigeons, and nonhuman primates.

  • Apparatus: Standard operant conditioning chambers with two response levers are used.

  • Procedure:

    • Training: Animals are trained to press one lever after receiving an injection of a specific training drug (e.g., cocaine) and a different lever after receiving a vehicle (saline) injection. Correct lever presses are reinforced, typically with food.

    • Substitution Tests: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug to generate a dose-response curve. Subsequently, novel compounds (e.g., this compound) are administered to see if they substitute for the training drug, meaning the animal presses the drug-appropriate lever.[7][8][9]

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is generally considered to be 80% or more responding on the drug-associated lever. The ED50 for substitution can be calculated to compare the potency of different drugs in producing similar subjective effects.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of stimulant abuse liability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicular DA Vesicular DA Dopamine->Vesicular DA VMAT2 Synaptic DA Synaptic DA Vesicular DA->Synaptic DA Release Synaptic DA->Dopamine Reuptake (DAT) D1R D1R Synaptic DA->D1R Binds to D2R D2R Synaptic DA->D2R Binds to DAT Gs Gs D1R->Gs Gi Gi D2R->Gi AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP-32 (Thr34) DARPP-32 (Thr34) PKA->DARPP-32 (Thr34) CREB CREB PKA->CREB Gi->AC PP1 PP1 DARPP-32 (Thr34)->PP1 PP1->CREB Gene Expression Gene Expression CREB->Gene Expression Regulates This compound This compound This compound->DAT Blocks Cocaine Cocaine Cocaine->DAT Blocks Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Amphetamine Amphetamine Amphetamine->DAT Reverses

Caption: Dopaminergic synapse and stimulant mechanisms.

G cluster_0 Self-Administration Workflow Start Start Catheter Implantation Catheter Implantation Start->Catheter Implantation Recovery Recovery Catheter Implantation->Recovery Operant Training (Food) Operant Training (Food) Recovery->Operant Training (Food) Cocaine Acquisition Cocaine Acquisition Operant Training (Food)->Cocaine Acquisition Stable Responding Stable Responding Cocaine Acquisition->Stable Responding Substitution Testing Substitution Testing Stable Responding->Substitution Testing Test this compound, Cocaine, Methylphenidate, Amphetamine Data Analysis Data Analysis Substitution Testing->Data Analysis Reinforcing Efficacy (ED50) End End Data Analysis->End

Caption: Self-administration experimental workflow.

G cluster_0 Conditioned Place Preference Workflow Start Start Habituation (Baseline Preference) Habituation (Baseline Preference) Start->Habituation (Baseline Preference) Conditioning Phase Conditioning Phase Habituation (Baseline Preference)->Conditioning Phase Drug Pairing (Compartment A) Drug Pairing (Compartment A) Conditioning Phase->Drug Pairing (Compartment A) Saline Pairing (Compartment B) Saline Pairing (Compartment B) Conditioning Phase->Saline Pairing (Compartment B) Test Phase Test Phase Drug Pairing (Compartment A)->Test Phase Saline Pairing (Compartment B)->Test Phase Measure Time in Each Compartment Measure Time in Each Compartment Test Phase->Measure Time in Each Compartment Drug-free state Data Analysis Data Analysis Measure Time in Each Compartment->Data Analysis Preference Score End End Data Analysis->End

Caption: Conditioned place preference workflow.

Analysis of Abuse Liability

This compound

This compound is a potent and selective dopamine reuptake inhibitor.[7] Its high affinity for the dopamine transporter (DAT) is a key determinant of its abuse liability. In preclinical studies, this compound consistently demonstrates cocaine-like discriminative stimulus effects, indicating that it produces similar subjective effects to cocaine.[8][9] Furthermore, this compound maintains self-administration behavior in nonhuman primates, a strong predictor of abuse potential.[2][10] One of the distinguishing features of this compound is its long duration of action, which is approximately five times longer than that of cocaine.[9] This prolonged action has been a rationale for investigating its potential as a cocaine agonist therapy. However, the high DAT occupancy required for its reinforcing effects (94-99% at doses maintaining maximum response rates) underscores its significant abuse potential.[2] While equipotent to cocaine in its reinforcing effects, it may maintain lower rates of responding, potentially due to its slower onset of action compared to cocaine.[2]

Cocaine

Cocaine is a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine, norepinephrine, and serotonin with similar potency. Its abuse liability is primarily attributed to its potent inhibition of DAT in the brain's reward circuitry, leading to a rapid increase in synaptic dopamine.[11] This rapid onset and short duration of action contribute to a cycle of repeated administration to maintain the euphoric effects and avoid withdrawal. In animal models, cocaine reliably induces self-administration, conditioned place preference, and serves as a discriminative stimulus.[5][7][12]

Methylphenidate

Methylphenidate is a dopamine and norepinephrine reuptake inhibitor with a pharmacological profile similar to cocaine. It is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While effective therapeutically, its abuse potential is a significant concern. Methylphenidate can maintain self-administration and produces cocaine-like discriminative stimulus effects.[3][13] However, its abuse liability is generally considered to be lower than that of cocaine and amphetamine, particularly with oral formulations which result in a slower rate of dopamine transporter blockade compared to intravenous or intranasal routes of administration.[4]

d-Amphetamine

Unlike this compound, cocaine, and methylphenidate, which primarily act as dopamine reuptake inhibitors, d-amphetamine is a dopamine releaser. It is a substrate for the dopamine transporter and, once inside the presynaptic terminal, it disrupts the vesicular storage of dopamine and reverses the direction of the dopamine transporter, causing a robust efflux of dopamine into the synapse.[8][11][14][15][16] This mechanism of action results in a more pronounced and sustained increase in synaptic dopamine compared to reuptake inhibitors. d-Amphetamine has a high abuse liability, readily maintaining self-administration and producing robust conditioned place preference.[17][18] It also fully substitutes for the discriminative stimulus effects of cocaine.[7]

Conclusion

This compound exhibits a high abuse liability that is comparable to cocaine, driven by its potent and selective inhibition of the dopamine transporter. While its longer duration of action has been considered a potentially favorable characteristic for agonist therapy development, its potent reinforcing effects remain a significant hurdle. In comparison to cocaine and d-amphetamine, this compound's selectivity for the dopamine transporter distinguishes its pharmacological profile. Methylphenidate, while also a dopamine reuptake inhibitor, generally demonstrates a lower abuse potential than cocaine and amphetamine, largely influenced by its formulation and route of administration. The abuse liability of all these stimulants is intricately linked to their ability to elevate synaptic dopamine levels in the brain's reward pathways. The rate of this increase and the duration of the effect are critical factors in determining their reinforcing efficacy and, consequently, their potential for abuse. Further research is necessary to fully elucidate the therapeutic potential of long-acting dopamine reuptake inhibitors like this compound while mitigating their inherent abuse liability.

References

Safety Operating Guide

Navigating the Disposal of RTI-113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling RTI-113 are tasked with the critical responsibility of its proper disposal. As a potent and selective dopamine reuptake inhibitor, this compound is classified as a controlled substance, necessitating strict adherence to disposal protocols to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound.

Understanding this compound: Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₂ClNO₂
Molecular Weight 355.86 g/mol
Appearance Neat
CAS Number 146145-17-7

Core Disposal Protocol: The "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal. This standard ensures that the substance cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue. Improper disposal, such as discarding in regular trash or flushing down a drain, is a violation of federal regulations and poses significant safety and environmental risks.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a generalized procedure for research laboratories:

  • Consult the Safety Data Sheet (SDS): The first and most critical step is to review the specific Safety Data Sheet for this compound provided by the manufacturer. The SDS will contain a section on disposal considerations that may include specific instructions for the compound.

  • Segregation and Secure Storage: Unwanted or expired this compound must be segregated from active stock to prevent accidental use. It should be clearly labeled as "WASTE" or "FOR DISPOSAL" and remain in a securely locked cabinet or safe, accessible only to authorized personnel.

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety department is the primary resource for guidance on the disposal of controlled substances. They can provide information on approved disposal vendors and institutional-specific procedures.

  • Engage a Reverse Distributor: The DEA recommends the use of a registered "reverse distributor" for the disposal of controlled substances.[1] A reverse distributor is a company authorized by the DEA to handle and dispose of controlled substances. Your EHS department can provide a list of approved vendors.

  • Documentation and Record-Keeping: Meticulous record-keeping is a legal requirement. All disposal activities must be documented. This includes:

    • The date of disposal.

    • The name, strength, and quantity of the disposed substance.

    • The method of disposal.

    • The signatures of two authorized employees who witnessed the disposal.

    For on-site destruction, DEA Form 41 must be completed and maintained as a record of destruction.[2] However, for transfers to a reverse distributor, the distributor is responsible for the final destruction and associated DEA paperwork. The transferring laboratory must still maintain a record of the transfer.

  • Waste of "Non-Recoverable" Contents: For residual amounts of this compound in empty vials or syringes that cannot be drawn out (non-recoverable), these containers may typically be disposed of in a biohazard sharps container.[3] The zeroing out of the container balance on the usage log should be recorded.[3]

  • Waste of "Recoverable" Contents: If there is a recoverable amount of this compound remaining, such as an unused portion in a syringe, it must be properly wasted and documented. This process requires a witness, and the wasted amount should be recorded on the corresponding usage log.[3] Some facilities may use a specific product, like an Rx Destroyer™, to render the substance non-retrievable before final disposal in hazardous waste.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RTI113_Disposal_Workflow start Unwanted/Expired This compound Identified consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds is_controlled Is this compound a Controlled Substance? consult_sds->is_controlled segregate Segregate and Securely Store (Labeled as 'WASTE') is_controlled->segregate Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs use_vendor Engage DEA-Registered Reverse Distributor or Approved Waste Vendor contact_ehs->use_vendor document Complete All Required Documentation (Transfer records, witness logs, etc.) use_vendor->document transfer Transfer Waste to Authorized Vendor document->transfer end_process Disposal Process Complete transfer->end_process

Caption: Decision workflow for the compliant disposal of this compound.

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the community, while upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Logistical Information for Handling RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of RTI-113, a potent and selective dopamine reuptake inhibitor. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling hazardous research chemicals and analogous phenyltropane compounds. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

Chemical and Physical Properties

Limited publicly available data exists for the specific physical properties of this compound. The following table summarizes its known chemical identifiers and properties.

PropertyValue
IUPAC Name Phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
Synonyms RTI-4229-113, (-)-2β-Carbomethoxy-3β-(4-chlorophenyl)tropane hydrochloride
CAS Number 141807-57-0
Molecular Formula C₂₁H₂₂ClNO₂·HCl
Molecular Weight 392.32 g/mol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble gloving is required. Change gloves every two hours or immediately upon contamination.
Eye Protection Safety GogglesMust be worn at all times in the laboratory where this compound is handled.
Face Protection Face ShieldRequired when there is a risk of splashes or aerosol generation.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of this compound powder must be conducted in a certified chemical fume hood.
N95 RespiratorRecommended as a minimum for weighing and aliquoting, even within a fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step procedures must be followed.

Preparation and Weighing
  • Restricted Access: Designate a specific area within the laboratory for handling this compound. Access should be restricted to authorized personnel only.

  • Fume Hood Use: All manipulations of solid this compound, including weighing and reconstitution, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Decontamination of Surfaces: Before and after handling, decontaminate the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • Use of Disposable Equipment: Utilize disposable spatulas and weigh boats for handling the powder to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

Use in Experiments
  • Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard symbols.

  • Containment: During experiments, use secondary containment (e.g., a tray) to contain any potential spills.

  • Avoid Aerosolization: Handle solutions containing this compound in a manner that minimizes the generation of aerosols.

Spill Cleanup
  • Immediate Action: In the event of a spill, evacuate the immediate area and inform the laboratory supervisor.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and an N95 respirator, before attempting to clean the spill.

  • Containment: For liquid spills, cover with an absorbent material (e.g., spill pillows or vermiculite). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or contained powder using a scoop or forceps and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with a laboratory-grade detergent. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.

  • Hazardous Waste Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers for all this compound waste.

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

  • Record Keeping: Maintain accurate records of the generation and disposal of all this compound waste.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Decontaminate Fume Hood prep_ppe->prep_area prep_weigh Weigh this compound Powder prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_conduct Conduct Experiment prep_sol->exp_conduct exp_spill Spill Occurs exp_conduct->exp_spill disp_waste Segregate Contaminated Waste exp_conduct->disp_waste exp_cleanup Execute Spill Cleanup Protocol exp_spill->exp_cleanup exp_cleanup->disp_waste disp_container Place in Labeled Hazardous Waste Container disp_waste->disp_container disp_vendor Dispose via Certified Vendor disp_container->disp_vendor

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.